Thioacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
propane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-3(2)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNXQVCPQMQLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4756-05-2 | |
| Record name | 2-Propanethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Thioacetone molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of Thioacetone
Introduction
This compound ((CH₃)₂CS) is an organosulfur compound and the simplest thioketone, representing the sulfur analog of acetone (B3395972).[1] First synthesized in 1889 by Eugen Baumann and E. Fromm, it is infamous for its extraordinarily potent and unpleasant odor, as well as its inherent instability.[1][2] Unlike the stable and widely used acetone, this compound is a highly reactive molecule that readily polymerizes at temperatures above -20 °C.[2][3] This instability, driven by the nature of the carbon-sulfur double bond, makes its isolation and study challenging, often requiring in situ generation for experimental use.[4]
This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, spectroscopic properties, and synthesis of this compound, intended for researchers, chemists, and professionals in drug development.
Molecular Structure and Geometry
The molecular structure of this compound features a central carbon atom double-bonded to a sulfur atom, with two methyl groups also attached to the central carbon.[5] This arrangement results in a trigonal planar geometry around the sp²-hybridized central carbon atom.[5] Microwave spectroscopy studies have confirmed that the central C-S-C-C skeletal atoms form a rigid planar framework.[4]
Bond Lengths and Angles
The substitution of oxygen with the larger sulfur atom leads to significant differences in bond lengths and angles when compared to acetone. The carbon-sulfur double bond (C=S) is considerably longer than the carbon-oxygen double bond (C=O) in acetone, a direct consequence of sulfur's larger atomic radius.[5] Computational and experimental data have established the key structural parameters.
| Parameter | This compound | Acetone (for comparison) | Source(s) |
| C=S Bond Length | 1.6-1.65 Å | - | [4][5] |
| C=O Bond Length | - | 1.21-1.25 Å | [5] |
| C-C Bond Length | 1.50-1.52 Å | ~1.50-1.52 Å | [5] |
| C-C-S Bond Angle | 120-125° | - | [5] |
| C-C-O Bond Angle | - | ~120-125° | [5] |
| C-C-H Bond Angle | ~109-110° | ~109-110° | [5] |
Bonding and Electronic Structure
The chemical properties and high reactivity of this compound are rooted in the electronic nature of the thiocarbonyl (C=S) group.
The Carbon-Sulfur Double Bond
The C=S double bond is significantly weaker and less polar than the C=O bond in acetone.[5] This is attributed to two main factors:
-
Electronegativity: Oxygen (Pauling scale: 3.44) is more electronegative than sulfur (2.58). Consequently, the C=O bond is more polarized, with a more electrophilic carbon atom, than the C=S bond.[4]
-
Orbital Overlap: The π-bond in the thiocarbonyl group results from the overlap of a carbon 2p orbital and a sulfur 3p orbital. This overlap is less effective than the 2p-2p overlap in a carbonyl group, leading to a weaker π-bond.[5]
The bond dissociation energy for the C=S bond is estimated to be around 170 kJ/mol, which is substantially lower than the approximately 350 kJ/mol for the C=O bond in acetone.[5] This weaker bond is a primary driver for this compound's tendency to polymerize.[5]
Figure 1. Comparison of bonding in acetone and this compound.
Spectroscopic Properties
Spectroscopic analysis is crucial for characterizing the transient this compound monomer, often requiring specialized techniques like matrix isolation to prevent polymerization.[4]
Infrared (IR) Spectroscopy
The vibrational frequencies of this compound are distinct from acetone. The C=S stretching vibration appears at a much lower wavenumber compared to the C=O stretch due to the weaker bond and larger mass of sulfur.[4]
| Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |
| C=S Stretch | 1050 - 1425 (general range) | [4] |
| C-S Stretch | 580 - 752 (general range) | [4] |
| Reported C-S bands | 1085 and 643 | [3] |
| Geminal Methyl | 2950, 2900, 1440, 1150, 1360, 1375 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides clear signatures for this compound's structure.
| Nucleus | Chemical Shift (δ) | Description | Source(s) |
| ¹H NMR | ~1.9 ppm | A single peak due to the chemical equivalence of the six methyl protons. | [3] |
| ¹³C NMR | ~252.7 ppm | The thiocarbonyl carbon is significantly deshielded and resonates far downfield. | [4] |
Experimental Protocols: Synthesis and Handling
Due to its high reactivity, this compound is not commercially available and must be prepared in situ immediately before use.[4] The most common method involves the thermal decomposition (cracking) of its stable cyclic trimer, trithis compound.[3]
Protocol 1: Synthesis of Trithis compound
Trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) is the precursor for generating the monomer.
-
Reaction: Acetone is reacted with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst.
-
Reagents:
-
Procedure:
-
A solution of the Lewis acid catalyst (e.g., ZnCl₂) is prepared in acetone in a reaction vessel equipped for gas inlet and stirring. The vessel should be cooled.
-
Hydrogen sulfide gas is bubbled through the cooled acetone solution with vigorous stirring.[6][7] The reaction is typically conducted between 0°C and 30°C.[4]
-
The reaction is allowed to proceed for several hours (e.g., 5-15 hours).[4] The formation of a white, milky precipitate (trithis compound) is observed.[6]
-
Upon completion, the product can be isolated. This may involve dilution with water and extraction with a solvent like diethyl ether.[6]
-
The solvent is evaporated to yield crude trithis compound, which can be purified further if necessary.
-
Protocol 2: Generation of Monomeric this compound
Monomeric this compound is generated by pyrolysis of the trimer.
-
Reaction: Thermal cracking of trithis compound.
-
Apparatus: A pyrolysis tube packed with an inert material (e.g., glass wool or beads), connected to a vacuum line and a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath).
-
Procedure:
-
Trithis compound is placed in the pyrolysis apparatus.
-
The system is evacuated to a reduced pressure (typically 5-20 mm Hg).[4]
-
The pyrolysis tube is heated to a high temperature, generally between 500°C and 650°C.[3][4]
-
As the trimer vaporizes and passes through the hot zone, it cracks, breaking down into three molecules of monomeric this compound.
-
The highly reactive monomeric this compound vapor is immediately passed into the cold trap, where it condenses as an orange or brown liquid and is kept at a very low temperature (e.g., -78°C or below) to prevent immediate polymerization.[4]
-
Figure 2. Experimental workflow for the synthesis of this compound.
Reactivity and Polymerization
The primary characteristic of this compound's reactivity is its rapid, spontaneous polymerization at temperatures above -20°C.[3] This process is driven by the thermodynamic favorability of replacing the weak C=S π-bond with stronger C-S σ-bonds.
The polymerization can yield two main products:
-
A linear polymer: A white solid with the repeating unit ···–[C(CH₃)₂–S–]n–···.[3]
-
The cyclic trimer (trithis compound): The same stable precursor used for its generation.[3]
Polymerization is promoted by light and free radicals.[3] This high reactivity necessitates that any chemical transformations using this compound be designed for the in situ trapping of the freshly generated monomer.
Figure 3. Polymerization pathways of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Thioacetone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Thioacetone is an extremely hazardous substance due to its overwhelmingly foul and pervasive odor, which can cause physiological distress.[1][2][3][4][5] It is also highly unstable.[1][3][6][7] All handling of this compound and its precursors should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment and containment measures.[2][8][9][10]
Introduction
This compound ((CH₃)₂CS) is the simplest thioketone and the sulfur analog of acetone (B3395972).[3][6] This seemingly minor substitution of a sulfur atom for an oxygen atom results in dramatically different physical and chemical properties, transforming a stable, common solvent into a highly reactive and notoriously malodorous compound.[1][6] First synthesized in 1889 by Baumann and Fromm, its unforgettable odor caused widespread nausea and fainting in the city of Freiburg.[2][6][11] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and handling considerations, with a focus on data relevant to research and development.
Physical Properties
This compound is an orange to brown liquid that is only stable at low temperatures.[3][6] Its most notable physical property is its extremely potent and unpleasant odor, detectable at very low concentrations.[1][3][5] Unlike its acetone counterpart, it is essentially insoluble in water.[1][7]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₆S | [3][6][7] |
| Molecular Weight | 74.15 g/mol | [6][7] |
| Appearance | Orange to brown liquid | [3][6] |
| Melting Point | -55 °C | [3][6] |
| Boiling Point | 70 °C | [3][6] |
| Solubility in Water | Essentially insoluble | [1][7] |
Due to its instability, many of the physical properties of monomeric this compound are difficult to measure and are often reported from studies where it is generated in situ and trapped at low temperatures.[11]
Chemical Properties
The chemical behavior of this compound is dominated by the reactivity of the thiocarbonyl (C=S) group and the compound's inherent instability.[7]
Key Chemical Properties:
-
Instability: this compound is unstable above -20 °C.[1][3][6] At ambient temperatures, it readily undergoes polymerization and trimerization.[1][3] This instability is attributed to the weaker C=S double bond compared to the C=O double bond in acetone.[7]
-
Polymerization: In its pure form or in solution, this compound spontaneously polymerizes to form a white solid.[6][11] The polymer consists of repeating -[C(CH₃)₂–S–]- units with a variable molecular weight.[3][6] Polymerization is promoted by free radicals and light.[3]
-
Trimerization: this compound also forms a cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, commonly known as trithis compound.[1][3][5] This trimer is a white, crystalline solid and is significantly more stable than the monomer, although it also possesses a disagreeable odor.[3][5]
Table 2: Properties of Trithis compound (Cyclic Trimer)
| Property | Value | Source |
| Molecular Formula | C₉H₁₈S₃ | [5] |
| Molecular Weight | 222.42 g/mol | [5][12] |
| Appearance | White or colorless solid | [3][6] |
| Melting Point | 24 °C | [3][6] |
| Boiling Point | 107 °C at 10 mmHg | [5][12] |
| Density | 1.0660 to 1.0700 g/mL | [5] |
| Solubility in Water | Insoluble | [12] |
Spectroscopic Data
Spectroscopic analysis of this compound is challenging due to its instability. Data is often obtained on its more stable polymer or by generating the monomer transiently.
Table 3: Spectroscopic Data for Poly(this compound)
| Spectroscopy | Peak(s) | Assignment | Source |
| ¹H NMR | δ ≈ 1.9 ppm | Single peak for the six equivalent protons of the methyl groups | [3][6] |
| Infrared (IR) | 2950, 2900, 1440, 1375, 1360, 1150 cm⁻¹ | Geminal methyl groups | [3][6] |
| Infrared (IR) | 1085, 643 cm⁻¹ | C-S bond | [3][6][11] |
Experimental Protocols
Synthesis of Trithis compound
The most common precursor to this compound is its cyclic trimer, trithis compound.
Methodology:
-
Reaction Setup: A reaction flask is charged with acetone and cooled in an ice bath. A Lewis acid catalyst, such as zinc chloride, is added.[2][4][11][13]
-
Introduction of Hydrogen Sulfide (B99878): Hydrogen sulfide gas is bubbled through the acetone solution with vigorous stirring.[2][4] The reaction is typically carried out at a temperature between 0 °C and 30 °C.[11][13] The reaction time can range from 5 to 15 hours.[11][13]
-
Workup: After the reaction is complete, water is added to dissolve the zinc chloride.[13] The product is then extracted with an organic solvent, such as benzene.[13]
-
Purification: The organic layer is separated, dried, and the solvent is removed by distillation to yield trithis compound.[13]
Caption: Synthesis workflow for trithis compound.
Synthesis of this compound
Monomeric this compound is typically prepared by the thermal cracking of trithis compound.
Methodology:
-
Pyrolysis Setup: Trithis compound is placed in a pyrolysis tube under reduced pressure (5-20 mm Hg).[11]
-
Thermal Cracking: The tube is heated to a high temperature, typically between 500 °C and 650 °C.[11] This causes the trimer to fragment into monomeric this compound.
-
Trapping: The highly reactive this compound monomer is immediately passed through a cold trap, cooled with a cryogenic substance like dry ice or liquid nitrogen (-78 °C or lower), to collect the product and prevent immediate polymerization.[11]
Caption: Experimental workflow for this compound synthesis.
Chemical Structures and Reactions
Caption: Chemical structures and reaction pathways.
Safety and Handling
Due to its extreme odor and reactivity, strict safety protocols are mandatory when working with this compound.
-
Ventilation: All work must be conducted in a high-performance fume hood.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are essential.[8][9][10] For handling larger quantities, respiratory protection may be necessary.
-
Containment: Use sealed reaction systems and consider secondary containment.
-
Decontamination: Spills and residual this compound can be neutralized with a strong oxidizing agent like bleach. All glassware and equipment should be thoroughly decontaminated.
-
Waste Disposal: Dispose of all this compound-contaminated waste as hazardous chemical waste in sealed containers.
Conclusion
This compound is a molecule of significant academic interest due to its unique and extreme properties. While its instability and hazardous odor limit its practical applications, understanding its chemistry provides valuable insights into the behavior of thiocarbonyl compounds. The information and protocols provided in this guide are intended to support researchers in the safe and effective study of this remarkable substance.
References
- 1. acs.org [acs.org]
- 2. youtube.com [youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Trithis compound - Wikipedia [en.wikipedia.org]
- 6. This compound (4756-05-2) for sale [vulcanchem.com]
- 7. Buy this compound | 4756-05-2 [smolecule.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 12. Trithis compound | C9H18S3 | CID 13233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]
The Volatile History and Synthesis of Thioacetone: A Technical Guide
Freiburg, Germany, 1889. A routine chemical synthesis takes an unexpected turn, unleashing an invisible yet potent force that throws the city into disarray. The culprit? Thioacetone, a sulfur-containing organic molecule whose discovery is inextricably linked to its extraordinarily foul and far-reaching odor. This technical guide delves into the history of this compound's synthesis and discovery, providing a detailed look at the experimental protocols for its preparation and a summary of its key properties.
A Pungent Discovery: The First Synthesis of this compound
This compound, the simplest thioketone, was first unintentionally synthesized in 1889 by Eugen Baumann and E. Fromm at the University of Freiburg.[1][2] Their primary objective was the synthesis of its cyclic trimer, trithis compound. The experiment involved the reaction of acetone (B3395972) with hydrogen sulfide (B99878) in the presence of a Lewis acid. However, the distillation of the crude product released a small amount of the monomeric this compound into the atmosphere.
The consequences were immediate and dramatic. The intensely unpleasant odor rapidly spread throughout a significant portion of Freiburg, reportedly causing widespread nausea, vomiting, and even fainting among the populace, leading to a panicked evacuation of the affected areas.[2] This incident indelibly marked this compound in the annals of chemistry as one of the most malodorous substances known. A similar, albeit more contained, incident occurred in 1967 at a research facility in the UK, reaffirming the compound's potent olfactory properties.[2]
Synthesis of this compound: A Two-Step Process
The synthesis of this compound is typically a two-step process. First, its more stable cyclic trimer, trithis compound, is synthesized. The trimer is then subjected to high temperatures to induce "cracking," or pyrolysis, yielding the monomeric this compound. Due to the extreme instability of this compound at room temperature, it must be collected and handled at very low temperatures.
Step 1: Synthesis of Trithis compound
The synthesis of trithis compound involves the acid-catalyzed reaction of acetone with hydrogen sulfide. The following protocol is based on a documented synthetic method.
Experimental Protocol: Synthesis of Trithis compound
Materials:
-
Acetone (600 ml)
-
Anhydrous Zinc Chloride (200 g)
-
Concentrated Hydrochloric Acid
-
Iron Sulfide (FeS)
-
Water
Procedure:
-
In a well-ventilated fume hood, equip a three-necked flask with a dropping funnel and a gas inlet tube.
-
Add 500 grams of crushed iron sulfide to the flask.
-
Slowly add 500 ml of concentrated hydrochloric acid to the dropping funnel and add it dropwise to the iron sulfide over a period of 7 hours to generate a steady stream of hydrogen sulfide gas.
-
In a separate reactor, combine 600 ml of acetone and 200 g of anhydrous zinc chloride powder.
-
Cool the acetone-zinc chloride mixture to below 10 °C with constant stirring.
-
Bubble the generated hydrogen sulfide gas through the cooled acetone solution. Maintain the reaction temperature below 10 °C. The solution will initially turn a reddish color which then fades.
-
After approximately 7 hours of continuous hydrogen sulfide addition, the reaction mixture will become a milky white precipitate.
-
Allow the mixture to stir for an additional hour at room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 600 ml of water to dissolve the zinc chloride.
-
Extract the aqueous layer twice with 150 ml portions of benzene.
-
Wash the combined benzene layers with 150 ml of water.
-
The benzene and any unreacted acetone can be removed by distillation. The crude trithis compound can then be purified by vacuum distillation at 104-110 °C / 1 kPa to yield the final product.
Logical Relationship of Trithis compound Synthesis
References
Thioacetone (CAS Registry Number: 4756-05-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioacetone, with the CAS Registry Number 4756-05-2, is an organosulfur compound and the simplest thioketone, with the chemical formula (CH₃)₂CS.[1] It is the sulfur analog of acetone (B3395972), where the oxygen atom is replaced by a sulfur atom. This substitution, however, results in a molecule with remarkably different properties. This compound is a volatile, orange to brown liquid that is notoriously known for its incredibly potent and unpleasant odor, often cited as one of the worst-smelling substances known.[1][2] Beyond its olfactory notoriety, this compound is a highly reactive and unstable compound, readily polymerizing at temperatures above -20 °C.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, handling, and polymerization of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound's unique properties are a direct consequence of the carbon-sulfur double bond. The C=S bond is weaker and more polarizable than the C=O bond in acetone, leading to its high reactivity.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Registry Number | 4756-05-2 | [2] |
| Molecular Formula | C₃H₆S | [2] |
| Molecular Weight | 74.15 g/mol | [2] |
| Appearance | Orange to brown liquid | [1][2] |
| Melting Point | -55 °C | [1] |
| Boiling Point | 70 °C | [1] |
| Stability | Unstable above -20 °C | [1][2] |
| Odor | Extremely unpleasant, sulfurous, leek-like | [1][2] |
Spectroscopic Data
The characterization of this compound is primarily achieved through spectroscopic methods, which must be conducted at low temperatures to prevent polymerization.
| Spectroscopic Data | Value | Reference(s) |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ = 1.9 ppm (singlet) | [1] |
| Infrared (IR) Spectroscopy | C-S bond absorption at 1085 and 643 cm⁻¹; geminal methyl pair absorptions at 2950, 2900, 1440, 1150, 1360, and 1375 cm⁻¹ | [1] |
Experimental Protocols
Due to its instability, this compound is typically prepared in situ for immediate use or generated from its more stable cyclic trimer, trithis compound.
Synthesis of Trithis compound (CAS: 828-26-2)
Trithis compound serves as a stable precursor for the generation of monomeric this compound.[1]
Materials:
-
Acetone
-
Hydrogen sulfide (B99878) (H₂S) gas
-
Anhydrous zinc chloride (ZnCl₂)
-
Water
-
Three-necked round-bottomed flask
-
Gas inlet tube
-
Stirring apparatus
-
Cooling bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a three-necked round-bottomed flask with a gas inlet tube, a mechanical stirrer, and a gas outlet.
-
Add 600 mL of acetone and 200 g of anhydrous zinc chloride powder to the flask.[3]
-
Cool the mixture to below 10 °C using a cooling bath while stirring.[3]
-
Bubble hydrogen sulfide gas through the solution, maintaining the temperature below 10 °C.[3] The reaction is typically carried out for 5 to 15 hours.[3]
-
After the reaction is complete, transfer the mixture to a separatory funnel and add 600 mL of water to dissolve the zinc chloride.[3]
-
Extract the aqueous layer twice with 150 mL portions of benzene.[3]
-
Wash the combined benzene layers with 150 mL of water.[3]
-
The benzene can be removed by distillation under normal pressure. The crude trithis compound can then be purified by vacuum distillation at 104-110 °C / 1 kPa to yield the final product.[3]
Generation of this compound via Pyrolysis of Trithis compound
Monomeric this compound is obtained by the thermal cracking of trithis compound.[1][4]
Materials:
-
Trithis compound
-
Quartz tube
-
Tube furnace
-
Vacuum pump
-
Cold trap (e.g., cooled with liquid nitrogen or dry ice/acetone)
Procedure:
-
Set up a pyrolysis apparatus consisting of a quartz tube packed with quartz rings placed inside a tube furnace.
-
Connect one end of the quartz tube to a flask containing trithis compound and the other end to a series of cold traps cooled to -78 °C or lower, followed by a vacuum pump.[4][5]
-
Heat the tube furnace to a temperature between 500-650 °C.[4][5]
-
Gently heat the flask containing trithis compound to allow its vapors to be drawn through the hot quartz tube.
-
The monomeric this compound will be formed in the hot zone and immediately trapped in the cold traps as a red-orange liquid.[5]
-
It is crucial to maintain the low temperature of the traps to prevent immediate polymerization of the collected this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a two-step process starting from acetone. This can be visualized as a straightforward pathway.
Caption: Synthesis pathway of this compound from acetone.
Polymerization of this compound
This compound is highly prone to polymerization, which can occur spontaneously or be initiated.[1]
Spontaneous Polymerization
Above -20 °C, this compound readily polymerizes to form a white solid that is a mixture of a linear polymer with the repeating unit -[C(CH₃)₂-S]- and the cyclic trimer, trithis compound.[1]
Procedure for Spontaneous Polymerization:
-
Allow a sample of freshly prepared, cold this compound to warm to a temperature between -10 to -20 °C.
-
The polymerization will proceed over a period of 20-25 hours, resulting in the formation of a solid polymer.[6]
Initiated Polymerization
The polymerization of this compound can be initiated by free-radical initiators.[6]
Materials:
-
Purified this compound
-
Free-radical initiator (e.g., triethylborane-oxygen redox system)
-
Low-temperature reaction vessel
Procedure:
-
Cool a solution of purified this compound to the desired low temperature (e.g., -78 °C).[6]
-
Introduce a suitable free-radical initiator system. For example, the triethylborane-oxygen redox system has been shown to be effective.[6]
-
The polymerization will proceed rapidly to yield a solid polymer.[6]
Polymer Properties
The properties of poly(this compound) can vary depending on the method of preparation.
| Property | Value | Reference(s) |
| Mean Molecular Weight | 2,000 - 14,000 g/mol | [1] |
| Melting Point | 70 - 125 °C | [1] |
The polymerization process can be visualized as follows:
Caption: Polymerization pathways of this compound.
Safety and Handling
This compound is an extremely hazardous substance due to its intense and noxious odor, which can cause physiological reactions such as nausea and vomiting even at very low concentrations.[2] It is also a skin irritant.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Work must be conducted in a high-efficiency fume hood. A self-contained breathing apparatus (SCBA) may be necessary for handling larger quantities or in case of a spill.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[7]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[8]
-
Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[7]
Storage and Disposal:
-
This compound must be stored at or below -20 °C in a tightly sealed container to prevent polymerization and the escape of its odor.[2][7]
-
All waste containing this compound or its trimer must be treated as hazardous waste and disposed of according to institutional and local regulations. Decontamination of glassware and equipment can be performed by rinsing with a solution of bleach.[9][10]
Conclusion
This compound (CAS 4756-05-2) is a fascinating yet challenging molecule for chemical research. Its high reactivity and extreme odor necessitate careful handling and specialized experimental setups. This guide provides a foundational understanding of its properties, synthesis, and polymerization, offering valuable information for researchers and professionals working with this unique organosulfur compound. The detailed protocols and safety information herein are intended to promote safe and effective research practices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (4756-05-2) for sale [vulcanchem.com]
- 3. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]
- 4. Trithis compound - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Propane-2-thione: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Handling of a Notoriously Volatile Thioketone
Abstract
Propane-2-thione, systematically named under IUPAC nomenclature as propane-2-thione , is the simplest aliphatic thioketone and the sulfur analogue of acetone (B3395972).[1][2] This organosulfur compound, with the chemical formula (CH₃)₂CS, is a volatile, orange to brown liquid that is notoriously recognized for its extreme instability and intensely foul odor.[3][4] Stable only at temperatures below -20 °C, it readily undergoes polymerization and trimerization at ambient temperatures.[3][5] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of propane-2-thione, with a focus on experimental protocols and data relevant to researchers in chemistry and drug development. While its extreme characteristics have limited its direct application, the unique reactivity of the thioketone functional group warrants a thorough understanding for its potential utility in synthetic chemistry.
Chemical and Physical Properties
Propane-2-thione's properties are markedly different from its oxygen counterpart, acetone, primarily due to the differences in electronegativity and atomic size between sulfur and oxygen. The carbon-sulfur double bond in the thiocarbonyl group is less polarized and weaker than the carbon-oxygen double bond in a carbonyl group.[2] This inherent instability is a defining feature of propane-2-thione.[3][5]
The monomeric form is only stable at low temperatures.[3] Above -20°C, it rapidly converts to a cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (B1294623) (trithis compound), and a linear polymer.[2][3] The trimer is a more stable, white or colorless compound with a melting point of 24 °C, though it also possesses a disagreeable odor.[3]
Table 1: Physicochemical Properties of Propane-2-thione and its Trimer
| Property | Propane-2-thione (Monomer) | Trithis compound (Trimer) |
| IUPAC Name | propane-2-thione | 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane |
| Synonyms | This compound, Dimethyl thioketone | Trithis compound |
| CAS Number | 4756-05-2 | 828-26-2 |
| Molecular Formula | C₃H₆S | C₉H₁₈S₃ |
| Molar Mass | 74.14 g/mol [3] | 222.42 g/mol [1] |
| Appearance | Orange to brown liquid[3] | White or colorless solid[3] |
| Melting Point | -55 °C[2] | 24 °C[3] |
| Boiling Point | 70 °C (extrapolated)[2] | 107 °C at 10 mmHg[1] |
| Stability | Unstable above -20 °C[3] | Stable at room temperature |
Spectroscopic Data
The spectroscopic signature of propane-2-thione is key to its characterization, distinguishing it from its trimer and polymer.
Table 2: Spectroscopic Data for Propane-2-thione
| Spectroscopic Method | Observed Peaks and Assignments |
| ¹H NMR | A single peak is observed at δ = 1.9 ppm, corresponding to the six equivalent protons of the two methyl groups.[3] |
| Infrared (IR) | The C-S bond vibrations are observed at approximately 1085 cm⁻¹ and 643 cm⁻¹. The geminal methyl groups show absorptions around 2950, 2900, 1440, 1150, 1360, and 1375 cm⁻¹.[3] |
Synthesis and Experimental Protocols
The synthesis of pure monomeric propane-2-thione is challenging due to its instability. The most common and established method involves the thermal decomposition (cracking) of its stable cyclic trimer, trithis compound.[2][3]
Synthesis of Trithis compound
Trithis compound serves as the essential precursor for generating monomeric propane-2-thione. It is synthesized by the reaction of acetone with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst.[3][6]
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a cooling bath, a mixture of acetone and a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) is prepared.[6][7]
-
Reaction Conditions: The flask is cooled to a temperature between 0 °C and 25 °C.[1][6]
-
Introduction of Hydrogen Sulfide: Hydrogen sulfide (H₂S) gas is bubbled through the stirred acetone solution.[6][8] The reaction is typically carried out for 5 to 15 hours.[9]
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like benzene.[9] The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude trithis compound. The product can be further purified by distillation or recrystallization.[8] During this synthesis, a significant byproduct, 2,2-propanedithiol, is often formed, which also has a potent odor.[1][8]
References
- 1. Trithis compound - Wikipedia [en.wikipedia.org]
- 2. This compound (4756-05-2) for sale [vulcanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. acs.org [acs.org]
- 6. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]
Unraveling the Electronic Landscape of Thioacetone: A Technical Deep Dive
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide offering an in-depth analysis of the theoretical studies on the electronic structure of thioacetone, a molecule of significant interest in organosulfur chemistry, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper synthesizes key findings from foundational spectroscopic work and advanced computational studies, presenting a detailed picture of the molecule's electronic properties.
This compound ((CH₃)₂CS), the sulfur analogue of acetone, is a highly reactive and notoriously malodorous compound. Its instability and transient nature make experimental characterization challenging, highlighting the critical role of theoretical and computational chemistry in understanding its fundamental properties. This guide provides a structured overview of the calculated molecular geometry, electronic states, and spectroscopic parameters of this compound, benchmarked against available experimental data.
Molecular Geometry: A Comparative Analysis
The geometric structure of this compound has been a subject of both experimental and theoretical investigations. The key structural parameters, particularly the C=S bond length and the C-C-S bond angle, are crucial for understanding its reactivity and spectroscopic behavior. A comparison of experimental values with those obtained from various computational methods is presented below.
| Parameter | Experimental Value | Calculated Value (Method) | Reference |
| C=S Bond Length (Å) | 1.6 - 1.63 | 1.636 (Unknown method) | [1] |
| 1.650 (Unknown method) | [1] | ||
| 1.617 (Unknown method) | [1] | ||
| C-C-S Bond Angle (°) | - | 120 - 125 | [2] |
Electronic States and Ionization Potentials
The electronic structure of this compound is characterized by the presence of a thiocarbonyl group, which gives rise to distinct molecular orbitals and electronic transitions. Photoelectron spectroscopy has been instrumental in determining the ionization energies corresponding to the removal of electrons from various molecular orbitals.
A seminal study by Kroto, Landsberg, Suffolk, and Vodden in 1974 provided the first detailed analysis of the photoelectron spectrum of this compound. These experimental findings serve as a crucial benchmark for theoretical calculations.
| Property | Experimental Value (eV) | Reference |
| First Ionization Energy | 8.60 ± 0.05 | [3] |
This first ionization potential is attributed to the removal of an electron from the non-bonding (n) orbital localized on the sulfur atom.
Theoretical Prediction of the Electronic Spectrum
The electronic absorption spectrum of this compound is of significant interest for understanding its photochemistry. Due to its instability, theoretical calculations have been paramount in predicting and interpreting its electronic transitions. A key theoretical investigation by Bruna, Buenker, and Peyerimhoff employed the Multi-Reference Configuration Interaction (MRD-CI) method to study the electronic spectrum of this compound. This high-level ab initio method is well-suited for describing the electronic states of molecules with significant electron correlation effects.
While the specific quantitative results from this study are not detailed here, the MRD-CI approach provides a robust theoretical framework for calculating vertical excitation energies, oscillator strengths, and the character of the excited states (e.g., n→π, π→π transitions).
Computational Methodologies
The theoretical studies of this compound's electronic structure have employed a range of computational methods, from semi-empirical to high-level ab initio techniques.
Ab Initio Methods
-
Hartree-Fock (HF): This is a fundamental ab initio method that provides a starting point for more sophisticated calculations.
-
Configuration Interaction (CI): Methods like CI, and particularly multi-reference CI (MRCI), are used to account for electron correlation, which is crucial for accurately describing excited states and bond-breaking processes. The MRD-CI method is a specific and powerful variant of MRCI.
Density Functional Theory (DFT)
DFT has become a widely used tool for studying the electronic structure of molecules due to its balance of accuracy and computational cost. Various exchange-correlation functionals can be employed, and their performance can be benchmarked against experimental data or high-level ab initio results. For organosulfur compounds, functionals that are well-parameterized for main group elements are often preferred.
Experimental Protocols
The experimental data cited in this guide were obtained using established spectroscopic techniques.
-
Microwave Spectroscopy: This technique provides precise information about the rotational constants of a molecule in the gas phase, from which accurate molecular geometries can be derived.
-
Photoelectron Spectroscopy (PES): PES is used to measure the ionization potentials of a molecule by irradiating it with high-energy photons and measuring the kinetic energy of the ejected electrons. This provides direct insight into the energies of the molecular orbitals.
Logical Workflow for Theoretical Electronic Structure Analysis
The process of theoretically investigating the electronic structure of a molecule like this compound typically follows a structured workflow.
Caption: A typical workflow for the theoretical analysis of a molecule's electronic structure.
This technical guide provides a foundational understanding of the theoretical studies that have illuminated the electronic structure of this compound. The synergy between experimental spectroscopy and high-level computational chemistry has been essential in characterizing this transient and highly reactive molecule. Future work in this area may involve the application of newer computational methods and the investigation of the electronic structure of this compound's various oligomers and reaction intermediates.
References
Discovery of Thioacetone by Baumann and Fromm in 1889
An In-depth Technical Guide on the Core Aspects of the
This guide provides a detailed account of the seminal 1889 discovery of thioacetone by Eugen Baumann and Emil Fromm. The synthesis, undertaken during their work with thioketones, inadvertently led to the isolation of a compound now infamous for its extraordinarily potent and unpleasant odor. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the historical synthesis, the properties of the compounds involved, and a modern interpretation of the experimental procedures.
Introduction
In 1889, German chemists Eugen Baumann and E. Fromm, working at the University of Freiburg, were investigating the reaction of ketones with hydrogen sulfide (B99878). Their primary objective was the synthesis of trithis compound, the cyclic trimer of this compound.[1] During these experiments, they isolated a small quantity of monomeric this compound, an unstable and intensely foul-smelling substance.[1] The accidental release of this compound's vapor is reported to have caused significant distress in the surrounding area of Freiburg, with accounts of fainting and vomiting among the populace.[1]
This compound, (CH₃)₂CS, is the simplest thioketone and is notable for its extreme instability at room temperature, readily polymerizing or trimerizing to form the more stable trithis compound.[1] This document will delve into the available details of their groundbreaking, albeit notorious, experiment.
Quantitative Data
Table 1: Physical Properties of this compound and Trithis compound
| Property | This compound | Trithis compound |
| Chemical Formula | C₃H₆S | C₉H₁₈S₃ |
| Molar Mass | 74.14 g/mol | 222.42 g/mol |
| Appearance | Unstable orange or brown liquid | White or colorless solid/liquid |
| Melting Point | -55°C | 24°C |
| Boiling Point | 70°C | 107°C at 10 mmHg |
| Stability | Unstable above -20°C | Stable at room temperature |
Table 2: Product Yields in a Similar Synthesis
| Product | Yield |
| Trithis compound | 60-70% |
| 2,2-Propanedithiol | 30-40% |
Note: These yields are from later syntheses conducted under conditions similar to those described by Baumann and Fromm, involving an acidified catalyst.[3]
Experimental Protocols
The exact experimental protocol from Baumann and Fromm's 1889 paper is not fully detailed in readily available sources. However, based on descriptions from historical accounts and chemical literature, a probable methodology can be reconstructed. Their primary synthesis was that of trithis compound, from which this compound was obtained as a byproduct.
Synthesis of Trithis compound
The synthesis of trithis compound by Baumann and Fromm involved the reaction of acetone (B3395972) with hydrogen sulfide in the presence of an acid catalyst.
Objective: To synthesize trithis compound.
Reactants:
-
Acetone ((CH₃)₂CO)
-
Hydrogen Sulfide (H₂S)
-
Acid Catalyst (e.g., concentrated Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl₂))
Probable Procedure:
-
Reaction Setup: A reaction vessel containing acetone, cooled in an ice bath, was charged with an acid catalyst.
-
Introduction of Hydrogen Sulfide: A stream of hydrogen sulfide gas was bubbled through the cooled, acidified acetone solution. This process was likely continued for several hours until the reaction was deemed complete.
-
Formation of Product: The reaction mixture would have turned into an oily layer, primarily composed of trithis compound and the side-product 2,2-propanedithiol.
-
Workup: The oily product was separated from the aqueous layer.
Isolation of this compound
The notoriously odorous this compound was likely generated and released during the purification of the crude trithis compound product.
Objective: To purify the synthesized trithis compound, which inadvertently led to the isolation of this compound.
Procedure:
-
Distillation: The crude oily product from the initial synthesis was subjected to steam distillation in an attempt to purify the trithis compound.
-
Thermal Decomposition (Cracking): During heating, a small amount of the trithis compound and/or other intermediates likely decomposed (cracked) back into the monomeric this compound.
-
Release of this compound: The volatile this compound would have then co-distilled, leading to the release of its potent vapor, which was the source of the widespread odor in Freiburg. Modern methods to obtain this compound involve the controlled pyrolysis of trithis compound at high temperatures (500-650°C) under reduced pressure.[3]
Visualizations
Synthesis and Interconversion of this compound and Trithis compound
The following diagram illustrates the synthetic pathway from acetone to trithis compound and the equilibrium relationship between trithis compound and the monomeric this compound.
Caption: Synthesis of trithis compound and its thermal cracking to this compound.
Experimental Workflow of Baumann and Fromm's 1889 Experiment
This diagram outlines the logical flow of the experimental steps undertaken by Baumann and Fromm, leading to the accidental discovery of this compound.
Caption: Logical workflow of the 1889 this compound discovery.
References
An In-depth Technical Guide to the Spectroscopic Data of Monomeric Thioacetone
Introduction: Thioacetone ((CH₃)₂CS) is the simplest thioketone and an organosulfur compound of significant interest due to its unique electronic structure and high reactivity.[1][2] As the sulfur analogue of acetone (B3395972), it provides a fundamental model for studying the properties of the thiocarbonyl group. However, its characterization is complicated by its inherent instability; above -20 °C, it rapidly polymerizes or trimerizes into 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (B1294623) (trithis compound).[1][3] This guide provides a comprehensive overview of the spectroscopic data for the transient monomeric this compound, intended for researchers, scientists, and professionals in drug development. It details the experimental protocols for its generation and summarizes its key spectroscopic features.
Experimental Protocols
The study of monomeric this compound requires its in-situ generation, typically from its stable cyclic trimer. The following protocols outline the synthesis of the trimer precursor and the subsequent generation of the monomer for analysis.
Protocol 1: Synthesis of Trithis compound (Precursor)
This procedure involves the acid-catalyzed reaction of acetone with hydrogen sulfide (B99878).[1][2][4]
Materials:
-
Acetone
-
Hydrogen sulfide (H₂S) gas
-
Lewis acid catalyst (e.g., zinc chloride, ZnCl₂)[4]
-
Hydrochloric acid (HCl)
-
Reaction vessel equipped with a gas inlet, stirrer, and cooling bath
Methodology:
-
A solution of acetone is prepared and cooled in a bath, typically between 0°C and 30°C.[4]
-
A Lewis acid catalyst, such as zinc chloride, is added to the acetone.[4]
-
Hydrogen sulfide gas is bubbled through the stirred solution. The reaction is carried out under controlled pH conditions, often with a final pH between 4 and 7.[4]
-
The reaction is allowed to proceed for 5 to 15 hours, during which the trithis compound product precipitates.[4]
-
The crude trithis compound is filtered, washed, and purified, typically by recrystallization or distillation.
Protocol 2: Generation of Monomeric this compound
Monomeric this compound is generated by the thermal decomposition (pyrolysis) of the trithis compound precursor.[2][4]
Materials:
-
Purified trithis compound
-
Pyrolysis apparatus (e.g., a quartz tube furnace)
-
High-vacuum system
-
Cryogenic trap (e.g., a cold finger cooled with liquid nitrogen or a dry ice/acetone bath to -78 °C)[4]
Methodology:
-
The pyrolysis tube is heated to a temperature range of 500°C to 650°C.[2][4]
-
The system is evacuated to a reduced pressure, typically between 5 and 20 mm Hg.[4]
-
A sample of trithis compound is slowly sublimated into the hot zone of the furnace.
-
The trimer cracks, yielding the monomeric this compound vapor.
-
The highly reactive monomer is immediately passed into a cryogenic trap where it condenses as an orange or brown substance and is isolated at low temperatures for immediate spectroscopic analysis.[1][4]
Spectroscopic Data Summary
The inherent instability of this compound necessitates specialized techniques for its analysis, often involving cryogenic trapping or matrix isolation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides key structural information. Due to the molecule's symmetry, the proton NMR spectrum is simple, while the carbon spectrum reveals the distinct nature of the thiocarbonyl group.[4]
| Technique | Nucleus | Assignment | Chemical Shift (δ) / ppm | Reference Compound (Acetone, (CH₃)₂CO) |
| ¹H NMR | ¹H | Methyl Protons (-CH₃) | ~ 1.9[1][2][4] | ~ 2.17 |
| ¹³C NMR | ¹³C | Thiocarbonyl Carbon (C=S) | ~ 252.7[4] | ~ 206.7 (C=O)[4] |
| ¹³C NMR | ¹³C | Methyl Carbons (-CH₃) | Not specified in results | ~ 30.6 |
Table 1: NMR Spectroscopic Data for Monomeric this compound.
The most notable feature is the significant downfield shift of the thiocarbonyl carbon in the ¹³C NMR spectrum compared to the carbonyl carbon of acetone, indicating it is highly deshielded.[4]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the characteristic vibrational modes of the molecule. The C=S bond vibration is a key diagnostic peak, appearing at a lower wavenumber than the C=O stretch of acetone.[4]
| Vibrational Mode | Assignment | **Frequency (cm⁻¹) ** | Reference Compound (Acetone, (CH₃)₂CO) |
| C=S Stretch | Thiocarbonyl | (Range: 1050-1425 for thioketones)[4] | ~ 1715 (C=O Stretch)[4] |
| C-S Bond | C-S | ~ 1085 and 643[1][4] | N/A |
| C-H Stretches | Geminal Methyls | 2950, 2900[1][4] | 3000, 2920 |
| C-H Bends | Geminal Methyls | 1440, 1375, 1360, 1150[1][4] | 1430, 1365 |
Table 2: Key Infrared Absorption Frequencies for Monomeric this compound.
To obtain high-resolution spectra of the unstable monomer, matrix isolation IR spectroscopy is often employed.[4] This involves trapping this compound in an inert solid matrix (like argon) at very low temperatures (10-20 K), which inhibits polymerization and allows for detailed analysis.[4]
UV-Visible and Related Electronic Spectroscopy
Data on the standard UV-Visible absorption spectrum of monomeric this compound is sparse. However, laser-induced phosphorescence (LIP) excitation spectroscopy has been used to probe its electronic transitions, specifically the transition to the triplet state (T₁).[4]
| Technique | Transition | Description | **Excitation Region (cm⁻¹) ** |
| LIP Excitation | T₁ ← S₀ (ã³A″ ← X̃¹A₁) | n → π* electron promotion | 16,800 – 18,500[4] |
Table 3: Electronic Transition Data for Monomeric this compound.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the transient species and can be coupled with techniques like time-resolved photolysis to study its decomposition pathways.[4]
| Property | Value |
| Chemical Formula | C₃H₆S[1] |
| Molar Mass | 74.14 g/mol [3] |
Table 4: Mass Spectrometry Data for Monomeric this compound.
Conclusion
The spectroscopic characterization of monomeric this compound reveals distinct features that differentiate it from its oxygen analogue, acetone. The significant deshielding of the thiocarbonyl carbon in ¹³C NMR and the lower frequency of the C=S stretching vibration in IR spectroscopy are key identifiers. Due to its extreme reactivity and instability, obtaining this data requires specialized protocols involving high-temperature pyrolysis and cryogenic trapping. The compiled data serves as a crucial reference for researchers investigating thiocarbonyl chemistry and for professionals exploring the synthesis of novel organosulfur compounds.
References
The Notorious Odor of Thioacetone: A Technical Guide to its Chemical Basis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioacetone ((CH₃)₂CS) is an organosulfur compound renowned for its overwhelmingly foul and potent odor, detectable at minute concentrations. This technical guide provides an in-depth exploration of the chemical and biological underpinnings of this compound's notorious smell. It details the synthesis of this compound and its more stable trimer, trithis compound, outlines its physicochemical properties, and discusses the chemical factors contributing to its extreme malodor. Furthermore, this guide delves into the interaction of sulfur compounds with olfactory receptors and the subsequent signaling pathways, offering insights into the biological perception of this unique molecule. Detailed experimental protocols for synthesis and analysis are provided, alongside quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers in chemistry and drug development.
Introduction
This compound, the sulfur analogue of acetone (B3395972), holds a unique place in chemistry primarily due to its exceptionally offensive odor.[1][2] First synthesized in 1889, its accidental release has been historically documented to cause widespread nausea and fainting, highlighting its extreme potency as a malodorant.[3] Understanding the chemical basis for this powerful odor is not only a matter of scientific curiosity but also has implications for the study of olfaction, the development of odor neutralizers, and safety protocols in laboratories working with organosulfur compounds.
The replacement of the oxygen atom in acetone with a larger, less electronegative sulfur atom dramatically alters the molecule's electronic structure, reactivity, and, consequently, its interaction with biological systems.[4] This guide will systematically dissect the properties of this compound, from its synthesis and inherent instability to the very molecules that assail the olfactory system and the cellular mechanisms that translate this chemical interaction into the perception of a profoundly unpleasant smell.
Physicochemical Properties
The distinct properties of this compound and its stable trimer, trithis compound, are fundamental to understanding their behavior and notorious odor. A summary of their key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound and Trithis compound
| Property | This compound | Trithis compound |
| Chemical Formula | C₃H₆S | C₉H₁₈S₃ |
| Molecular Weight | 74.14 g/mol [1] | 222.42 g/mol [5] |
| Appearance | Orange to brown liquid[1] | White or colorless solid/liquid[1] |
| Melting Point | -55 °C[1] | 21.8 - 24 °C[1][5] |
| Boiling Point | 70 °C (decomposes)[1] | 105-107 °C @ 10 mmHg[5] |
| Stability | Unstable above -20 °C; readily polymerizes[1] | Stable[6] |
| Odor | Extremely unpleasant, intensely sulfurous[1] | Unpleasant, sulfurous[5] |
The Chemical Basis of this compound's Odor
The extreme odor of this compound is attributed to the presence of the thioketone (C=S) functional group and its decomposition products. Unlike its oxygen counterpart, acetone, this compound is highly unstable and readily polymerizes or decomposes, especially in the presence of light or free radicals, to form a mixture of compounds, including its cyclic trimer, trithis compound, and various other volatile sulfur compounds (VSCs).[1] It is this complex mixture of highly odorous molecules that contributes to the overwhelming and persistent nature of the smell.
The human olfactory system is exceptionally sensitive to VSCs, a trait likely evolved to detect decaying organic matter.[7] While a precise, standardized odor threshold for this compound is not well-documented due to its instability, it is widely considered to be one of the most potent malodorants known. For comparison, the odor thresholds of other common thiols are presented in Table 2.
Table 2: Odor Thresholds of Selected Volatile Sulfur Compounds
| Compound | Odor Threshold (ppb) | Odor Description |
| Hydrogen Sulfide (B99878) | 0.0005 - 10 | Rotten eggs |
| Methanethiol | 0.0002 - 2 | Rotten cabbage |
| Ethanethiol | 0.0001 - 1 | Leeks, onions |
| This compound (qualitative) | Extremely low | Intensely foul, sulfurous |
Note: The odor threshold for this compound is anecdotally reported to be detectable at extreme dilutions, causing physiological reactions at significant distances.[1]
Synthesis of this compound and Trithis compound
Due to its instability, this compound is typically prepared immediately before use by the thermal decomposition (cracking) of its stable trimer, trithis compound. The synthesis of trithis compound is the first critical step.
Experimental Protocol: Synthesis of Trithis compound
This protocol is based on the reaction of acetone with hydrogen sulfide in the presence of a Lewis acid catalyst.[8][9]
Materials:
-
Acetone
-
Hydrogen sulfide (gas)
-
Lewis acid catalyst (e.g., zinc chloride, ZnCl₂)
-
Hydrochloric acid (HCl)
-
Benzene (B151609) (for extraction)
-
Anhydrous sodium sulfate
-
Reaction vessel equipped with a gas inlet, stirrer, and cooling bath
-
Distillation apparatus
Procedure:
-
In a reaction vessel cooled to 0-10 °C, prepare a solution of acetone and the Lewis acid catalyst (e.g., ZnCl₂).
-
Slowly bubble hydrogen sulfide gas through the stirred solution. The reaction is typically carried out over 5-15 hours.[9]
-
Maintain the reaction temperature between 0 °C and 30 °C.[9]
-
Monitor the reaction progress. The final pH of the reaction mixture should be between 4 and 7.[9]
-
After the reaction is complete, add water to dissolve the zinc chloride.
-
Extract the aqueous mixture with benzene. The trithis compound will move into the organic layer.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the benzene by distillation to yield crude trithis compound. Further purification can be achieved by vacuum distillation.
Experimental Protocol: Synthesis of this compound by Pyrolysis of Trithis compound
This protocol describes the thermal cracking of trithis compound to produce monomeric this compound.[1][6]
Materials:
-
Trithis compound
-
Pyrolysis apparatus (e.g., a quartz tube packed with quartz rings)
-
High-temperature furnace
-
Vacuum pump
-
Cold trap (e.g., cooled with liquid nitrogen or dry ice/acetone)
Procedure:
-
Set up the pyrolysis apparatus with the quartz tube placed inside the furnace.
-
Place the trithis compound in a vessel connected to the inlet of the pyrolysis tube.
-
Connect the outlet of the pyrolysis tube to a cold trap cooled to -78 °C or lower to collect the this compound.
-
Evacuate the system to a pressure of 5-20 mm Hg.[6]
-
Heat the furnace to a temperature between 500-650 °C.[6]
-
Slowly introduce the trithis compound into the hot pyrolysis tube. The trimer will crack into monomeric this compound.
-
The volatile this compound will be carried under vacuum to the cold trap and condense as an orange-brown liquid.
-
Due to its instability, the collected this compound should be used immediately or stored at temperatures below -20 °C.[1]
Analysis of this compound and its Decomposition Products
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile sulfur compounds and can be employed to study this compound and its decomposition products.
Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the analysis of volatile sulfur compounds.[7][10]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Thermal desorption unit (optional, for trace analysis)
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-1, RTX-1)
Sample Preparation:
-
For direct injection, dilute the sample in a suitable solvent (e.g., dichloromethane).
-
For headspace analysis, place the sample in a sealed vial and heat to volatilize the analytes.
-
For air samples, use sorbent tubes followed by thermal desorption.
GC-MS Conditions:
-
Injector Temperature: 200-250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 35-40 °C) and ramp up to a final temperature of 250-300 °C. A typical program might be: hold at 35 °C for 5-10 minutes, then ramp at 5-10 °C/min to 250 °C and hold for 5-10 minutes.[10]
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-300.
Data Analysis:
-
Identify compounds by comparing their mass spectra with a library (e.g., NIST) and by their retention times.
-
Quantification can be achieved using internal or external standards.
Olfactory Reception and Signaling Pathway
The perception of odor begins with the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[11] ORs are G-protein coupled receptors (GPCRs). The binding of an odorant, such as a volatile sulfur compound, to an OR initiates a signal transduction cascade.
While the specific receptor(s) for this compound have not been definitively identified, the general pathway for odorant signaling is well-established.[12]
The Olfactory Signaling Cascade:
-
Binding: A volatile sulfur compound binds to a specific olfactory receptor.
-
G-protein Activation: This binding causes a conformational change in the OR, activating an associated G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of Na⁺ and Ca²⁺ ions through the CNG channels depolarizes the OSN.
-
Signal Amplification: The increase in intracellular Ca²⁺ opens Ca²⁺-activated Cl⁻ channels, leading to an efflux of Cl⁻ and further depolarization.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.[12]
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and its cyclic trimer, trithis compound.
Synthesis Pathway
Caption: Synthesis pathway of this compound from acetone.
Olfactory Signaling Pathway
Caption: Generalized olfactory signal transduction pathway for volatile sulfur compounds.
Conclusion
This compound's infamous odor is a direct consequence of its chemical structure and high reactivity. The presence of a carbon-sulfur double bond in a small, volatile molecule, coupled with its propensity to decompose into a cocktail of other potent organosulfur compounds, results in an overwhelming olfactory stimulus. The human sense of smell, highly attuned to sulfurous molecules, perceives these compounds at extremely low concentrations through a well-defined G-protein coupled receptor signaling pathway. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and work with this and other challenging organosulfur compounds, emphasizing the importance of rigorous safety measures due to their profound physiological effects. Further research into the specific olfactory receptors that bind this compound could provide deeper insights into the structure-odor relationship and the nuances of olfactory perception.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. This compound (4756-05-2) for sale [vulcanchem.com]
- 4. Buy this compound | 4756-05-2 [smolecule.com]
- 5. Trithis compound | C9H18S3 | CID 13233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trithis compound - Wikipedia [en.wikipedia.org]
- 7. Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach [mdpi.com]
- 8. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 9. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Enigmatic Solubility of Thioacetone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility profile of thioacetone in organic solvents, tailored for researchers, scientists, and professionals in drug development. This compound, the simplest thioketone, is a compound of significant academic interest due to the unique properties of the thiocarbonyl group. However, its extreme instability and propensity to polymerize above -20°C present substantial challenges for experimental investigation, including the determination of its solubility.[1][2] This document synthesizes the available qualitative solubility data, outlines detailed experimental protocols for its generation and handling, and provides visualizations of its key chemical pathways.
Core Understanding: Instability and Polymerization
This compound is a volatile, orange to brown liquid that is notoriously unstable at ambient temperatures.[2][3] Above −20 °C, it readily undergoes spontaneous polymerization to form a linear polymer and a cyclic trimer, trithis compound.[2][4] This inherent instability is the primary obstacle to obtaining extensive quantitative solubility data. Consequently, any study involving monomeric this compound must be conducted at very low temperatures.
Qualitative Solubility Profile
While precise quantitative data is scarce due to its reactive nature, qualitative descriptions of this compound's solubility in various organic solvents have been reported. Unlike its oxygen analog, acetone (B3395972), which is miscible with water, this compound is essentially insoluble in water.[3][5] Its solubility in organic solvents is influenced by the polarity of the solvent.
A summary of its qualitative solubility is presented below:
| Solvent Class | Example Solvent | Reported Solubility |
| Ethers | Diethyl Ether | Good |
| Chlorinated Solvents | Dichloromethane | Good |
| Ketones | Acetone | Good |
| Alcohols | Ethanol | Moderate |
| Non-Polar Hydrocarbons | Hexane | Limited |
This table is based on qualitative descriptions found in the literature.[5]
Experimental Protocols
Given the challenges in isolating and handling monomeric this compound, its study, including solubility determination, necessitates in situ generation and immediate use at cryogenic temperatures.
Synthesis of Trithis compound (Precursor)
The most common precursor for generating this compound is its cyclic trimer, trithis compound.
Materials:
-
Acetone
-
Hydrogen sulfide (B99878) (H₂S)
-
Lewis acid catalyst (e.g., zinc chloride, ZnCl₂)
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of acetone is prepared, and a catalytic amount of zinc chloride is dissolved within it.
-
A single drop of hydrochloric acid is added to increase the acidity of the mixture.
-
Hydrogen sulfide gas is bubbled through the acetone solution. This reaction is highly exothermic and produces a strong odor, requiring a well-ventilated fume hood and appropriate gas scrubbing (e.g., with a bleach solution).
-
The reaction is typically carried out at temperatures between 0°C and 30°C for 5 to 15 hours.[4]
-
Trithis compound precipitates as a white or colorless solid and can be isolated by filtration.[2]
Generation of Monomeric this compound
Monomeric this compound is typically generated by the thermal cracking (pyrolysis) of trithis compound.
Materials:
-
Trithis compound
-
High-temperature tube furnace
-
Cryogenic trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath to -78°C)
-
Vacuum pump
Procedure:
-
The pyrolysis apparatus consists of a tube furnace capable of reaching 500–650 °C.[4]
-
Trithis compound is heated in the furnace under reduced pressure (typically 5 to 20 mm Hg).[4]
-
The trimer cracks, yielding gaseous monomeric this compound.
-
The gaseous this compound is immediately passed through a cryogenic trap, where it condenses as an orange or brown liquid.[4]
-
The collected this compound must be maintained at or below -78°C to prevent rapid polymerization.
Hypothetical Solubility Determination Workflow
A potential workflow for determining the solubility of this compound, adapted from standard methods and considering its instability, is proposed below.
References
The Potential Energy Surface of Thioacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioacetone ((CH₃)₂CS) is the simplest dialkyl thioketone and a sulfur analog of acetone (B3395972). Despite its simple structure, this compound is a molecule of significant interest due to its extreme reactivity and unique spectroscopic properties. It is notoriously known for its intensely foul odor and its high propensity to polymerize or trimerize at temperatures above -20°C.[1][2] Understanding the potential energy surface (PES) of this compound is crucial for elucidating its reaction dynamics, isomerization pathways, and photochemical behavior. This technical guide provides a comprehensive overview of the current knowledge on the PES of this compound, drawing from both experimental and computational studies.
Ground State Potential Energy Surface
The ground electronic state (S₀) of this compound has been characterized by various spectroscopic and computational methods. It possesses C₂ᵥ symmetry in its equilibrium geometry.[3]
Isomerization and Conformational Landscape
The PES of this compound is characterized by several minima corresponding to different isomers and conformers. The most stable isomer is this compound itself. Another important isomer is its valence tautomer, the thioenol form (CH₂=C(SH)CH₃), which has been experimentally separated from the thioketo form by gas chromatography at low temperatures.[4]
Computational studies have explored the relative energies of this compound and its isomer thiirane, a three-membered ring containing a sulfur atom. These calculations provide insight into the thermodynamic stability and the energy barriers for isomerization.
Table 1: Calculated Relative Energies of this compound and Thiirane
| Species | Relative Energy (kcal/mol) | Method | Reference |
| This compound | 0.0 | G4 level | [5] |
| Thiirane | -37.5 | G4 level | [5] |
| Transition State | 13.7 | G4 level | [5] |
Dissociation Channels
The C=S double bond in this compound is significantly weaker than the C=O bond in acetone, leading to a lower dissociation energy. This contributes to the molecule's overall instability.
Table 2: Key Energetic Properties of Ground State this compound
| Property | Value | Method | Reference |
| Ionization Energy | 8.600 ± 0.050 eV | Photoelectron Spectroscopy | [6] |
| C=S Bond Length | ~1.617 - 1.650 Å | Computational | [1] |
Excited State Potential Energy Surfaces
The excited electronic states of this compound govern its photochemical behavior. Like acetone, the lowest singlet (S₁) and triplet (T₁) excited states are of n→π* character. Laser-induced phosphorescence (LIP) studies have been instrumental in probing the T₁ state.
While detailed quantitative data for the excited state energies of this compound are sparse in the readily available literature, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to study these states.[7] For comparison, the excited state dynamics of acetone involve rapid intersystem crossing from the S₁ to the T₁ state, followed by dissociation.[8] A similar mechanism is anticipated for this compound.
Experimental Methodologies
Synthesis of this compound
Due to its instability, this compound is typically prepared immediately before use. The most common method is the pyrolysis of its cyclic trimer, trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane).[1][2]
Protocol for this compound Synthesis via Pyrolysis:
-
Synthesis of Trithis compound: Trithis compound is synthesized by reacting acetone with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The reaction is typically carried out at temperatures between 0°C and 30°C for 5 to 15 hours.[1]
-
Pyrolysis: The purified trithis compound is subjected to flash vacuum pyrolysis (FVP) at temperatures ranging from 500 to 650°C under reduced pressure (5–20 mm Hg).[1]
-
Trapping: The monomeric this compound is then condensed and collected in a cryogenic trap at temperatures as low as -78°C.[1]
Spectroscopic Characterization
Matrix Isolation Infrared (IR) Spectroscopy:
This technique is used to study the vibrational modes of unstable species like this compound by trapping them in an inert gas matrix at low temperatures.
Protocol for Matrix Isolation IR Spectroscopy:
-
Sample Preparation: A gaseous mixture of this compound and an inert gas (e.g., argon) is prepared. The concentration of this compound is kept low to ensure isolation.
-
Deposition: The gas mixture is slowly deposited onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures (typically 10-20 K) within a high-vacuum chamber.
-
Spectral Acquisition: The IR spectrum of the isolated this compound is then recorded. This method allows for the observation of well-resolved vibrational bands, free from intermolecular interactions and rotational broadening.[1][9]
Laser-Induced Phosphorescence (LIP) Spectroscopy:
LIP is a sensitive technique for studying the triplet states of molecules.
Protocol for LIP Spectroscopy:
-
Excitation: A pulsed laser is used to excite the this compound sample to an excited singlet state.
-
Intersystem Crossing: The molecule undergoes intersystem crossing to a triplet state.
-
Detection: The long-lived phosphorescence emission from the triplet state is detected using a photomultiplier tube or a gated CCD camera. The lifetime and spectrum of the phosphorescence provide information about the energy and dynamics of the triplet state.[8][10]
Computational Methodologies
A variety of quantum chemical methods have been employed to investigate the PES of this compound.
Ab Initio and Density Functional Theory (DFT) Calculations:
-
Geometry Optimization: The equilibrium geometries of the ground state, isomers, and transition states are determined by finding the stationary points on the potential energy surface. Common methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT with various functionals (e.g., B3LYP).[1][11]
-
Frequency Calculations: Vibrational frequencies are calculated by diagonalizing the mass-weighted Hessian matrix. The absence of imaginary frequencies confirms a minimum on the PES, while a single imaginary frequency indicates a transition state. These calculations are also used to obtain zero-point vibrational energies (ZPVE).[12]
-
Potential Energy Surface Scans: To map out the PES, relaxed or rigid scans are performed along specific internal coordinates (e.g., dihedral angles for methyl group rotation). This helps in locating different conformers and estimating rotational barriers.[3]
A typical computational workflow for studying the this compound PES is as follows:
-
Initial Structure: An initial guess for the molecular geometry is generated.
-
Geometry Optimization: The geometry is optimized using a chosen level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm it is a true minimum and to obtain thermodynamic data.
-
Transition State Search: For reactions and isomerizations, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the desired reactants and products.
-
Single-Point Energy Calculations: Higher-level calculations (e.g., CCSD(T)) can be performed on the optimized geometries to obtain more accurate energies.
Visualizations
References
- 1. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dynamical and spectroscopic studies of nonrigid molecules: Application to the this compound electronic ground state [inis.iaea.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 7. Vibrational modes in excited Rydberg states of acetone: A computational study [inis.iaea.org]
- 8. seitzman.gatech.edu [seitzman.gatech.edu]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Correlation of Computational Mod [mckendree.edu]
Thioacetone: A Comprehensive Technical Guide to its Existence as a Transient Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioacetone ((CH₃)₂CS), the sulfur analogue of acetone (B3395972), is a highly reactive and notoriously malodorous organosulfur compound. Its existence is primarily as a transient species, readily undergoing polymerization or trimerization at temperatures above -20°C.[1][2] This technical guide provides an in-depth exploration of the synthesis, characterization, and handling of this compound, with a focus on the experimental methodologies required to study this fleeting molecule. Detailed protocols for the synthesis of its stable precursor, trithis compound, and the subsequent generation of monomeric this compound via flash vacuum pyrolysis are presented. Furthermore, advanced spectroscopic techniques for its characterization, such as matrix isolation spectroscopy, are discussed. This document aims to serve as a comprehensive resource for researchers navigating the challenges associated with the study of reactive sulfur species.
Introduction
The study of transient and highly reactive molecules is a cornerstone of modern chemistry, providing fundamental insights into reaction mechanisms and bonding. This compound is a quintessential example of such a species. While its oxygen counterpart, acetone, is a stable and ubiquitous solvent, the substitution of the carbonyl oxygen with a sulfur atom dramatically alters the molecule's stability and reactivity. The weaker carbon-sulfur π-bond and the greater polarizability of sulfur contribute to this compound's high propensity to polymerize or form a stable cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (B1294623) (trithis compound).[1][3]
Historically, the synthesis of this compound has been marked by its incredibly potent and unpleasant odor, with reports dating back to 1889 describing widespread nausea and fainting in the vicinity of the laboratory.[2] Modern techniques, however, allow for the controlled generation and study of this transient molecule, providing valuable data for computational chemistry and the understanding of thiocarbonyl chemistry. This guide will detail the contemporary methods for generating and characterizing this compound, offering a practical framework for its investigation.
Generation of this compound
The primary route to obtaining monomeric this compound is through the thermal decomposition of its stable cyclic trimer, trithis compound. This precursor must first be synthesized.
Synthesis of Trithis compound
Trithis compound is prepared by the reaction of acetone with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[4]
Reaction Scheme:
3 (CH₃)₂CO + 3 H₂S --(ZnCl₂)--> [(CH₃)₂CS]₃ + 3 H₂O
dot
Caption: Synthesis of Trithis compound from Acetone and H₂S.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a scrubber (e.g., containing a solution of sodium hypochlorite) to neutralize excess hydrogen sulfide. The flask is cooled in an ice-salt bath.
-
Reaction Mixture: To the flask, add acetone and a catalytic amount of anhydrous zinc chloride.
-
Introduction of Hydrogen Sulfide: Hydrogen sulfide gas is bubbled through the stirred solution while maintaining the temperature below 10°C. The reaction is typically continued for several hours.
-
Work-up: After the reaction is complete, the mixture is diluted with water to dissolve the zinc chloride. The organic layer, containing the trithis compound, is extracted with an organic solvent (e.g., benzene (B151609) or diethyl ether).
-
Purification: The organic extracts are washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude trithis compound can be further purified by vacuum distillation.
Generation of Monomeric this compound via Flash Vacuum Pyrolysis (FVP)
Flash vacuum pyrolysis of trithis compound is the most common method for generating monomeric this compound in the gas phase for spectroscopic studies or for trapping at low temperatures.[5]
dot
Caption: FVP of Trithis compound to generate this compound.
-
Apparatus: A standard FVP apparatus consists of a sublimation chamber for the precursor, a heated quartz pyrolysis tube, and a cold trap (e.g., a cold finger cooled with liquid nitrogen or a dry ice/acetone bath) to collect the pyrolysate. The system is maintained under high vacuum (typically 10⁻² to 10⁻³ Torr).
-
Pyrolysis: A sample of trithis compound is placed in the sublimation chamber and gently heated to induce sublimation. The vapor is passed through the quartz tube, which is heated to 500-650°C.[5]
-
Trapping: The pyrolysate, containing monomeric this compound, exits the hot zone and is rapidly quenched and condensed in the cold trap.
-
Handling: The trapped this compound must be maintained at low temperatures (-78°C or below) to prevent rapid polymerization.[5] Any subsequent analysis or reaction should be performed at these low temperatures or in the gas phase immediately after generation.
Spectroscopic Characterization
Due to its transient nature, the characterization of this compound relies on spectroscopic methods capable of analyzing unstable species, often in the gas phase or isolated in an inert matrix at cryogenic temperatures.
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique for studying reactive molecules. The species of interest is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface (typically 10-20 K).[5] This traps the individual molecules in a solid, inert environment, preventing bimolecular reactions such as polymerization.
dot
Caption: Workflow for Matrix Isolation Spectroscopy of this compound.
-
Generation: this compound is generated in the gas phase, typically via FVP of trithis compound, in a line-of-sight path to the cryogenic window of the matrix isolation apparatus.
-
Matrix Gas: A stream of inert matrix gas (e.g., argon) is introduced into the vacuum chamber.
-
Deposition: The mixture of this compound and the matrix gas is co-deposited onto a cold window (e.g., CsI or BaF₂) maintained at a temperature of 10-20 K by a closed-cycle helium cryostat.
-
Spectroscopy: Once a sufficient amount of the matrix has been deposited, spectroscopic measurements (e.g., FTIR, UV-Vis) are performed on the isolated molecules.
Spectroscopic Data
The following tables summarize key spectroscopic data for monomeric this compound.
Table 1: Infrared (IR) Spectroscopic Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| C=S stretch | ~1085 | [1] |
| C-S stretch | ~643 | [1] |
| gem-CH₃ stretch | 2950, 2900 | [1] |
| gem-CH₃ deformation | 1440, 1150, 1360, 1375 | [1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Solvent/Method | Reference |
| ¹H | ~1.9 | Inferred from polymer | [1] |
| ¹³C (C=S) | ~252.7 | Not specified | [5] |
Reactivity and Instability
The defining characteristic of this compound is its extreme instability at temperatures above -20°C.[1] This is primarily due to the relatively weak C=S double bond compared to the C=O double bond in acetone.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of Trithioacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of trithioacetone, the stable cyclic trimer of this compound. Trithis compound serves as a key precursor and a stable source for the otherwise unstable this compound monomer. The synthesis involves the acid-catalyzed reaction of acetone (B3395972) with hydrogen sulfide (B99878). This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and essential safety precautions.
Introduction
Trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) is a sulfur-containing heterocyclic organic compound.[1] It is the stable cyclic trimer of this compound, which is notoriously unstable and possesses an extremely foul odor.[2][3][4] The preparation of trithis compound provides a manageable method for storing and handling a this compound precursor. The monomer can be regenerated by pyrolysis of the trimer.[1][5] The synthesis described herein is based on the reaction of acetone with hydrogen sulfide in the presence of a Lewis acid catalyst.[1][5][6]
Extreme Caution Advised: this compound and its trimer, trithis compound, are infamous for their incredibly potent and unpleasant odor, which has been known to cause nausea and vomiting.[2][7] All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Experimental Protocol
This protocol is adapted from established synthetic methods.[1][6][7]
Materials and Reagents:
-
Acetone (ACS grade)
-
Anhydrous Zinc Chloride (ZnCl₂) or concentrated Hydrochloric Acid (HCl)
-
Hydrogen Sulfide (H₂S) gas or a generating apparatus (e.g., iron(II) sulfide and hydrochloric acid)
-
Benzene (B151609) or other suitable extraction solvent
-
Water (distilled or deionized)
-
Sodium Hydroxide (for neutralizing H₂S)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Gas inlet tube
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube, and a dropping funnel. The flask should be placed in an ice bath on a magnetic stirrer.
-
Charging the Reactor: Add 600 mL of acetone and 200 g of anhydrous zinc chloride powder to the flask.[6] Alternatively, a combination of acetone and concentrated hydrochloric acid can be used as the acidic catalyst.[7]
-
Cooling: Begin stirring the mixture and cool it to below 10 °C using the ice bath.[6]
-
Introduction of Hydrogen Sulfide: Slowly bubble hydrogen sulfide gas through the cooled acetone solution. The rate of H₂S addition should be controlled to maintain the reaction temperature below 10 °C.[6] The reaction mixture will initially turn a reddish color, which will then fade.[6]
-
Reaction Progression: Continue bubbling hydrogen sulfide for approximately 7 hours. The solution will progressively become a milky white suspension.[6]
-
Post-Reaction Stirring: After the addition of hydrogen sulfide is complete, allow the mixture to stir for an additional hour at room temperature.[6]
-
Work-up - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Add 600 mL of water to dissolve the zinc chloride.[6] Extract the aqueous layer twice with 150 mL portions of benzene.[6]
-
Washing: Wash the combined organic layers with 150 mL of water.[6]
-
Solvent Removal: Remove the benzene (and any residual acetone) by distillation at atmospheric pressure. The recovered solvent can be reused.[6]
-
Purification: The resulting crude oily product is then purified by vacuum distillation.[6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of trithis compound as described in the literature.
| Parameter | Value | Reference |
| Acetone | 600 mL | [6] |
| Anhydrous Zinc Chloride | 200 g | [6] |
| Hydrogen Sulfide Addition Time | 7 hours | [6] |
| Reaction Temperature | < 10 °C | [6] |
| Post-reaction Stirring Time | 1 hour | [6] |
| Water for Quenching | 600 mL | [6] |
| Benzene for Extraction | 2 x 150 mL | [6] |
| Water for Washing | 150 mL | [6] |
| Crude Product Yield | 100-105 g | [6] |
| Purity of Crude Product | 90-95% | [6] |
| Final Product Yield | 90-95 g | [6] |
| Purity of Final Product | ≥ 97% | [6] |
Visualizations
Reaction Pathway for the Synthesis of Trithis compound
The following diagram illustrates the overall chemical transformation from acetone and hydrogen sulfide to trithis compound.
Caption: Synthesis of trithis compound from acetone and hydrogen sulfide.
Experimental Workflow
This diagram outlines the key steps in the laboratory preparation of trithis compound.
Caption: Workflow for the laboratory synthesis of trithis compound.
References
- 1. Trithis compound - Wikipedia [en.wikipedia.org]
- 2. This compound - American Chemical Society [acs.org]
- 3. This compound (4756-05-2) for sale [vulcanchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: In-situ Generation and Trapping of Thioacetone for Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioacetone ((CH₃)₂CS) is a highly reactive organosulfur compound with significant potential in synthetic chemistry. However, its extreme instability and tendency to rapidly polymerize above -20°C preclude its isolation and direct use.[1] This document provides detailed protocols for the in-situ generation of transient this compound and its immediate trapping through cycloaddition reactions, enabling its use as a reactive intermediate. The primary methods covered are the thermal cracking of its stable cyclic trimer, trithis compound, and generation from an acetone (B3395972) ketal precursor.
Introduction to this compound Chemistry
This compound is the simplest aliphatic thioketone and is notorious for its intensely foul odor and high reactivity.[2] Unlike its stable oxygen analog, acetone, the monomeric form of this compound is only stable at very low temperatures.[1] At ambient temperatures, it spontaneously polymerizes or trimerizes to form 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, commonly known as trithis compound.[2][3] This inherent instability necessitates in-situ generation strategies, where this compound is produced in the presence of a trapping agent to immediately undergo a desired reaction, most commonly a [4+2] cycloaddition (Diels-Alder reaction).[4] This approach allows chemists to harness the synthetic utility of this transient species without needing to isolate it.
Methods for In-situ Generation of this compound
Two principal methods for the controlled in-situ generation of this compound are detailed below. The choice of method depends on the required reaction conditions and the stability of the trapping agent.
Method A: Flash Vacuum Pyrolysis of Trithis compound This is the most established method and involves the thermal cracking of the stable trithis compound precursor at high temperatures under reduced pressure.[3] The monomeric this compound is swept by an inert gas directly into a solution containing the trapping agent.
Method B: Acid-Catalyzed Thiolysis of Acetone Ketal An alternative, milder method involves the reaction of an acetone ketal (e.g., 2,2-dimethoxypropane) with hydrogen sulfide (B99878) (H₂S) in an acidic medium. This avoids the high temperatures of pyrolysis, making it suitable for thermally sensitive substrates.
Data Presentation: Reaction Conditions and Yields
The following tables summarize key quantitative data for the synthesis of the necessary precursor and the conditions for generating this compound.
Table 1: Synthesis of Trithis compound (Precursor for Method A) The precursor is synthesized by reacting acetone with hydrogen sulfide in the presence of a Lewis acid catalyst.[4]
| Catalyst | Temperature (°C) | Reaction Time (h) | Final pH | Reported Trimer Yield (%) | Byproducts | Reference |
| ZnCl₂ | 0–30 | 5–15 | 4–7 | 60–70% | 2,2-Propanedithiol (30-40%) | [4] |
| AlCl₃ | 0–30 | 5–15 | 4–7 | 30–40% | 2,2-Propanedithiol | [4] |
| FeCl₃, BF₃ | 0–30 | 5–15 | 4–7 | Not Specified | 2,2-Propanedithiol | [4] |
Table 2: Conditions for In-situ this compound Generation
| Method | Precursor | Conditions | Yield of Monomer | Key Considerations | Reference |
| A: Pyrolysis | Trithis compound | 500–650°C, 5–20 mm Hg | Up to 80% (trappable) | Requires specialized high-temp vacuum apparatus. Above 650°C, decomposition to allene (B1206475) and H₂S occurs. | [4][5] |
| B: Ketal Thiolysis | 2,2-Dimethoxypropane | H₂S, H₂SO₄ (cat.), Acetic Acid | Not quantified; generates sufficient monomer for trapping | Milder conditions; avoids high temperatures. Requires handling of toxic H₂S gas. |
Visualization of Workflows and Mechanisms
The following diagrams illustrate the logical and experimental workflows for generating and trapping this compound.
Caption: Overall workflow for this compound generation and trapping.
Caption: Experimental workflow for the pyrolysis method (Method A).
Experimental Protocols
Extreme Caution Advised: this compound and its precursors possess an extraordinarily powerful and unpleasant odor. All manipulations must be performed in a high-performance fume hood. Hydrogen sulfide is a highly toxic gas. Adhere strictly to all institutional safety protocols.
Protocol 1: Synthesis of Trithis compound (Precursor)
This protocol is adapted from procedures describing the acid-catalyzed reaction of acetone and hydrogen sulfide.[4]
Materials:
-
Acetone (ACS grade, dried)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Hydrogen Sulfide (H₂S) gas
-
Benzene (B151609) or Toluene
-
Deionized Water
-
Round-bottom flask (1 L) equipped with a gas inlet tube, mechanical stirrer, and thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up the 1 L round-bottom flask in an ice bath on a magnetic stirrer.
-
Add 600 mL of acetone and 200 g of anhydrous zinc chloride powder to the flask.
-
Stir the mixture and cool it to below 10°C.
-
Begin bubbling H₂S gas through the solution. Control the flow rate to maintain the reaction temperature at or below 10°C.
-
Continue the H₂S addition for approximately 7 hours. The solution will initially turn a pink/red color which then fades, and a white precipitate will form.
-
After H₂S addition is complete, allow the mixture to stir at room temperature for an additional hour.
-
Transfer the reaction mixture to a large separatory funnel.
-
Add 600 mL of water to dissolve the zinc chloride.
-
Extract the aqueous layer twice with 150 mL portions of benzene (or toluene).
-
Combine the organic layers and wash with 150 mL of water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude oil (trithis compound and 2,2-propanedithiol) can be purified by vacuum distillation. Collect the fraction boiling at 104-110°C at 1 kPa (approx. 7.5 mm Hg) to yield pure trithis compound. The yield is typically 60-70%.
Protocol 2: In-situ Generation (Pyrolysis) and Trapping with a 1,3-Diene
This protocol describes the flash vacuum pyrolysis of trithis compound to generate this compound, which is then trapped in-situ by a diene such as cyclopentadiene (B3395910) or 1,3-butadiene.
Materials:
-
Trithis compound (from Protocol 1)
-
Cyclopentadiene (freshly cracked) or other suitable diene
-
Anhydrous solvent (e.g., Toluene or THF)
-
Pyrolysis apparatus consisting of a quartz tube packed with quartz wool, connected to a tube furnace.
-
High-vacuum pump
-
Receiving flask (Schlenk flask)
-
Dry ice/acetone cold bath (-78°C)
Procedure:
-
Assemble the pyrolysis apparatus. Place a sample of trithis compound (e.g., 5 g) in a flask connected to the inlet of the quartz tube.
-
The outlet of the quartz tube should lead directly into the receiving Schlenk flask, which is charged with a solution of the diene (2-3 molar equivalents) in the chosen anhydrous solvent.
-
Immerse the receiving flask in a dry ice/acetone bath to cool it to -78°C.
-
Evacuate the entire system to a pressure of 5-20 mm Hg.
-
Heat the quartz tube to 550-600°C using the tube furnace.
-
Slowly heat the flask containing the trithis compound to allow it to sublime and be carried through the hot quartz tube by the vacuum.
-
The trimer cracks into monomeric this compound, which is a reddish-orange vapor. This vapor is immediately passed into the cold trapping solution in the receiving flask.
-
The this compound reacts with the diene in the cold solution. The distinctive color of the this compound should disappear upon reaction.
-
Once all the trithis compound has been pyrolyzed, turn off the furnaces and allow the system to cool to room temperature under vacuum.
-
Carefully vent the apparatus with an inert gas (e.g., Nitrogen or Argon).
-
The solution in the receiving flask now contains the Diels-Alder adduct. The product can be isolated by removing the solvent under reduced pressure and purified by standard methods such as column chromatography or recrystallization.
Safety and Handling
-
Odor: The stench of this compound and its byproducts is infamously potent and pervasive.[2] Work must be conducted in a certified, high-performance fume hood. All glassware should be decontaminated by rinsing with a strong oxidizing agent, such as bleach, followed by an appropriate solvent wash.
-
Toxicity: Hydrogen sulfide is an extremely toxic gas that is lethal at low concentrations. Use a properly calibrated H₂S gas detector and have appropriate emergency procedures in place.
-
Reactivity: this compound is highly reactive and polymerizes violently if concentrated in its pure form at temperatures above -20°C. The protocols described herein are designed to use it as a transient species in dilute solutions to mitigate this hazard.
By following these detailed protocols, researchers can safely generate and utilize the highly reactive this compound intermediate for the synthesis of novel sulfur-containing heterocyclic compounds.
References
Application Notes & Protocols: Analytical Techniques for the Characterization of Thioacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioacetone ((CH₃)₂CS) is the simplest thioketone and an organosulfur compound of significant academic interest due to its extreme reactivity and uniquely potent odor. Unlike its oxygen analog, acetone, this compound is highly unstable at temperatures above -20°C, readily undergoing polymerization to form a linear polymer and a stable cyclic trimer, trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane).[1][2] This inherent instability necessitates specialized handling and analytical techniques for its characterization. Monomeric this compound must be generated in situ from its stable trimer and analyzed immediately under controlled conditions.[3]
These application notes provide a comprehensive overview and detailed protocols for the primary analytical techniques used to characterize this compound: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix Isolation Fourier-Transform Infrared (FTIR) Spectroscopy.
Critical Safety Precautions
This compound is renowned for its extraordinarily foul and pervasive odor, which can cause nausea and discomfort even at extreme dilutions.[4] Due to its instability, it is not commercially available and must be generated immediately prior to use.
-
Engineering Controls: All work involving the generation and handling of this compound or its trimer must be conducted in a high-performance, certified chemical fume hood. Consider using a dedicated fume hood to prevent cross-contamination of other lab areas with the odor.
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:
-
Chemical splash goggles and a full-face shield.
-
Impermeable gloves (e.g., nitrile or neoprene). Consider double-gloving.
-
A flame-resistant lab coat.
-
Appropriate respiratory protection may be necessary depending on the scale and containment.
-
-
Waste Disposal: All contaminated materials (glassware, septa, needles, gloves) must be quenched with a strong oxidizing agent, such as bleach, within the fume hood before disposal. Seal waste in clearly labeled, dedicated containers.
-
Odor Mitigation: Place a beaker of bleach or other oxidizing scrubber solution in the back of the fume hood to help neutralize volatile emissions.
Generation of Monomeric this compound for Analysis
The most common and reliable method for generating monomeric this compound for analytical purposes is the thermal decomposition (pyrolysis) of its stable cyclic trimer, trithis compound.[3]
Protocol 3.1: Pyrolysis of Trithis compound
-
Apparatus Setup: Assemble a pyrolysis apparatus consisting of a quartz tube packed with quartz wool or rings. The tube should be heated by a tube furnace. The outlet of the pyrolysis tube must be directly coupled to the analytical instrument (e.g., GC inlet) or a cryogenic trap.
-
Precursor: Place a small quantity (typically 1-10 mg) of solid trithis compound (CAS: 828-26-2) into a sample holder at the inlet of the pyrolysis tube.
-
Pyrolysis Conditions: Heat the furnace to a temperature range of 500-650°C.[3]
-
Carrier Gas: Pass an inert carrier gas (e.g., Helium or Argon) through the tube at a controlled flow rate to carry the generated monomer to the detector or trap.
-
Trapping (for NMR/FTIR): If not directly coupled to a GC, the outlet stream should be passed through a U-tube trap submerged in liquid nitrogen (-196°C) or a dry ice/acetone bath (-78°C) to condense and stabilize the orange-brown this compound monomer.[5] The trapped monomer must be kept at or below this temperature for subsequent analysis.
Analytical Techniques and Protocols
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is the ideal technique for separating and identifying volatile products from the thermal decomposition of trithis compound.
Protocol 4.1.1: Py-GC-MS Analysis
-
System Integration: Couple the outlet of the pyrolysis unit (as described in Protocol 3.1) directly to the heated inlet of the gas chromatograph via a heated transfer line.
-
GC Parameters:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or mid-polarity column is suitable. Example: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 10-200.
-
-
Data Analysis: The chromatogram will show a peak corresponding to monomeric this compound. The associated mass spectrum should be analyzed for the molecular ion and characteristic fragments. Unreacted trimer may also be observed at a later retention time.
Data Presentation: Mass Spectrometry
A publicly available, verified electron ionization mass spectrum for this compound is not readily accessible, likely due to its extreme instability. The following table outlines the predicted fragmentation pattern based on established mass spectrometry principles for thioketones.
| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 74 | [(CH₃)₂CS]⁺˙ | Molecular Ion (M⁺˙) | Low to Medium |
| 59 | [CH₃CS]⁺ | α-Cleavage: Loss of •CH₃ | High (Likely Base Peak) |
| 47 | [CH₃S]⁺ | Rearrangement/Cleavage | Medium |
| 41 | [C₃H₅]⁺ | Loss of •SH | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information. Due to this compound's instability, spectra must be acquired at low temperatures.
Protocol 4.2.1: Low-Temperature NMR
-
Sample Generation: Generate and trap monomeric this compound as described in Protocol 3.1.
-
Solvent Preparation: Pre-cool a deuterated solvent (e.g., CDCl₃ or acetone-d₆) to at least -50°C.
-
Sample Preparation: While maintaining cryogenic temperatures, add the pre-cooled solvent to the trapped this compound. Quickly transfer the resulting solution to a pre-cooled NMR tube using a pre-cooled pipette.
-
Spectrometer Setup: Cool the NMR probe to the desired acquisition temperature (e.g., -50°C) before inserting the sample.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra promptly. The sample will begin to polymerize over time, even at low temperatures, leading to signal broadening and the appearance of polymer peaks.
Data Presentation: NMR Spectroscopy
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | Reference |
| ¹H | ~1.9 ppm | Singlet | 6 equivalent protons of the two methyl groups | [3] |
| ¹³C | ~252.7 ppm | - | Thiocarbonyl carbon (C=S) | |
| ¹³C | Not Reported | - | Methyl carbons (-CH₃) | - |
The significant downfield shift of the thiocarbonyl carbon in ¹³C NMR is a key diagnostic feature.
Matrix Isolation Fourier-Transform Infrared (FTIR) Spectroscopy
This technique is essential for studying the vibrational modes of the unstable monomer by trapping individual molecules in a solid, inert matrix at cryogenic temperatures, thus preventing polymerization.[5]
Protocol 4.3.1: Matrix Isolation FTIR
-
Apparatus: A standard matrix isolation setup is required, consisting of a high-vacuum chamber, a cryostat capable of reaching temperatures of 10-20 K (e.g., a closed-cycle helium refrigerator), a transparent IR window (e.g., CsI), a pyrolysis source, and an FTIR spectrometer.
-
Matrix Deposition: Cool the CsI window to ~15 K. Introduce a mixture of the matrix gas (e.g., Argon) and the this compound monomer (generated via pyrolysis as per Protocol 3.1) into the chamber, allowing it to co-deposit as a solid film on the cold window.
-
FTIR Analysis: Once a sufficient amount of matrix has been deposited, acquire the FTIR spectrum.
-
Data Interpretation: The resulting spectrum will show sharp absorption bands corresponding to the vibrational modes of the isolated this compound monomer.
Data Presentation: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2950, 2900 | C-H stretch (geminal methyl) | [5] |
| ~1440 | C-H bend (geminal methyl) | [5] |
| ~1375, 1360 | C-H bend (geminal methyl) | [5] |
| ~1150 | C-H rock (geminal methyl) | [5] |
| ~1085 | C-S stretch | [5] |
| ~643 | C-S stretch | [5] |
| 1050-1425 | General range for C=S stretch | [5] |
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be performed with appropriate safety measures and after a thorough, site-specific risk assessment.
References
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Thioacetone and its Trimer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of the highly volatile and unstable thioacetone, focusing on the practical approach of analyzing its stable cyclic trimer, trithis compound, by Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for the generation and analysis of monomeric this compound using Pyrolysis-GC-MS is presented.
Introduction
This compound ((CH₃)₂CS) is a volatile organosulfur compound known for its extreme instability and intensely foul odor. At temperatures above -20 °C, it rapidly polymerizes or trimerizes into 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, commonly known as trithis compound.[1] This inherent instability makes the direct analysis of this compound challenging. Therefore, a common analytical strategy is to analyze its stable trimer, trithis compound. This application note provides a comprehensive guide for the GC-MS analysis of trithis compound and outlines a method for the analysis of this compound monomer via pyrolysis of the trimer.
GC-MS Analysis of Trithis compound
The analysis of the stable trimer, trithis compound, is a reliable method for the indirect detection and quantification of this compound. The following sections detail the experimental protocol and expected data.
This protocol outlines the steps for the analysis of a prepared standard of trithis compound.
2.1.1. Sample Preparation
-
Standard Preparation: Dissolve a known quantity of trithis compound standard in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of 100 µg/mL.
-
Serial Dilutions: Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Vial Transfer: Transfer the standards to 2 mL autosampler vials for GC-MS analysis.
2.1.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp Rate | 10 °C/min to 280 °C |
| Final Temperature | 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-300 |
The mass spectrum of trithis compound is characterized by a series of fragment ions. The molecular ion peak is expected at m/z 222.
Table 2: Key Mass Fragments of Trithis compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 222 | 15 | [M]⁺ (Molecular Ion) |
| 207 | 30 | [M - CH₃]⁺ |
| 148 | 60 | [M - C₃H₆S]⁺ |
| 133 | 40 | [C₅H₉S₂]⁺ |
| 74 | 100 | [C₃H₆S]⁺ (this compound Monomer) |
| 59 | 85 | [C₂H₃S]⁺ |
| 41 | 70 | [C₃H₅]⁺ |
Data is compiled from the NIST Mass Spectrometry Data Center.[2][3]
Pyrolysis-GC-MS of Trithis compound for this compound Monomer Analysis
To analyze the unstable this compound monomer, pyrolysis-GC-MS can be employed to thermally break down the trimer back into its monomeric units just before introduction into the GC column.
3.1.1. Sample Preparation
A small amount of solid trithis compound (approximately 0.1-0.5 mg) is placed directly into a pyrolysis sample cup.
3.1.2. Pyrolysis-GC-MS Instrumentation and Parameters
-
Pyrolyzer: CDS Pyroprobe 5000 series or equivalent.
-
GC-MS System: Same as described in section 2.1.2.
Table 3: Pyrolysis and GC-MS Method Parameters
| Parameter | Value |
| Pyrolysis | |
| Pyrolysis Temperature | 600 °C |
| Pyrolysis Time | 15 seconds |
| Interface Temp. | 280 °C |
| GC Inlet | |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 3 min |
| Ramp Rate | 15 °C/min to 250 °C |
| Final Temperature | 250 °C, hold for 2 min |
| Mass Spectrometer | Same as Table 1 |
The primary peak in the resulting chromatogram should correspond to the this compound monomer. The mass spectrum of this peak will show a molecular ion at m/z 74.
Visualizations
Caption: Workflow for GC-MS analysis of trithis compound.
Caption: Workflow for Pyrolysis-GC-MS of this compound.
Caption: Proposed fragmentation of trithis compound.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Thioacetone
Introduction
Thioacetone ((CH₃)₂CS) is the simplest thioketone and an organosulfur compound of significant academic interest due to its unique chemical properties and extreme instability.[1][2] As the sulfur analogue of acetone (B3395972), the substitution of the oxygen atom with a sulfur atom dramatically alters the molecule's stability and reactivity.[3] Monomeric this compound is a highly reactive, orange-to-brown liquid that readily polymerizes or trimerizes to form the more stable cyclic trimer, trithis compound, at temperatures above -20°C.[1][2] This inherent instability presents considerable challenges for its isolation and characterization, necessitating specialized handling techniques and low-temperature spectroscopic analysis.[1][4]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing insights into its electronic environment. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the NMR analysis of this compound. Due to its hazardous nature, including an intensely foul odor, all handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Challenges in NMR Analysis
The primary challenge in the NMR analysis of this compound is its rapid polymerization and trimerization at temperatures above -20°C.[1][2] This necessitates in-situ generation or rapid analysis at cryogenic temperatures to observe the monomeric species. The presence of the thioenol tautomer, prop-1-ene-2-thiol, can also complicate spectra, although the thioketo form is generally predominant.[4]
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound are relatively simple due to the molecule's symmetry. The two methyl groups are chemically equivalent, resulting in a single resonance in the ¹H NMR spectrum.[4] The thiocarbonyl carbon (C=S) is significantly deshielded in the ¹³C NMR spectrum compared to the carbonyl carbon in acetone, a characteristic feature of thioketones.[4]
Table 1: ¹H NMR Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | ~1.9 | Singlet |
Note: The chemical shift can be influenced by the solvent and temperature.[2][3][4]
Table 2: ¹³C NMR Data for this compound and Acetone (for comparison)
| Compound | Carbon Atom | Chemical Shift (δ) in ppm |
| This compound | C=S | ~252.7 |
| Acetone | C=O | ~206.7 |
Note: The significant downfield shift of the C=S carbon is attributed to the lower excitation energy of non-bonding electrons on sulfur compared to oxygen.[4]
Experimental Protocols
Protocol 1: Synthesis of Trithis compound (this compound Trimer)
Trithis compound is the stable precursor required for the generation of monomeric this compound.
Materials:
-
Acetone
-
Hydrogen sulfide (B99878) (H₂S) gas
-
Lewis acid catalyst (e.g., Zinc chloride, ZnCl₂)
-
Anhydrous solvent (e.g., diethyl ether)
-
Round-bottom flask
-
Gas dispersion tube
-
Ice bath
-
Stirring apparatus
Procedure:
-
Set up a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a scrubber (e.g., bleach solution).
-
Cool the flask in an ice bath.
-
Charge the flask with a solution of acetone and a catalytic amount of a Lewis acid (e.g., ZnCl₂) in an anhydrous solvent.
-
Bubble hydrogen sulfide gas slowly through the stirred solution. The reaction is typically carried out at temperatures between 0°C and 30°C.[4]
-
Continue the reaction for several hours (5-15 hours) until the formation of a white precipitate (trithis compound) is complete.[4]
-
Filter the solid product, wash with cold solvent, and dry under vacuum. The resulting trithis compound is a white, crystalline solid.[2]
Protocol 2: Generation of Monomeric this compound and NMR Sample Preparation
This protocol describes the in-situ generation of this compound by pyrolysis of trithis compound for immediate NMR analysis. This procedure must be conducted with extreme caution in a high-performance fume hood due to the potent odor of this compound.
Materials:
-
Trithis compound
-
Pyrolysis apparatus (quartz tube, tube furnace)
-
High-vacuum line
-
Cold trap (liquid nitrogen)
-
NMR tube
-
Deuterated solvent (e.g., acetone-d₆, chloroform-d), pre-cooled to -78°C
-
Low-temperature NMR spectrometer
Procedure:
-
Set up a pyrolysis apparatus consisting of a quartz tube packed with quartz wool, placed inside a tube furnace.
-
Connect the outlet of the pyrolysis tube to a cold trap cooled with liquid nitrogen (-196°C) via a high-vacuum line.
-
Place a small amount of trithis compound in the pyrolysis tube.
-
Evacuate the system to a reduced pressure (typically 5-20 mm Hg).[4]
-
Heat the furnace to a temperature range of 500-650°C.[4] The trithis compound will crack, and the monomeric this compound will be carried by the vacuum into the liquid nitrogen trap, where it will condense as an orange-red substance.
-
Once a sufficient amount of monomer is collected, carefully and quickly transfer the cold trap into a glove bag or an inert atmosphere.
-
Add a pre-cooled deuterated solvent to the cold trap to dissolve the this compound.
-
Using a pre-cooled pipette, transfer the this compound solution into a pre-cooled NMR tube.
-
Immediately insert the NMR tube into the NMR spectrometer, which has been pre-cooled to a low temperature (e.g., below -20°C).
-
Acquire the NMR spectra promptly.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the stable trimer to the NMR analysis of the highly reactive monomer.
Caption: Experimental workflow for this compound NMR analysis.
Molecular Symmetry and ¹H NMR Signal
This diagram illustrates the chemical equivalence of the protons in this compound, leading to a single peak in the ¹H NMR spectrum.
Caption: Symmetry leading to a single ¹H NMR signal.
References
Application Notes and Protocols for Infrared (IR) Spectroscopy of the Thiocarbonyl Group in Thioacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioacetone ((CH₃)₂C=S) is the simplest thioketone and an important model compound for studying the spectroscopy and reactivity of the thiocarbonyl group. However, its extreme instability and propensity to rapidly polymerize at temperatures above -20°C present significant challenges for its characterization.[1][2] Monomeric this compound is a volatile, orange to brown liquid with an intensely foul odor.[1][2] Due to its transient nature, specialized techniques are required to study its spectroscopic properties. This document provides detailed application notes and protocols for the generation and infrared (IR) spectroscopic analysis of this compound, with a focus on identifying the characteristic vibrational frequency of its C=S bond.
Key Spectral Features of the Thiocarbonyl Group
The thiocarbonyl (C=S) stretching vibration in this compound is the key diagnostic peak for the monomeric form. Unlike the intense and well-defined carbonyl (C=O) stretch in acetone (B3395972), which appears around 1715 cm⁻¹, the C=S stretch in this compound is found at a significantly lower frequency and can be more challenging to assign due to its weaker intensity and potential for coupling with other vibrations.[3][4]
A key study successfully isolated and characterized the thioketo tautomer of this compound at low temperatures, tentatively assigning the C=S stretching absorption to a band at approximately 1274 cm⁻¹ (7.85 µm).[5] Critically, neither the stable cyclic trimer (trithis compound) nor the polymer exhibits an absorption at this wavelength, making this band a definitive marker for the monomer.[5]
Data Presentation: Comparative IR Data
The following table summarizes the key infrared absorption bands for this compound monomer, its polymer, and acetone for comparative analysis.
| Vibrational Mode | This compound Monomer (cm⁻¹) ** | Polythis compound (cm⁻¹) | Acetone (cm⁻¹) ** |
| C=S Stretch | ~1274 [5] | N/A | N/A |
| C=O Stretch | N/A | N/A | ~1715[3] |
| C-S Stretch | 1085, 643[2] | 1085, 643[2] | N/A |
| C-H Stretch (gem-methyl) | 2950, 2900[2] | 2950, 2900[2] | 2960-2870 |
| C-H Bend (gem-methyl) | 1440, 1375, 1360, 1150[2] | 1440, 1375, 1360, 1150[2] | 1430-1360 |
Experimental Protocols
The study of monomeric this compound requires a multi-step process involving the synthesis of a stable precursor, its conversion to the reactive monomer, and subsequent analysis under cryogenic conditions.
Protocol 1: Synthesis of Trithis compound (this compound Trimer)
Trithis compound is the stable, cyclic trimer of this compound and serves as the precursor for the monomer. It can be synthesized by the reaction of acetone with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst.
Materials:
-
Acetone
-
Hydrogen sulfide (H₂S) gas
-
Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Cool a solution of acetone in a suitable solvent (e.g., ethanol) to 0°C in an ice bath.
-
Add a Lewis acid catalyst to the cooled solution.
-
Bubble hydrogen sulfide gas through the solution for several hours while maintaining the low temperature. The reaction should be performed in a well-ventilated fume hood due to the toxicity and foul odor of H₂S.
-
Acidify the reaction mixture with HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield crude trithis compound.
-
Purify the trithis compound by recrystallization or sublimation. The purified trimer is a white solid.[2]
Protocol 2: Generation of Monomeric this compound via Pyrolysis
Monomeric this compound is generated by the thermal cracking of trithis compound. This procedure must be conducted in a specialized apparatus that allows for high-temperature pyrolysis and immediate cryogenic trapping of the product.
Materials:
-
Purified trithis compound
-
High-vacuum line
-
Tube furnace
-
Quartz pyrolysis tube
-
Cold trap (liquid nitrogen or dry ice/acetone bath)
Procedure:
-
Set up a pyrolysis apparatus consisting of a quartz tube packed with quartz wool or rings, placed within a tube furnace.
-
Connect one end of the quartz tube to a flask containing trithis compound and the other end to a cold trap cooled with liquid nitrogen (-196°C) or a dry ice/acetone slurry (-78°C). The entire system should be under high vacuum.
-
Heat the tube furnace to 500-600°C.[2]
-
Gently heat the flask containing trithis compound to sublime it into the hot quartz tube.
-
The trimer will crack into monomeric this compound, which will be carried by the vacuum to the cold trap and condense as an orange or brown substance.[1][2]
-
Once the pyrolysis is complete, the cold trap containing the isolated this compound monomer can be used for spectroscopic analysis.
Protocol 3: Low-Temperature/Matrix Isolation IR Spectroscopy of this compound
To prevent polymerization, the IR spectrum of this compound must be recorded at cryogenic temperatures. Matrix isolation is the preferred method for obtaining high-resolution spectra of the monomer.
Materials:
-
FTIR spectrometer
-
Cryostat with a cold window (e.g., CsI or KBr) cooled to cryogenic temperatures (typically 10-20 K)
-
High-vacuum system
-
Inert matrix gas (e.g., Argon or Nitrogen)
-
This compound monomer generated from Protocol 2
Procedure:
-
Cool the cryostat window to the desired low temperature (e.g., 12 K).
-
Prepare a gaseous mixture of the this compound monomer (by controlled evaporation from the cold trap) and a large excess of the inert matrix gas (e.g., Ar, ratio > 1000:1).
-
Slowly deposit this gas mixture onto the cold window of the cryostat. The this compound molecules will be trapped within the solid inert gas matrix, preventing their polymerization.
-
Record the IR spectrum of the matrix-isolated this compound.
-
(Optional) Anneal the matrix by slightly warming it (e.g., to 30-40 K for Ar) and then re-cooling. This can sometimes lead to sharpening of the spectral features or the formation of dimers/aggregates, providing further insight into intermolecular interactions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and IR analysis of this compound.
References
Application Notes and Protocols for Thioacetone in Organosulfur Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Thioacetone is an extremely hazardous substance with an exceptionally foul and pervasive odor. It is unstable and readily polymerizes at temperatures above -20°C. All handling and synthesis should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment and emergency procedures in place.
Introduction
This compound ((CH₃)₂CS) is the sulfur analog of acetone (B3395972) and the simplest thioketone.[1] Its high reactivity, stemming from the polarizable carbon-sulfur double bond, makes it a unique, albeit challenging, reagent in organosulfur chemistry.[2] Due to its inherent instability, this compound is typically generated in situ for immediate use in subsequent reactions.[3][4] The primary precursor for monomeric this compound is its stable cyclic trimer, trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane).[3][4]
These notes provide detailed protocols for the synthesis of trithis compound, the generation of this compound, and its application in the synthesis of bis-thio-acetone (BTA) linkages, a valuable tool in protein chemistry.
Synthesis and Generation of this compound
The generation of this compound is a two-step process: first, the synthesis of the stable trimer, trithis compound, followed by its thermal cracking (pyrolysis) to yield the monomeric this compound.
Synthesis of Trithis compound
Trithis compound is most commonly synthesized by the reaction of acetone with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst.[4]
Experimental Protocol: Synthesis of Trithis compound
Materials:
-
Acetone (ACS grade)
-
Anhydrous Zinc Chloride (ZnCl₂) or concentrated Hydrochloric Acid (HCl)
-
Hydrogen Sulfide (H₂S) gas
-
Benzene (B151609) or other suitable organic solvent for extraction
-
Distilled water
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and placed in an ice bath, combine 600 mL of acetone and 200 g of anhydrous zinc chloride powder.[5]
-
Cool the mixture to below 10°C with continuous stirring.[5]
-
Slowly bubble hydrogen sulfide gas through the solution. Control the H₂S flow rate to maintain the reaction temperature below 10°C.[5] The reaction is exothermic.
-
Continue the addition of H₂S for approximately 7 hours. The solution will initially turn a reddish color which then fades, and a white precipitate may form.[5]
-
After the addition of H₂S is complete, allow the mixture to stir at room temperature for an additional hour.[5]
-
Transfer the reaction mixture to a separatory funnel and add 600 mL of water to dissolve the zinc chloride.[5]
-
Extract the aqueous layer twice with 150 mL portions of benzene.[5]
-
Wash the combined organic layers with 150 mL of water.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by rotary evaporation.
-
The crude product, a thick oil, can be purified by vacuum distillation. The fraction collected between 104-110°C at 1 kPa (7.5 Torr) is the desired trithis compound.[5] A mixture of 60-70% trithis compound and 30-40% of the side-product 2,2-propanedithiol (B14755805) is often obtained before final purification.[4][6]
Safety Precautions:
-
Hydrogen sulfide is a highly toxic and flammable gas. This procedure must be performed in a high-performance fume hood.
-
Ensure a trap (e.g., bleach or sodium hydroxide (B78521) solution) is in place to neutralize excess H₂S.
-
Acetone and benzene are flammable. Avoid open flames and sparks.
Generation of Monomeric this compound via Pyrolysis
Monomeric this compound is obtained by the thermal cracking of trithis compound. The unstable monomer must be collected in a cold trap.
Experimental Protocol: Pyrolysis of Trithis compound
Materials:
-
Trithis compound
-
Quartz pyrolysis tube
-
Tube furnace
-
High-vacuum pump
-
Cold trap (Dewar flask with liquid nitrogen or dry ice/acetone bath)
-
Receiving flask
Procedure:
-
Assemble the pyrolysis apparatus. The quartz tube is placed inside the tube furnace, with one end connected to a flask containing trithis compound and the other end connected via a vacuum adapter to a receiving flask submerged in a cold trap (-78°C or lower). The entire system is connected to a high-vacuum pump.
-
Heat the tube furnace to a temperature between 500-650°C.[4][7]
-
Reduce the pressure in the system to 5-20 mm Hg.[7]
-
Gently heat the flask containing trithis compound to vaporize it and allow the vapor to pass through the hot quartz tube.
-
The trithis compound will crack into monomeric this compound, which is a red-orange vapor.
-
The this compound monomer is collected in the cold trap as an orange to brown liquid.[3]
-
The collected this compound must be kept at or below -20°C and used immediately to prevent polymerization.[3] Under optimal conditions, yields of up to 80% can be achieved.[7]
Applications in Synthesis
Synthesis of Bis-thio-acetone (BTA) Linkages in Peptides and Proteins
A significant application of this compound chemistry is the formation of stable bis-thio-acetone (BTA) linkages as analogues of isopeptide bonds in ubiquitinated proteins. This is typically achieved using a more stable precursor, 1,3-dihaloacetone, which reacts with two thiol-containing molecules (e.g., cysteine residues in peptides or proteins) to form the BTA bridge.
Experimental Protocol: BTA Linkage Formation (General Procedure)
This protocol outlines the general two-step approach for linking two thiol-containing molecules (Protein-SH and Peptide-SH) using 1,3-dibromoacetone (B16897).
Materials:
-
Thiol-containing protein (e.g., Ubiquitin C-terminal thiol)
-
Thiol-containing peptide or protein (e.g., α-synuclein with a Lys-to-Cys mutation)
-
1,3-Dibromoacetone
-
Sodium borate (B1201080) buffer (e.g., 71.4 mM, pH 8.3)
-
Guanidine hydrochloride (GuHCl), if required for protein solubility
-
Reducing agent (e.g., β-mercaptoethanol) for quenching
-
RP-HPLC for purification
Procedure:
Step 1: Activation of the First Thiol-Containing Protein
-
Dissolve the first thiol-containing protein (e.g., Ubiquitin C-terminal thiol) in sodium borate buffer.
-
Add a molar excess of 1,3-dibromoacetone. The reaction can be rapid, often reaching completion within an hour.[8]
-
Monitor the reaction by HPLC. Upon completion, the activated protein can be purified by RP-HPLC to remove excess 1,3-dibromoacetone and any side products. An isolated yield of 95% for the activated ubiquitin has been reported.[8]
Step 2: Coupling with the Second Thiol-Containing Molecule
-
Dissolve the purified, activated protein and the second thiol-containing molecule (e.g., α-synuclein(K23C)) in a suitable buffer.[8] In some cases, a denaturant like 3 M Guanidine-HCl may be necessary to ensure protein solubility and accessibility of the cysteine residue.[8]
-
Allow the reaction to proceed, typically at 4°C for 24 hours.[8]
-
Quench the reaction, for example, by adding β-mercaptoethanol.
-
Purify the final BTA-linked protein conjugate by RP-HPLC. The identity of the product can be confirmed by ESI-MS.[8]
Quantitative Data
Table 1: Synthesis and Reaction Conditions
| Parameter | Trithis compound Synthesis | This compound Generation (Pyrolysis) |
| Reactants | Acetone, H₂S, Lewis Acid (e.g., ZnCl₂) | Trithis compound |
| Temperature | < 10 °C[5] | 500 - 650 °C[4][7] |
| Pressure | Atmospheric | 5 - 20 mm Hg[7] |
| Reaction Time | ~8 hours[5] | N/A (Flow process) |
| Yield | 60-70% (as part of a mixture)[4][6] | Up to 80%[7] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Peak/Signal | Assignment | Reference |
| ¹H NMR | δ ≈ 1.9 ppm (singlet) | (CH₃)₂C=S | [3] |
| ¹³C NMR | δ ≈ 252.7 ppm | C=S | [2] |
| IR Spectroscopy | ~1085 cm⁻¹ and ~643 cm⁻¹ | C-S bond vibrations | [2][3] |
| ~2950, 2900, 1440, 1150, 1360, 1375 cm⁻¹ | Geminal methyl groups | [2][3] |
Other Synthetic Applications
While detailed protocols are less commonly published due to the compound's reactivity, this compound can participate in several other classes of organic reactions.
-
Diels-Alder Reactions: As a highly reactive dienophile, this compound is expected to readily undergo [4+2] cycloaddition reactions with conjugated dienes. The reaction should be conducted by generating this compound in the presence of the diene at low temperatures to trap the monomer as it is formed.
-
Reactions with Organolithium Reagents: Unlike ketones which typically undergo nucleophilic addition at the carbonyl carbon, this compound's reaction with organolithiums is more complex.[9] Reduction of the C=S group to a thiol is often a major competing pathway.[9] The specific products depend on the organolithium reagent and reaction conditions.
Workflow and Logic Diagrams
Caption: General workflow for the synthesis and in-situ use of this compound.
Caption: Workflow for synthesizing BTA-linked protein conjugates.
Safety and Handling
-
Extreme Odor: this compound is infamous for its incredibly potent and foul odor, which can cause nausea and vomiting even at extremely low concentrations.[1][3] All manipulations must be conducted in a high-efficiency fume hood.
-
Instability: Monomeric this compound is unstable above -20°C and will rapidly polymerize.[3] It must be kept at low temperatures (ideally ≤ -78°C) and used immediately after generation.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[10][11] Consider using double gloves.
-
Waste Disposal: All glassware and waste contaminated with this compound or trithis compound should be decontaminated with a strong oxidizing agent (e.g., bleach) before removal from the fume hood. Dispose of chemical waste through approved institutional channels.[10]
-
Contingency Planning: Be prepared for accidental release. The odor can quickly permeate a large area. Have procedures in place for evacuation and cleanup. The original synthesis in 1889 was reported to cause panic and illness in the surrounding city of Freiburg.[1]
References
- 1. acs.org [acs.org]
- 2. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Trithis compound - Wikipedia [en.wikipedia.org]
- 5. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Synthesis of a Bis-thio-acetone (BTA) Analogue of the Lysine Isopeptide Bond and its Application to Investigate the Effects of Ubiquitination and SUMOylation on α‑Synuclein Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. synerzine.com [synerzine.com]
Thioacetone: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thioacetone ((CH₃)₂C=S), the sulfur analog of acetone (B3395972), is a highly reactive and transient thioketone. Its instability and notoriously foul odor have historically limited its widespread use in organic synthesis. However, modern techniques for its in situ generation have unlocked its potential as a powerful building block for the construction of a diverse range of novel heterocyclic compounds. The high reactivity of the thiocarbonyl group in this compound makes it an excellent participant in various cycloaddition and multicomponent reactions, providing access to unique molecular scaffolds of interest in medicinal chemistry and drug discovery.
These application notes provide an overview of the utility of this compound as a precursor for heterocyclic synthesis and detail protocols for its generation and subsequent reactions.
Methods of this compound Generation
Due to its rapid polymerization at temperatures above -20°C, this compound is almost exclusively generated in situ for synthetic applications.[1] The two primary methods for its generation are the pyrolysis of its cyclic trimer, trithis compound, and the acid-catalyzed reaction of acetone with hydrogen sulfide.
Table 1: Comparison of In Situ this compound Generation Methods
| Method | Precursors | Conditions | Advantages | Disadvantages |
| Pyrolysis of Trithis compound | Trithis compound | 500-600 °C, vacuum | High purity monomer | Requires high temperatures and specialized equipment |
| Acid-Catalyzed Thionation | Acetone, Hydrogen Sulfide | Lewis or Brønsted acid catalyst (e.g., ZnCl₂, HCl) | Milder conditions, readily available starting materials | Can produce side products (e.g., 2,2-propanedithiol) |
Synthesis of Six-Membered Heterocycles via [4+2] Cycloaddition
This compound is a highly reactive dienophile in hetero-Diels-Alder reactions, readily reacting with 1,3-dienes and other 4π systems to yield six-membered sulfur-containing heterocycles.
Synthesis of 1,3,4-Thiadiazine Derivatives
A notable application of this compound in [4+2] cycloaddition is its reaction with in situ generated azoalkenes to afford 1,3,4-thiadiazine derivatives. These scaffolds are of interest in medicinal chemistry. The reaction proceeds with high regioselectivity.[2][3][4][5]
Experimental Protocol: General Procedure for the Synthesis of 2,2-Dimethyl-1,3,4-thiadiazine Derivatives
This protocol is adapted from the general method for the synthesis of 1,3,4-thiadiazines from various thioketones.[3][4]
Materials:
-
Trithis compound
-
Azoalkene precursor (e.g., α-halohydrazone)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Base (e.g., triethylamine (B128534) or potassium carbonate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In situ generation of this compound: this compound is generated by the pyrolysis of trithis compound at 500-600°C under vacuum. The monomeric this compound is then trapped in a cold finger (-78°C) and dissolved in the anhydrous solvent.
-
In situ generation of azoalkene: In a separate flask under an inert atmosphere, the azoalkene precursor is dissolved in the anhydrous solvent. The base is added, and the mixture is stirred at room temperature to generate the azoalkene.
-
Cycloaddition: The cold solution of this compound is slowly added to the reaction mixture containing the azoalkene at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Table 2: Representative Yields for the Synthesis of 1,3,4-Thiadiazine Derivatives from Aliphatic Thioketones and Azoalkenes [2][3][4]
| Aliphatic Thioketone | Azoalkene | Product | Yield (%) |
| Adamantanethione | 2-diazo-1,2-diphenylethan-1-one | Spiro[adamantane-2,2'-[2][4][5]thiadiazine] derivative | 85 |
| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | 2-diazo-1,2-diphenylethan-1-one | Spiro[cyclobutane-3,2'-[2][4][5]thiadiazine] derivative | 78 |
Note: While a specific example with this compound is not provided in the literature, the high yields obtained with other aliphatic thioketones suggest that this compound would be a highly reactive and suitable substrate for this transformation.
Caption: Synthesis of thiazolidines from this compound.
Synthesis of Dihydrothiadiazole and Thiirane (B1199164) Derivatives from Diazoalkanes
The reaction of this compound with diazoalkanes can lead to the formation of 2,5-dihydro-1,3,4-thiadiazoles, which are often unstable and can spontaneously lose nitrogen to form a thiocarbonyl ylide intermediate. This intermediate can then undergo electrocyclic ring closure to yield a thiirane or be trapped by another molecule of this compound to form a 1,3-dithiolane. [6] Experimental Protocol: Reaction of this compound with Diazomethane (B1218177)
Materials:
-
Trithis compound
-
Diazomethane (generated in situ from a suitable precursor, e.g., Diazald®)
-
Anhydrous diethyl ether
-
Low-temperature reaction setup (-78°C)
Procedure:
-
In situ generation of this compound: A solution of this compound in anhydrous diethyl ether is prepared by pyrolysis of trithis compound and kept at -78°C.
-
Cycloaddition: A freshly prepared and cold (-78°C) ethereal solution of diazomethane is added dropwise to the this compound solution with stirring.
-
Reaction Monitoring: The disappearance of the orange-red color of this compound and the evolution of nitrogen gas (if the intermediate thiadiazole is unstable) are monitored.
-
Product Isolation: The reaction mixture is carefully allowed to warm to room temperature. The solvent is removed under reduced pressure at low temperature to avoid decomposition of the product. The product mixture (thiirane and/or dithiolane) is then analyzed and purified by low-temperature chromatography if necessary.
Table 3: Potential Products from the Reaction of this compound with Diazoalkanes
| 1,3-Dipole | Intermediate | Final Product(s) |
| Diazomethane | 2,2-Dimethyl-2,5-dihydro-1,3,4-thiadiazole | 2,2-Dimethylthiirane, 2,2,4,4-Tetramethyl-1,3-dithiolane |
Multicomponent Synthesis of Sulfur Heterocycles
While specific examples of multicomponent reactions directly employing this compound are not yet widely reported, the high reactivity of the C=S bond suggests significant potential in this area. Researchers are encouraged to explore one-pot reactions combining in situ generated this compound with various nucleophiles and electrophiles to access novel and complex heterocyclic scaffolds. [7][8] Conceptual Multicomponent Reaction
Caption: A conceptual multicomponent reaction with this compound.
Safety and Handling
This compound is infamous for its extremely potent and unpleasant odor, which can cause nausea and vomiting even at very low concentrations. [1][9]All manipulations involving this compound or its precursors must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its high reactivity and instability, it should always be generated and used in situ and never isolated or stored in its monomeric form.
These protocols and application notes demonstrate that despite its challenging properties, this compound is a valuable and highly reactive precursor for the synthesis of a variety of novel heterocyclic compounds. Its utility in cycloaddition reactions opens up avenues for the exploration of new chemical space in drug discovery and materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Nierenstein reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
Applications of Thioacetone Derivatives in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Thioacetone, the sulfur analogue of acetone, is a notoriously unstable and foul-smelling compound that readily polymerizes at temperatures above -20°C.[1] While this compound itself has limited direct applications due to its high reactivity, its derivatives, particularly those that stabilize the reactive thioketone group, are emerging as valuable building blocks in materials science. These derivatives offer a pathway to novel polymers with unique optical, thermal, and mechanical properties. This document provides an overview of the applications of this compound derivatives in the development of advanced materials, with a focus on high refractive index polymers. Detailed experimental protocols and characterization data are provided to facilitate further research and development in this area.
Application Note 1: High Refractive Index Polymers from gem-Dithiol Derivatives of this compound
A key application of this compound derivatives lies in the synthesis of high refractive index polymers (HRIPs).[2][3] The incorporation of sulfur atoms into a polymer backbone significantly increases its refractive index.[2] The gem-dithiol analogue of this compound, 2,2-propanedithiol, serves as a prime example of a this compound derivative that can be polymerized to create materials with exceptional optical properties.
Polymers derived from gem-dithiols, such as poly(dithioacetal)s and polythiourethanes, exhibit high refractive indices, making them suitable for applications in optical lenses, anti-reflective coatings, and photonic devices.[4][5][6][7] The presence of the gem-dithiol unit, derived from the core structure of this compound, contributes to a high sulfur content and, consequently, a high molar refractivity of the resulting polymer.[2]
Quantitative Data on High Refractive Index Polymers
| Polymer Class | Monomers | Refractive Index (n_D) | Thermal Stability (T_d, °C) | Reference |
| Poly(dithioacetal) | Aromatic dialdehydes and various dithiols | up to 1.78 | > 300 | [5] |
| Polythiourethane | (Methanediyldibenzene-4,1-diyl)dimethanethiol and HMDI | 1.525 | ~250 | [1] |
| Poly(thiourethane-urethane)s | Dithiol, HMDI, and Polycarbonate diol | 1.525 | ~280 | [1] |
| Thiol-yne Polymers | Bromoalkynes and dithiols | up to 1.8433 | > 300 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Poly(thiourethane-urethane) from a Dithiol Derivative
This protocol describes the one-step melt polymerization of a poly(thiourethane-urethane) using a dithiol, a diisocyanate, and a polycarbonate diol.[1]
Materials:
-
(Methanediyldibenzene-4,1-diyl)dimethanethiol (dithiol)
-
1,1′-methanediylbis(4-isocyanatocyclohexane) (HMDI)
-
Polycarbonate diol (PCD), Mn = 2000 g/mol
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer and heating mantle
Procedure:
-
Pre-dry the polycarbonate diol at 90°C in vacuo for 10 hours.
-
In a reaction vessel under a dry nitrogen atmosphere, combine the dithiol and the pre-dried polycarbonate diol. The total molar amount of diol and dithiol should be 0.01 mol. The ratio of dithiol to diol can be varied to achieve different hard segment contents in the final polymer.
-
Add 0.0107 mol of HMDI to the reaction vessel.
-
Heat the mixture to 90°C with stirring in an oil bath until a clear melt is formed.
-
Add a catalytic amount of DBTDL (approximately 0.03 g) to the molten mixture.
-
Continue vigorous stirring. The polymerization will commence rapidly.
-
Maintain the reaction at 90°C for a specified period (e.g., 1-2 hours) to ensure complete polymerization.
-
The resulting polymer can be removed from the reactor and characterized.
Protocol 2: Synthesis of High Refractive Index Thiol-yne Polymers
This protocol outlines the synthesis of a high refractive index polymer via the DBU-catalyzed polymerization of a bromoalkyne and a dithiol.[4]
Materials:
-
Bromoalkyne monomer (e.g., 1-bromo-4-(ethynyl)benzene)
-
Dithiol monomer (e.g., 4,4′-thiodibenzenethiol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Nitrogen gas supply
-
Schlenk flask and magnetic stirrer
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the bromoalkyne monomer (1a) and the dithiol monomer (2a) in anhydrous DMF. The monomer concentration should be optimized (e.g., 0.5 M).
-
Add the DBU catalyst to the solution. The catalyst loading should be optimized (e.g., 10 mol%).
-
Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 12 hours).
-
Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
The resulting polymer can then be characterized for its optical and thermal properties.
Visualizations
Caption: Workflow for the synthesis of Poly(thiourethane-urethane).
Caption: Structure-Property Relationship for High Refractive Index Polymers.
References
- 1. Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s [mdpi.com]
- 2. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
- 3. High refractive index polymers: fundamental research and practical applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. All-organic polymeric materials with high refractive index and excellent transparency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Thioacetone and Characterization of Poly(thioacetone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioacetone, the sulfur analog of acetone (B3395972), is a highly reactive monomer known for its extreme volatility and exceptionally foul odor.[1] Despite these challenging properties, it readily undergoes polymerization to form poly(this compound), a polymer with potential applications in various fields. This document provides detailed protocols for the synthesis of the this compound precursor (trithis compound), the generation of monomeric this compound, and its subsequent polymerization. Furthermore, it outlines standard methods for the characterization of the resulting poly(this compound), including spectroscopic and thermal analysis.
Introduction
This compound ((CH₃)₂CS) is an unstable organosulfur compound that spontaneously polymerizes at temperatures above -20 °C.[1][2] The monomer exists in equilibrium between its thioketo and thioenol tautomers, with the thioketo form being the primary participant in polymerization. Due to its high reactivity and instability, this compound is typically generated in situ from its stable cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (B1294623) (trithis compound).
The polymerization of this compound can proceed through various mechanisms, including spontaneous, free-radical, and ionic pathways, yielding a thermoplastic polymer, poly(this compound). The properties of the resulting polymer, such as molecular weight and melting point, are highly dependent on the polymerization conditions. This application note provides a comprehensive guide for the synthesis and polymerization of this compound, along with detailed protocols for the characterization of the polymer, to aid researchers in exploring its potential applications.
Experimental Protocols
Synthesis of Trithis compound (this compound Precursor)
Trithis compound is a stable, crystalline solid that serves as the precursor for the generation of monomeric this compound. It is synthesized by the reaction of acetone with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst.
Materials:
-
Acetone
-
Hydrogen sulfide (gas)
-
Zinc chloride (ZnCl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Benzene
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction flask equipped with a gas inlet tube, stirrer, and cooling bath
-
Extraction funnel
-
Rotary evaporator
Protocol:
-
Set up a reaction flask in a well-ventilated fume hood.
-
To the flask, add acetone and a catalytic amount of anhydrous zinc chloride.
-
Cool the mixture in an ice bath.
-
Slowly bubble hydrogen sulfide gas through the stirred acetone solution. The reaction is exothermic and should be maintained at a low temperature.
-
Continue the reaction for several hours until the formation of a white precipitate is complete.
-
After the reaction is complete, add water to the mixture to dissolve the zinc chloride.
-
Transfer the mixture to a separatory funnel and extract the product with benzene.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain crude trithis compound.
-
The crude product can be further purified by recrystallization or distillation.
Generation of Monomeric this compound
Monomeric this compound is generated by the thermal cracking of trithis compound. This process must be conducted with extreme caution due to the high reactivity and potent odor of the monomer.
Materials:
-
Trithis compound
-
Pyrolysis apparatus (quartz tube furnace)
-
High-vacuum pump
-
Cold trap (liquid nitrogen)
Protocol:
-
Set up the pyrolysis apparatus consisting of a quartz tube placed in a tube furnace, connected to a high-vacuum line with a cold trap.
-
Place a sample of trithis compound in the quartz tube.
-
Evacuate the system to a low pressure.
-
Heat the furnace to a temperature between 500-650 °C.
-
The trithis compound will crack into monomeric this compound, which will be carried by the vacuum into the cold trap cooled with liquid nitrogen.
-
The monomer will condense in the cold trap as an orange-red liquid.
-
Once the pyrolysis is complete, the cold trap containing the monomer can be isolated for immediate use in polymerization.
Polymerization of this compound
This compound can be polymerized via several methods. Below are protocols for spontaneous and free-radical initiated polymerization.
2.3.1. Spontaneous Polymerization
-
Carefully remove the cold trap containing the monomeric this compound from the vacuum line.
-
Allow the cold trap to slowly warm to a temperature between -20 °C and 0 °C.
-
The this compound will begin to polymerize spontaneously, and the orange-red color of the monomer will fade.
-
The polymerization will result in the formation of a white, solid polymer.
-
The polymer can be collected and dried under vacuum.
2.3.2. Free-Radical Initiated Polymerization
-
Dissolve the freshly prepared monomeric this compound in a suitable solvent at a low temperature (e.g., -78 °C).
-
Add a low-temperature free-radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.
-
Slowly warm the reaction mixture to the initiation temperature of the chosen initiator.
-
The polymerization will proceed, and the polymer will precipitate from the solution.
-
The polymer can be collected by filtration, washed with a non-solvent, and dried under vacuum.
Characterization of Poly(this compound)
Spectroscopic Analysis
3.1.1. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the polymer.
-
Protocol: Acquire the IR spectrum of a thin film or KBr pellet of the polymer using a standard FTIR spectrometer.
-
Expected Results: The IR spectrum of poly(this compound) is expected to show characteristic absorption bands for C-H stretching of the geminal methyl groups (around 2950 and 2900 cm⁻¹) and C-S stretching (around 1085 and 643 cm⁻¹).[2]
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the structure of the polymer.
-
Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The ¹H NMR spectrum of poly(this compound) typically shows a single peak around δ = 1.9 ppm, corresponding to the chemically equivalent protons of the two methyl groups.[2]
Thermal Analysis
3.2.1. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polymer.
-
Protocol: Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate using a TGA instrument.
-
Expected Results: The TGA thermogram will show the decomposition temperature of the polymer, indicated by a significant weight loss.
3.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.
-
Protocol: Heat a small sample of the polymer at a controlled rate in a DSC instrument.
-
Expected Results: The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline domains of the polymer. The melting point of poly(this compound) is typically in the range of 70-125 °C.[2]
Data Presentation
The following table summarizes the key quantitative data for poly(this compound) as reported in the literature.
| Property | Value | Reference |
| Molecular Weight (Mn) | 2,000 - 14,000 Da | [2] |
| Melting Point (Tm) | 70 - 125 °C | [2] |
| ¹H NMR Chemical Shift | ~1.9 ppm | [2] |
| IR Absorption (C-S) | 1085 cm⁻¹, 643 cm⁻¹ | [2] |
| IR Absorption (C-H) | 2950, 2900, 1440, 1375, 1360, 1150 cm⁻¹ | [2] |
Visualizations
Caption: Experimental workflow for the synthesis, polymerization, and characterization of poly(this compound).
Caption: Generalized mechanism of this compound polymerization.
References
Application Notes and Protocols for the Synthesis of Thioketals from Acetone
Introduction
Thioketals are valuable functional groups in organic synthesis, serving as protecting groups for ketones and as intermediates in various chemical transformations.[1][2] While the direct use of thioacetone for thioketal synthesis is often impractical due to its extreme instability and foul odor, thioketals are readily synthesized from its precursor, acetone (B3395972), in a one-pot reaction with thiols.[3][4][5] This document provides detailed application notes and protocols for a controllable and efficient synthesis of thioketals from acetone and various thiols, mediated by methanesulfonic anhydride (B1165640) and sulfuric acid.[1][6][7] This method offers a practical alternative to handling this compound directly and provides good to excellent yields for a range of substrates.[1]
Reaction Principle
The synthesis proceeds via the acid-catalyzed reaction of an aldehyde or ketone (in this case, acetone) with a thiol or dithiol.[1] The reaction typically involves the formation of a hemithioacetal intermediate, which then undergoes further reaction with a second equivalent of thiol to form the stable thioketal. The use of methanesulfonic anhydride and sulfuric acid promotes the reaction, likely by activating the carbonyl group of acetone and facilitating the dehydration steps.[1] A plausible mechanism involves the initial formation of the thioketal, which can then, under acidic conditions, react with acetone to generate other products, indicating a complex reaction landscape where careful control of conditions is key.[1]
Experimental Protocols
General Procedure for the Synthesis of Thioketals from Acetone and Thiols
This protocol is adapted from a method developed for the controllable synthesis of thioacetals/thioketals.[1]
Materials:
-
Substituted thiol (0.6 mmol)
-
Methanesulfonic anhydride (Ms₂O) (0.6 mmol)
-
Acetone (1 mL)
-
1,2-Dichloroethane (B1671644) (DCE) (5 mL)
-
10 mL sealed tube
-
Magnetic stirrer
Procedure:
-
To a 10 mL sealed tube, add the substituted thiol (0.6 mmol), methanesulfonic anhydride (0.6 mmol), acetone (1 mL), and 1,2-dichloroethane (5 mL).[1]
-
Seal the tube and stir the resulting solution at 60 °C.[1]
-
Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Purify the product using standard laboratory techniques, such as column chromatography on silica (B1680970) gel, to isolate the desired thioketal.
Note: This protocol has been shown to be effective for a variety of substituted thiols, demonstrating good functional group compatibility.[1]
Data Presentation
Table 1: Synthesis of Various Thioketals from Acetone and Substituted Thiols [1]
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | 4-Methylbenzenethiol | 2,2-Bis(p-tolylthio)propane | 86 |
| 2 | 4-Methoxybenzenethiol | 2,2-Bis((4-methoxyphenyl)thio)propane | 95 |
| 3 | 4-Fluorobenzenethiol | 2,2-Bis((4-fluorophenyl)thio)propane | 87 |
| 4 | 4-Chlorobenzenethiol | 2,2-Bis((4-chlorophenyl)thio)propane | 88 |
| 5 | 4-Bromobenzenethiol | 2,2-Bis((4-bromophenyl)thio)propane | 92 |
| 6 | 4-Iodobenzenethiol | 2,2-Bis((4-iodophenyl)thio)propane | 91 |
| 7 | 4-(Trifluoromethyl)benzenethiol | 2,2-Bis((4-(trifluoromethyl)phenyl)thio)propane | 78 |
| 8 | Methyl 4-mercaptobenzoate | Methyl 4,4'-((propane-2,2-diylbis(sulfanediyl))bis(4,1-phenylene))dibenzoate | 85 |
| 9 | 4-Nitrobenzenethiol | 2,2-Bis((4-nitrophenyl)thio)propane | 72 |
| 10 | 3-Methylbenzenethiol | 2,2-Bis(m-tolylthio)propane | 89 |
| 11 | 2-Methylbenzenethiol | 2,2-Bis(o-tolylthio)propane | 82 |
| 12 | Naphthalen-2-ylthiol | 2,2-Bis(naphthalen-2-ylthio)propane | 90 |
| 13 | Benzylthiol | 2,2-Bis(benzylthio)propane | 75 |
| 14 | Cyclohexylthiol | 2,2-Bis(cyclohexylthio)propane | 65 |
Mandatory Visualization
Experimental Workflow for Thioketal Synthesis
Caption: Workflow for the synthesis of thioketals from acetone and thiols.
References
- 1. mdpi.com [mdpi.com]
- 2. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 3. acs.org [acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (4756-05-2) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diels-Alder Reactions Involving Thioacetone as a Dienophile
For distribution to: Researchers, scientists, and drug development professionals.
Reference: AP-DA-THIO-001
Introduction
Thioacetone ((CH₃)₂C=S) is the simplest thioketone and is of significant academic interest due to its electronic structure and reactivity. However, its extreme instability and extraordinarily potent, unpleasant odor present substantial challenges for its use in synthetic chemistry. Monomeric this compound is a transient species, readily polymerizing or trimerizing to trithis compound at temperatures above -20 °C.[1][2][3] Consequently, its application in organic synthesis, including as a dienophile in Diels-Alder reactions, is not well-documented and requires specialized in-situ generation and trapping techniques.
This document provides a theoretical framework and a hypothetical experimental protocol for conducting Diels-Alder reactions using transiently generated this compound as a dienophile. The protocols are based on established methods for the generation of this compound and general principles of hetero-Diels-Alder reactions involving reactive thioketones.[4][5] Extreme caution is advised when attempting any experiment involving this compound due to its hazardous properties. [1][6]
Principle of the Reaction
The hetero-Diels-Alder reaction is a powerful method for the synthesis of six-membered heterocyclic rings.[4] In the context of this application note, this compound acts as the dienophile, providing a C=S double bond for the [4+2] cycloaddition with a conjugated diene. The reaction is expected to proceed via a concerted mechanism, leading to the formation of a dihydrothiopyran derivative.
Due to the high reactivity and instability of this compound, the reaction must be performed by generating it in situ in the presence of a suitable diene to ensure immediate trapping. The most common method for generating monomeric this compound is through the pyrolysis of its stable cyclic trimer, trithis compound.[1][2]
Mandatory Safety Precautions
This compound is renowned for its intensely foul and pervasive odor, which has been reported to cause nausea, vomiting, and unconsciousness even at great distances. [2][3] All manipulations involving this compound or its precursors must be conducted in a high-performance fume hood with appropriate scrubbing capabilities (e.g., bleach or potassium permanganate (B83412) solution). A secondary containment system is highly recommended.
Personal Protective Equipment (PPE):
-
Full-face respirator with cartridges suitable for organic vapors and sulfur compounds.
-
Chemical-resistant gloves (e.g., butyl rubber or Viton). Double gloving is recommended.
-
Chemical splash goggles and a face shield.
-
A lab coat made of a low-permeability material.
-
Consider a full-body protective suit for larger-scale operations.
Decontamination: All glassware and equipment must be decontaminated immediately after use by rinsing with a bleach solution or an oxidizing agent like potassium permanganate in a basic solution.
Hypothetical Experimental Protocol: In-Situ Generation and Diels-Alder Trapping of this compound
This protocol describes the generation of this compound via pyrolysis of trithis compound and its immediate trapping with a reactive diene, such as cyclopentadiene (B3395910).
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Trithis compound | >98% | Commercially available | Stable solid at room temperature. |
| Cyclopentadiene | Freshly cracked | Prepare from dicyclopentadiene | Highly reactive diene. |
| Toluene | Anhydrous | Commercially available | Solvent for the trapping reaction. |
| Quartz Tube | - | Laboratory Glassware Supplier | For pyrolysis. |
| Tube Furnace | - | - | Capable of reaching 650 °C. |
| High-Vacuum Pump | - | - | To maintain reduced pressure. |
| Cryogenic Trap | - | - | For product collection (if needed). |
4.2 Experimental Setup
The experimental setup involves a pyrolysis apparatus connected directly to a reaction vessel containing the diene.
Caption: Workflow for the in-situ generation and Diels-Alder trapping of this compound.
4.3 Procedure
-
Preparation: Assemble the pyrolysis apparatus as shown in the diagram. The quartz tube containing trithis compound is placed inside the tube furnace. The outlet of the pyrolysis tube is connected via a glass transfer line to a three-neck round-bottom flask charged with freshly cracked cyclopentadiene (1.2 equivalents) dissolved in anhydrous toluene. The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
-
Pyrolysis: Evacuate the entire system using the high-vacuum pump to a pressure of approximately 5-20 mmHg.
-
Generation and Trapping: Heat the tube furnace to 550-600 °C. At this temperature, trithis compound will crack to form monomeric this compound, which is a volatile orange-brown substance.[1][2] The gaseous this compound is carried by the vacuum into the cold reaction flask containing cyclopentadiene.
-
Reaction: The Diels-Alder reaction occurs upon the introduction of this compound into the diene solution. Maintain the reaction at -78 °C and stir for 2-4 hours.
-
Work-up: After the reaction is complete, slowly warm the mixture to room temperature. Quench any unreacted this compound by adding a small amount of bleach solution. Extract the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Expected Outcomes and Data
Due to the lack of published experimental data for the Diels-Alder reaction of this compound, the following table presents hypothetical data based on reactions with other reactive thioketones. Yields are highly dependent on the efficiency of the in-situ generation and trapping process.
| Diene | Dienophile | Product | Expected Yield (%) | Reference |
| Cyclopentadiene | This compound (in-situ) | 2-Thiabicyclo[2.2.1]hept-5-ene, 3,3-dimethyl- | 30-50 (Estimated) | Analogous Reactions |
| 2,3-Dimethyl-1,3-butadiene | This compound (in-situ) | 3,6-Dihydro-1,1,4,5-tetramethyl-2H-thiopyran | 40-60 (Estimated) | Analogous Reactions |
Potential Applications in Drug Development
The dihydrothiopyran core structure accessible through this hypothetical Diels-Alder reaction is a motif found in various biologically active molecules. Thio-sugars and other sulfur-containing heterocycles have shown promise in areas such as antiviral, antibacterial, and anticancer research. The ability to incorporate a gem-dimethyl group via this compound could provide novel scaffolds for medicinal chemistry exploration.
Caption: Logical workflow from synthesis to potential drug candidate.
Conclusion
While the direct application of this compound as a dienophile in Diels-Alder reactions is severely hampered by its instability and hazardous nature, this application note provides a theoretical and procedural basis for such transformations. The protocols are hypothetical and constructed from analogous systems. Any attempt to perform these experiments must be preceded by a thorough risk assessment and the implementation of stringent safety controls. The successful trapping of in-situ generated this compound could provide access to novel sulfur-containing heterocyclic scaffolds for further investigation in materials science and drug discovery.
References
- 1. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 5. Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
Application Notes & Protocols: The Utility of Thioacetone in Elucidating Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioacetone ((CH₃)₂C=S) is a reactive organosulfur compound that, despite its challenging properties, serves as a valuable tool for studying a variety of chemical reaction mechanisms. Its extreme volatility, unpleasant odor, and rapid polymerization necessitate specialized handling techniques, primarily involving its in situ generation and immediate use in trapping experiments or analysis. This document provides an overview of the applications of this compound in mechanistic studies, complete with experimental protocols and data presentation for key methodologies.
This compound is most commonly generated by the flash pyrolysis of its stable cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (B1294623). This method allows for the production of the monomeric this compound in the gas phase, which can then be directly introduced into a reaction system or analyzed by various spectroscopic techniques.
Applications in Mechanistic Studies
The primary utility of this compound in reaction mechanism studies lies in its nature as a highly reactive dipolarophile and dienophile. Its transient existence makes it an excellent probe for identifying and characterizing reactive intermediates and transition states.
-
Studying Thione-Thiol Tautomerism: The this compound/propane-2-thiol system is a fundamental example of thione-thiol tautomerism. Studies in this area provide insights into the relative stabilities and interconversion barriers of these functional groups, which is relevant in various biological and chemical systems.
-
Investigating [2+2] and [2+3] Cycloadditions: this compound readily participates in cycloaddition reactions. By reacting in situ generated this compound with various trapping agents (e.g., diazomethane, azides), researchers can study the kinetics and regioselectivity of these reactions, providing valuable data for understanding concerted versus stepwise cycloaddition mechanisms.
-
Probing Reactive Intermediates: The high reactivity of this compound allows it to act as a scavenger for transient species. The formation of specific adducts with this compound can provide evidence for the existence of short-lived intermediates in a reaction pathway.
Experimental Protocols
Protocol 1: In Situ Generation of this compound via Flash Pyrolysis
This protocol describes the generation of monomeric this compound from its trimer for subsequent reaction or analysis.
Materials:
-
2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (this compound trimer)
-
High-vacuum apparatus
-
Quartz pyrolysis tube
-
Tube furnace
-
Cold trap (liquid nitrogen)
-
Solvent for trapping (e.g., deuterated chloroform (B151607) for NMR analysis)
Procedure:
-
Assemble the high-vacuum apparatus, including the quartz pyrolysis tube situated within the tube furnace and a cold trap cooled with liquid nitrogen.
-
Place a sample of 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane into the pyrolysis tube.
-
Evacuate the system to a pressure of approximately 10⁻³ to 10⁻⁵ Torr.
-
Heat the pyrolysis tube to a temperature range of 500-600 °C. The trimer will dissociate into three molecules of monomeric this compound.
-
The gaseous this compound is then passed through the system. For trapping, the gas stream is bubbled through a cold solution of the desired trapping agent. For spectroscopic analysis, the gas is directed into the ionization chamber of a mass spectrometer or the sample cell of a photoelectron spectrometer.
-
For preparative trapping, the products are collected in the cold trap and can be analyzed by standard techniques such as NMR, IR, and mass spectrometry.
Safety Precautions: this compound has an extremely foul and pervasive odor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Any glassware or equipment that comes into contact with this compound should be decontaminated with a strong oxidizing agent, such as bleach or potassium permanganate (B83412) solution.
Protocol 2: Trapping of In Situ Generated this compound with a Dienophile
This protocol details a representative experiment for studying the reactivity of this compound in a cycloaddition reaction.
Materials:
-
Apparatus for in situ generation of this compound (as described in Protocol 1)
-
Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Set up the flash pyrolysis apparatus as described in Protocol 1.
-
Prepare a solution of the chosen dienophile in the selected anhydrous solvent in a flask connected to the outlet of the pyrolysis apparatus. This flask should be cooled to an appropriate temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
-
Generate this compound in situ by pyrolyzing the trimer.
-
The stream of gaseous this compound is passed directly into the stirred solution of the dienophile.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is worked up according to standard procedures to isolate and purify the cycloaddition product.
-
The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) to elucidate the regio- and stereochemistry of the cycloaddition, providing insights into the reaction mechanism.
Data Presentation
The following tables summarize key quantitative data from studies involving this compound.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Value(s) | Reference |
| Photoelectron Spectroscopy (Ionization Potentials) | 8.59 eV, 10.21 eV, 11.85 eV, 12.42 eV, 13.78 eV, 14.88 eV | |
| Microwave Spectroscopy (Rotational Constants) | A = 9647.9 MHz, B = 9397.6 MHz, C = 4921.1 MHz | |
| Infrared Spectroscopy (Vibrational Frequencies) | C=S stretch: ~1250 cm⁻¹ |
Table 2: Relative Energies of this compound and its Tautomer
| Species | Method of Calculation | Relative Energy (kJ/mol) | Reference |
| This compound ((CH₃)₂C=S) | CBS-Q//B3LYP/6-31G(d) | 0 (Reference) | |
| Prop-1-ene-2-thiol (CH₂=C(SH)CH₃) | CBS-Q//B3LYP/6-31G(d) | 26.8 |
Visualizations
Diagrams of Experimental Setups and Reaction Pathways
Below are Graphviz diagrams illustrating the experimental workflow for this compound generation and a representative reaction pathway.
Caption: Workflow for the generation and subsequent reaction or analysis of this compound.
Caption: Generalized reaction pathway for the Diels-Alder reaction of this compound.
Troubleshooting & Optimization
Preventing polymerization of Thioacetone during synthesis
Welcome to the technical support center for thioacetone synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of monomeric this compound, with a primary focus on preventing its rapid polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so challenging to work with?
This compound, (CH₃)₂CS, is the sulfur analog of acetone (B3395972) and is a member of the thioketone group.[1] Its primary challenge lies in its extreme instability; it readily polymerizes or trimerizes at temperatures above -20°C.[2][3] This high reactivity, combined with its exceptionally potent and unpleasant odor, necessitates specialized handling techniques.[1][3] The monomer is a volatile, orange to brown liquid when isolated at low temperatures.[1][4]
Q2: What is the difference between monomeric this compound, trithis compound, and the polymer?
-
Monomeric this compound : This is the target molecule, (CH₃)₂CS. It is a highly reactive, orange-red liquid that is only stable at temperatures below -20°C.[1][2]
-
Trithis compound : This is the cyclic trimer, (C₃H₆S)₃, a more stable white or colorless compound with a melting point near room temperature (24°C).[2][5] It is often the direct product of synthesis from acetone and hydrogen sulfide (B99878) and serves as the precursor for generating the monomer via pyrolysis.[1][2] While more stable, it still possesses a very disagreeable odor.[5]
-
Polythis compound : This is a linear polymer with the structure ···–[C(CH₃)₂–S–]–···.[1] It is a white solid with a melting point ranging from 70°C to 125°C, depending on the synthesis conditions.[1][2] Polymerization can be initiated by light, free radicals, or simply by raising the temperature.[1]
Q3: My reaction is complete, but I don't have the desired monomer. What went wrong?
The most common reason for failing to isolate monomeric this compound is unintended polymerization or trimerization. This occurs if the temperature is not strictly maintained below -20°C after the monomer is generated.[2] If you are synthesizing the trimer first, ensure the subsequent cracking and trapping steps are performed correctly. Without immediate cryogenic trapping following generation, the highly reactive monomer will rapidly convert to the more stable trimer or polymer.[2]
Troubleshooting Guide: Preventing Polymerization
Issue: The product immediately turns into a white solid or viscous oil upon collection.
-
Cause : This indicates rapid polymerization or trimerization. The temperature of your collection vessel is likely too high. Monomeric this compound is only stable below -20°C.[1]
-
Solution :
-
Cryogenic Trapping : Ensure your collection trap is thoroughly cooled to at least -78°C (dry ice/acetone bath) or, ideally, -196°C (liquid nitrogen) before and during the entire collection process.[2]
-
Minimize Transfer Time : The path between the generation apparatus (e.g., pyrolysis tube) and the cold trap must be as short as possible to minimize the time the gaseous monomer spends at higher temperatures.
-
Work Under Vacuum : Performing the generation and trapping under reduced pressure (5-20 mm Hg) helps to quickly move the monomer from the high-temperature zone to the cold trap, reducing the chance of gas-phase polymerization.[2]
-
Issue: The yield of the monomer is very low, with significant amounts of starting material (trimer) remaining.
-
Cause : Incomplete thermal cracking of the trithis compound precursor. The pyrolysis temperature was too low.
-
Solution :
-
Optimize Pyrolysis Temperature : The thermal decomposition of trithis compound requires a specific temperature range. Temperatures below 500°C may result in the trimer passing through unchanged.[6][7]
-
Calibrate Equipment : Ensure your furnace and temperature probes are accurately calibrated to maintain the target temperature range of 500-650°C.[2]
-
Issue: The product is impure, with byproducts like allene (B1206475) and hydrogen sulfide detected.
-
Cause : The pyrolysis temperature was too high, causing the this compound monomer to decompose.
-
Solution :
Data and Parameters
The following tables summarize key quantitative data for the synthesis and handling of this compound.
Table 1: Physicochemical Properties
| Property | Monomeric this compound | Trithis compound (Trimer) | Polythis compound (Polymer) |
|---|---|---|---|
| Chemical Formula | (CH₃)₂CS | [(CH₃)₂CS]₃ | –[C(CH₃)₂–S–]– |
| Appearance | Orange to brown liquid[1] | White/colorless solid[5] | White solid[1] |
| Melting Point | -55°C[1] | 24°C[5] | 70 - 125°C[1][2] |
| Stability | Unstable above -20°C[1][3] | Stable at room temp. | Stable solid |
| Molecular Weight | 74.15 g/mol [1] | 222.45 g/mol | 2,000 - 14,000 g/mol [1] |
Table 2: Key Experimental Parameters
| Parameter | Method: Thermal Cracking of Trimer | Method: Trimer Synthesis |
|---|---|---|
| Precursor | Trithis compound | Acetone, Hydrogen Sulfide (H₂S) |
| Temperature | 500 - 650°C[2] | 0 - 30°C[2] |
| Pressure | 5 - 20 mm Hg (reduced pressure)[2] | Atmospheric |
| Catalyst | N/A | Lewis Acid (e.g., ZnCl₂, HCl)[2][8] |
| Reaction Time | N/A | 5 - 15 hours[2] |
| Collection Temp. | Crucial: -78°C to -196°C[2] | N/A |
Experimental Protocols
Protocol 1: Generation of Monomeric this compound via Pyrolysis of Trithis compound
This is the most established method for obtaining pure, monomeric this compound.[2] It involves the thermal decomposition ("cracking") of its stable cyclic trimer.
1. Apparatus Setup:
-
A pyrolysis tube (e.g., quartz) packed with quartz rings or wool.
-
A tube furnace capable of reaching and maintaining 650°C.
-
A flask containing the trithis compound precursor.
-
A vacuum-tight collection apparatus consisting of one or more cold traps.
-
A vacuum pump capable of maintaining a pressure of 5-20 mm Hg.
2. Procedure:
-
Assemble the apparatus, ensuring all connections are secure and vacuum-tight.
-
Cool the collection traps to -78°C using a dry ice/acetone slurry or to -196°C using liquid nitrogen.[2]
-
Heat the tube furnace to the target temperature, typically between 550°C and 600°C.[1]
-
Gently heat the flask containing the trithis compound to sublimate it.
-
Under reduced pressure (5-20 mm Hg), the gaseous trimer is passed through the hot pyrolysis tube.[2] The trimer cracks into three molecules of monomeric this compound.
-
The hot gaseous monomer is immediately passed into the cryogenic trap, where it condenses as an orange-red liquid or solid.[6]
3. Handling and Storage:
-
The monomer must be kept at or below -78°C at all times to prevent polymerization.[2]
-
All subsequent reactions using the monomer should be performed at low temperatures.
-
Due to its extreme odor, the entire procedure must be conducted in a high-performance fume hood.[8]
Workflow and Logic Diagrams
The following diagram illustrates the logical workflow for successfully synthesizing and isolating monomeric this compound while avoiding polymerization.
References
- 1. This compound (4756-05-2) for sale [vulcanchem.com]
- 2. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 3. acs.org [acs.org]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Stabilizing Thioacetone for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for stabilizing and handling thioacetone in a laboratory setting. Given the compound's extreme instability and potent odor, proper procedures are critical for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so difficult to handle?
This compound ((CH₃)₂CS) is the simplest thioketone and an organosulfur compound.[1] It is notoriously difficult to handle due to two primary characteristics:
-
Extreme Instability: this compound is unstable at temperatures above -20°C.[1][2] At ambient temperatures, it rapidly polymerizes or trimerizes to form trithis compound.[1][2] This instability is due to the relatively weak carbon-sulfur double bond.[3]
-
Extraordinarily Foul Odor: this compound is renowned for its intensely foul and pervasive odor, which can cause nausea, vomiting, and even fainting at very low concentrations.[2] Historical accounts detail incidents where its synthesis led to widespread discomfort over large areas.[2]
Q2: What is trithis compound and how does it relate to this compound?
Trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) is the stable, cyclic trimer of this compound.[4] It is a white or colorless solid with a melting point of 24°C.[1] Due to the instability of monomeric this compound, it is most commonly synthesized and stored in its trimer form. The this compound monomer can then be generated from the trimer immediately before use.[4]
Q3: What are the primary applications of stabilized this compound in research?
Despite its challenging properties, this compound derivatives have important applications, particularly in drug development and protein research. One significant use is in the synthesis of bis-thio-acetone (BTA) linkages as stable mimics of the isopeptide bond in ubiquitinated proteins.[5][6][7][8] This allows researchers to study the effects of ubiquitination on protein aggregation and toxicity, which is relevant to neurodegenerative diseases.[5][7]
Q4: What are the main safety precautions when working with this compound or trithis compound?
Extreme caution is necessary. Key safety measures include:
-
Working in a certified fume hood: All manipulations should be performed in a well-ventilated fume hood to contain the potent odor.
-
Using appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat.
-
Odor control: Neutralizing agents like bleach or activated carbon should be readily available to decontaminate glassware and work surfaces and to mitigate any escaped odors.[9]
-
Handling the trimer: While more stable, trithis compound still possesses a disagreeable odor and should be handled with care.[1]
Troubleshooting Guides
Synthesis of Trithis compound (Stable Trimer)
The most common method for preparing a stable form of this compound is to synthesize its cyclic trimer, trithis compound. This is typically achieved by reacting acetone (B3395972) with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst.
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Trithis compound | Inefficient catalysis. | While various Lewis acids can be used, their efficiency can differ. Ensure the catalyst is fresh and anhydrous. Consider optimizing the catalyst loading. |
| Incomplete reaction. | Ensure a sufficient flow of hydrogen sulfide gas for the recommended reaction time. Monitor the reaction progress if possible. | |
| Loss during workup. | The extraction and distillation steps should be performed carefully to minimize loss of the product. Ensure proper phase separation during extraction. | |
| Pervasive, Unpleasant Odor During Synthesis | Leaks in the reaction setup. | Carefully check all connections and seals in the glassware to ensure a closed system. Use appropriate grease for joints. |
| Inefficient scrubbing of off-gases. | Pass the effluent gas through a series of traps containing a neutralizing agent like bleach solution to scrub unreacted hydrogen sulfide and volatile byproducts.[10] | |
| Formation of Significant Byproducts | Reaction conditions favoring side reactions. | The reaction of acetone and hydrogen sulfide can produce 2,2-propanedithiol (B14755805) as a major byproduct.[11] Careful control of reaction temperature (around 25°C) is crucial.[4] |
| Presence of impurities. | Use pure, dry acetone and a reliable source of hydrogen sulfide. |
Generation of this compound Monomer via Thermal Cracking
To obtain the highly reactive this compound monomer for experimental use, the stable trimer (trithis compound) is subjected to thermal decomposition (cracking) at high temperatures under reduced pressure.
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Monomer | Suboptimal cracking temperature. | The temperature for thermal cracking is critical. A temperature range of 500-650°C is generally effective.[4][12] Temperatures below 500°C may result in incomplete cracking, while temperatures above 650°C can lead to decomposition into smaller molecules.[11] |
| Inefficient trapping of the monomer. | The this compound monomer is highly unstable and must be collected in a cold trap immediately after generation. A trap cooled with liquid nitrogen (-196°C) or a dry ice/acetone bath (-78°C) is essential to prevent rapid polymerization.[4][12] | |
| Re-polymerization of the monomer. | The collected monomer must be used immediately or kept at very low temperatures. Any increase in temperature will lead to rapid polymerization. | |
| Contamination of Monomer | Decomposition of the trimer. | Ensure the vacuum is stable within the recommended range (5-20 mm Hg) to prevent excessive decomposition of the trimer and subsequent contamination of the monomer.[12] |
| Strong Odor During the Procedure | Leaks in the high-temperature setup. | Thoroughly inspect the pyrolysis apparatus for any leaks, especially around the joints and connections, before starting the experiment. |
Data Presentation
Table 1: Product Distribution in Trithis compound Synthesis
| Catalyst | Temperature (°C) | Trithis compound Yield (%) | 2,2-Propanedithiol Yield (%) |
| Lewis Acid | 25 | 60-70 | 30-40 |
Note: This table summarizes typical yields reported in the literature. Actual yields may vary depending on specific reaction conditions.[4]
Table 2: Conditions for Thermal Cracking of Trithis compound
| Parameter | Recommended Range | Expected Monomer Yield (%) |
| Temperature | 500 - 650 °C | ~80 |
| Pressure | 5 - 20 mm Hg | ~80 |
Note: Yields are highly dependent on the efficiency of the cold trap.[11]
Experimental Protocols
Protocol 1: Synthesis of Trithis compound
This protocol describes the synthesis of the stable trimer of this compound from acetone and hydrogen sulfide.
Materials:
-
Acetone (anhydrous)
-
Lewis acid catalyst (e.g., zinc chloride)
-
Hydrogen sulfide (gas)
-
Solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a gas inlet tube and a magnetic stirrer in a fume hood.
-
Add anhydrous acetone and the Lewis acid catalyst to the flask.
-
Cool the mixture in an ice bath.
-
Bubble hydrogen sulfide gas through the stirred solution at a steady rate.
-
Continue the reaction for several hours. The solution will likely turn milky white as the trimer precipitates.[10]
-
Once the reaction is complete, stop the gas flow and remove the ice bath.
-
Pour the reaction mixture into a separatory funnel.
-
Add diethyl ether to extract the organic products.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted hydrogen sulfide.[10]
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude trithis compound.
-
The crude product can be further purified by distillation or recrystallization.
Protocol 2: Generation of this compound Monomer
This protocol details the thermal cracking of trithis compound to produce the monomer for immediate use. This procedure must be performed with extreme caution due to the hazardous nature of the product.
Materials:
-
Trithis compound
-
Pyrolysis apparatus (quartz tube furnace)
-
High-vacuum pump
-
Cold trap (Dewar flask)
-
Liquid nitrogen or dry ice/acetone slurry
Procedure:
-
Set up the pyrolysis apparatus consisting of a quartz tube packed with an inert material (e.g., glass wool) placed inside a tube furnace.
-
Connect one end of the quartz tube to a flask containing trithis compound and the other end to a cold trap followed by a high-vacuum pump.
-
Cool the cold trap to -78°C (dry ice/acetone) or -196°C (liquid nitrogen).
-
Evacuate the system to a pressure of 5-20 mm Hg.
-
Heat the furnace to a temperature between 500-650°C.
-
Gently heat the flask containing trithis compound to allow it to vaporize and pass through the hot quartz tube.
-
The this compound monomer will be generated in the hot tube and immediately collected as a solid or liquid in the cold trap.
-
Once the reaction is complete, turn off the heat and allow the system to cool under vacuum.
-
The collected this compound monomer must be used immediately for subsequent reactions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of trithis compound and generation of this compound monomer.
Caption: Troubleshooting logic for low yields in this compound synthesis and generation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Buy this compound | 4756-05-2 [smolecule.com]
- 4. Trithis compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis of a Bis-thio-acetone (BTA) Analogue of the Lysine Isopeptide Bond and its Application to Investigate the Effects of Ubiquitination and SUMOylation on α‑Synuclein Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of a Bis-thio-acetone (BTA) Analogue of the Lysine Isopeptide Bond and its Application to Investigate the Effects of Ubiquitination and SUMOylation on α-Synuclein Aggregation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. This compound | 4756-05-2 | Benchchem [benchchem.com]
Managing the extreme odor of Thioacetone in a lab setting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thioacetone. Given its extreme and pervasive odor, proper handling and emergency preparedness are critical.
Troubleshooting Guides
Issue 1: Accidental Release or Spill of this compound
Q: What is the immediate action plan if a small amount of this compound is spilled inside a fume hood?
A: In the event of a small spill within a certified chemical fume hood, follow these steps:
-
Ensure Personal Safety: Confirm you are wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and heavy-duty nitrile or butyl rubber gloves.
-
Contain the Spill: Keep the fume hood sash as low as possible to maintain containment.
-
Neutralization: Cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.
-
Decontamination: Carefully apply a liberal amount of a freshly prepared 10% bleach solution (sodium hypochlorite) to the absorbent material. Allow at least a 20-minute contact time for the oxidation of the this compound.
-
Cleanup: Using tongs or other appropriate tools, collect the absorbent material into a designated, sealable hazardous waste container.
-
Final Decontamination: Wipe the spill area with the 10% bleach solution, followed by a rinse with water to remove any residual bleach.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and wipes, as hazardous waste according to your institution's guidelines.
Q: What should I do in the case of a larger spill or a spill outside of a fume hood?
A: A larger spill or any spill outside of a fume hood constitutes a major emergency.
-
Evacuate Immediately: Alert all personnel in the immediate vicinity and evacuate the laboratory.[1][2]
-
Isolate the Area: Close the laboratory doors to contain the odor and post a warning sign.
-
Emergency Services: From a safe location, contact your institution's emergency response team and inform them of the nature and location of the spill.[1][3]
-
First Aid: If anyone has been exposed, remove them from the contaminated area immediately. If there is skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For eye contact, use an emergency eyewash station for at least 15 minutes and seek immediate medical attention.[4]
Issue 2: Persistent this compound Odor in the Laboratory
Q: I can still smell this compound even after cleaning up a spill. What are the likely sources and how can I eliminate the odor?
A: A lingering this compound odor indicates that some of the compound remains on surfaces or has contaminated materials.
-
Porous Materials: Check for contamination of porous materials such as paper towels, lab coats, or any cardboard in the vicinity. These should be placed in a sealed bag and disposed of as hazardous waste.
-
Contaminated Equipment: All glassware and equipment that came into contact with this compound should be submerged in a 10% bleach solution for an extended period (at least overnight is recommended) before regular washing.
-
Fume Hood Contamination: The interior surfaces of the fume hood, including the sash and any equipment inside, may have residual contamination. Thoroughly wipe down all surfaces with a 10% bleach solution.
-
Ventilation System: If the odor persists, it is possible that the building's ventilation system has been contaminated. In this case, you must contact your institution's environmental health and safety office for an assessment of the HVAC system.
Issue 3: Fume Hood Malfunction During an Experiment
Q: The airflow alarm on my fume hood has activated while I am working with this compound. What is the procedure?
A: A fume hood failure during an active experiment with this compound is a serious situation that requires immediate and calm action.
-
Secure the Experiment: If it is safe to do so, immediately stop the reaction by discontinuing the addition of reagents and turning off any heat sources.
-
Lower the Sash: Lower the fume hood sash completely to provide a physical barrier.
-
Evacuate and Alert: Inform others in the lab, evacuate the area, and close the doors.
-
Report the Failure: From a safe location, report the fume hood failure to your lab manager and your institution's facilities or maintenance department.[5]
-
Do Not Re-enter: Do not re-enter the laboratory until the fume hood has been repaired and certified as safe to use.[5]
Frequently Asked Questions (FAQs)
Q: What is this compound and why does it have such an extreme odor?
A: this compound ((CH₃)₂CS) is an organosulfur compound and the sulfur analog of acetone. Its extreme and unpleasant odor is characteristic of many low-molecular-weight organosulfur compounds like thiols and sulfides. The human olfactory system is exceptionally sensitive to these compounds, likely as an evolutionary defense mechanism to detect decaying organic matter.[6]
Q: Is this compound stable at room temperature?
A: No, this compound is highly unstable at temperatures above -20°C. It readily polymerizes or trimerizes into a more stable cyclic compound, trithis compound. While the trimer is also malodorous, it is generally considered less potent than the monomer.
Q: What are the primary hazards associated with this compound?
A: The most significant hazard of this compound is its extreme odor, which can cause nausea and headaches even at very low concentrations. Due to its instability, comprehensive toxicological data is scarce. However, like other thiols, it should be treated as a potential skin and eye irritant.
Q: Can the odor of this compound be masked or neutralized by other scents?
A: Masking the odor of this compound is generally ineffective due to its potency. The most effective method of odor control is chemical neutralization through oxidation, typically with a bleach solution.
Quantitative Data
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Odor Threshold |
| This compound | (CH₃)₂CS | 74.14 | 70 | Not Quantified |
| Ethanethiol | C₂H₅SH | 62.13 | 35 | 0.00026 ppm |
| 1-Propanethiol | C₃H₇SH | 76.16 | 67-68 | 0.00078 ppm |
| 1-Butanethiol | C₄H₉SH | 90.19 | 98 | 0.001 ppm |
Experimental Protocols
Protocol for Handling this compound
-
Pre-Experiment Checklist:
-
Ensure the chemical fume hood has been recently certified and is functioning correctly.
-
Prepare a fresh 10% bleach solution for decontamination.
-
Have an inert absorbent material (vermiculite or sand) readily available.
-
Designate a hazardous waste container for all this compound-contaminated materials.
-
Wear appropriate PPE: chemical splash goggles, a flame-resistant lab coat, and butyl rubber gloves.
-
-
Handling Procedure:
-
All manipulations of this compound must be performed within a chemical fume hood with the sash at the lowest possible working height.
-
Use glassware that can be dedicated to this compound work or that can be thoroughly decontaminated.
-
Keep containers of this compound sealed and cooled when not in immediate use.
-
Protocol for Neutralization of this compound
-
Preparation of Neutralizing Solution:
-
Prepare a 10% (v/v) solution of household bleach (sodium hypochlorite) in water. This solution should be made fresh daily for maximum efficacy.
-
-
Neutralization of Spills:
-
As described in the troubleshooting guide, cover the spill with an inert absorbent, then saturate with the 10% bleach solution for at least 20 minutes.
-
-
Decontamination of Glassware:
-
Submerge all contaminated glassware in the 10% bleach solution. Ensure all surfaces are in contact with the solution.
-
Allow the glassware to soak for a minimum of 12 hours.
-
After soaking, rinse the glassware thoroughly with water before standard washing procedures.
-
-
Decontamination of Surfaces:
-
Wipe down all potentially contaminated surfaces within the fume hood with the 10% bleach solution.
-
Follow with a water rinse to remove residual bleach.
-
Visualizations
Caption: A logical workflow for safely managing experiments involving this compound.
Caption: A simplified diagram of the olfactory signaling pathway for odor perception.
References
- 1. Basic Emergency Procedures Hazardous Materials Spill or Release [ors.od.nih.gov]
- 2. Hazardous Materials Release | Emergency Preparedness [emergency.ucmerced.edu]
- 3. epa.gov [epa.gov]
- 4. EVACUATION PLAN: CHEMICAL RELEASE [chem.tamu.edu]
- 5. Navigating Fume Hood Failures: Essential Steps and Tips [gdwaldner.com]
- 6. Organosulfur chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe Disposal of Thioacetone Waste
This guide provides detailed information and procedures for the safe handling and disposal of thioacetone and its related waste products. This compound is known for its extremely potent and unpleasant odor and its tendency to rapidly polymerize at temperatures above -20°C.[1] These properties necessitate strict adherence to safety protocols to protect researchers, laboratory personnel, and the surrounding environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards of this compound are its extreme malodor, which can cause nausea and vomiting even at very low concentrations, and its high reactivity.[1] It is an unstable liquid that readily polymerizes into a solid trimer (trithis compound) and other polymers, especially at room temperature. While the toxicity is not well-documented, the physiological effects of the odor are significant. All handling of this compound and its waste must be conducted in a certified chemical fume hood.
Q2: Can I dispose of this compound waste down the drain?
A2: No. Under no circumstances should this compound or its waste be disposed of down the sanitary sewer. Its immiscibility with water and extreme odor can lead to widespread odor problems in the drainage system and the environment.
Q3: What is the difference between this compound and trithis compound?
A3: this compound ((CH₃)₂CS) is the monomer, an unstable orange or brown liquid with an intensely foul odor. Trithis compound is its cyclic trimer, a more stable white solid. While more stable, trithis compound still possesses a disagreeable odor and can revert to the monomer upon heating. Therefore, waste containing trithis compound should also be handled as hazardous and odorous.
Q4: What immediate steps should I take in case of a small this compound spill inside a fume hood?
A4: For a small spill contained within a fume hood, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). The contaminated absorbent should then be treated with an oxidizing solution (see protocols below) before being placed in a sealed container for hazardous waste disposal.
Q5: My experiment generated equipment contaminated with this compound. How should I clean it?
A5: All glassware and equipment that have come into contact with this compound should be decontaminated within a chemical fume hood. A common and effective method is to rinse the equipment with a solution of sodium hypochlorite (B82951) (household bleach), which oxidizes the odorous sulfur compounds.[2] After a thorough rinse with the bleach solution, the equipment can be washed with an appropriate solvent (e.g., acetone (B3395972), ensuring no residual oxidizing agent is present) and then with soap and water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Persistent foul odor in the lab despite working in a fume hood. | 1. Improperly sealed waste container.2. Contaminated lab coat or personal protective equipment (PPE).3. Minor, unnoticed spill outside the fume hood. | 1. Ensure all waste containers are tightly sealed. Parafilm can be used as an extra precaution.2. Remove the potentially contaminated lab coat and PPE in the fume hood and place them in a sealed bag for decontamination or disposal.3. Carefully inspect the area around the fume hood for any signs of a spill. If found, decontaminate the area using an oxidizing solution. |
| Neutralization reaction with bleach is producing a strong odor or gas. | 1. Reaction is too vigorous due to high concentration of this compound.2. The waste stream contains other reactive materials (e.g., acids, amines). | 1. Perform the neutralization by slowly adding the this compound waste to a cooled bleach solution with constant stirring to control the reaction rate.2. Ensure the waste is not mixed with other incompatible chemicals. Acidic conditions can lead to the release of chlorine gas from bleach.[3] |
| Solid polymer has formed in the waste container, making it difficult to treat. | This compound has polymerized over time. | Add the oxidizing or hydrolysis solution directly to the container with the solid polymer. Allow for a longer reaction time and occasional agitation to ensure complete degradation. Breaking up the solid, if possible without creating dust, can increase the surface area for the reaction. |
Experimental Protocols for this compound Waste Disposal
The following protocols are based on the general reactivity of thioketones. It is imperative to first test these procedures on a small scale (e.g., a few milliliters of waste) to ensure the reaction is manageable before scaling up. Always perform these procedures in a certified chemical fume hood with appropriate PPE.
Protocol 1: Oxidative Neutralization with Sodium Hypochlorite
This method is effective for deodorizing and degrading this compound by oxidizing it to less volatile and less odorous compounds.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (household bleach, ~5-8%)
-
Large beaker or flask
-
Stir bar and stir plate
-
Ice bath
-
Designated hazardous waste container
Procedure:
-
Place a beaker containing a volume of sodium hypochlorite solution approximately 10 times the volume of the this compound waste to be treated in an ice bath within the fume hood.
-
Begin stirring the bleach solution.
-
Slowly and carefully add the this compound waste to the stirring, cooled bleach solution dropwise or in small portions.
-
Observe the reaction. If it becomes too vigorous (e.g., excessive bubbling, fuming), stop the addition until it subsides.
-
After all the waste has been added, continue stirring the mixture in the ice bath for at least one hour.
-
Remove the ice bath and allow the mixture to stir at ambient temperature for an additional 2-4 hours to ensure the reaction is complete.
-
The resulting solution should have a significantly reduced or no this compound odor.
-
Transfer the treated waste to a designated hazardous waste container for disposal according to your institution's guidelines.
Protocol 2: Basic Hydrolysis
This protocol converts the thioketone to the corresponding ketone (acetone) and a soluble sulfide (B99878) salt.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution, 2 M
-
Ethanol (B145695) (optional, to improve solubility)
-
Large beaker or flask
-
Stir bar and stir plate
-
Designated hazardous waste container
Procedure:
-
Place a volume of 2 M sodium hydroxide solution approximately 10 times the volume of the this compound waste in a beaker.
-
If the this compound waste is not readily soluble in the aqueous solution, a small amount of ethanol can be added to the sodium hydroxide solution to improve miscibility.
-
With vigorous stirring, slowly add the this compound waste to the sodium hydroxide solution.
-
Stir the mixture at room temperature for at least 12-24 hours. The disappearance of the characteristic this compound odor is an indicator of reaction completion.
-
The resulting mixture containing acetone and sodium sulfide can be transferred to a designated hazardous waste container.
Quantitative Data Summary for Disposal Reactions
| Parameter | Oxidative Neutralization (Sodium Hypochlorite) | Basic Hydrolysis (Sodium Hydroxide) |
| Reagent Concentration | ~5-8% Sodium Hypochlorite | 2 M Sodium Hydroxide |
| Reagent to Waste Ratio (v/v) | ~10:1 | ~10:1 |
| Temperature | 0-5°C (initial), then ambient | Ambient |
| Reaction Time | 3-5 hours | 12-24 hours |
| Key Reaction | Oxidation of thiocarbonyl | Hydrolysis of thiocarbonyl |
Visualizations
Caption: Decision workflow for the safe disposal of this compound waste.
Caption: Chemical degradation pathways for this compound waste.
References
Troubleshooting low yields in Thioacetone synthesis
Welcome to the technical support center for thioacetone synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. Here you will find troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing and handling this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common problem of low yields.
Question 1: My final yield of monomeric this compound is extremely low after thermal cracking of the trimer. What are the potential causes and solutions?
Answer: Low yields of monomeric this compound are a frequent challenge, primarily due to its inherent instability.[1][2][3] Several factors during the thermal cracking and collection process can contribute to this issue.
-
Incorrect Cracking Temperature: The temperature for the pyrolysis of trithis compound is critical. Temperatures below 500°C may result in incomplete cracking, allowing a significant amount of the trimer to pass through unchanged.[4] Conversely, temperatures exceeding 650°C can cause decomposition of the monomer into simpler compounds like allene (B1206475) and hydrogen sulfide (B99878), drastically reducing the yield.[4]
-
Inefficient Trapping: this compound monomer is only stable at very low temperatures (below -20°C).[1][5] If the collection apparatus is not sufficiently cold, the highly reactive monomer will rapidly polymerize or re-form the trimer upon condensation.[1][6]
-
System Leaks (Pressure Issues): The cracking process is most effective under reduced pressure (typically 5-20 mm Hg).[6] A leak in the vacuum system can decrease the efficiency of the transfer from the pyrolysis zone to the cold trap, increasing the residence time in the hot zone and promoting decomposition.
Solutions:
-
Optimize Cracking Temperature: Maintain a stable pyrolysis temperature between 500-650°C.[1][6] Precise temperature control is crucial for maximizing monomer generation while minimizing decomposition.[6]
-
Improve Trapping System: Utilize a cryogenic trap, for example, with liquid nitrogen (-196°C) or a dry ice/acetone (B3395972) bath (-78°C), to rapidly cool and condense the monomer, preventing polymerization.[6]
-
Ensure a High-Vacuum System: Thoroughly check the vacuum apparatus for leaks to maintain the optimal reduced pressure, facilitating efficient transfer of the monomer.
Question 2: I am observing significant formation of a white solid precipitate in my collection flask instead of the expected orange-brown liquid this compound. How can I prevent this?
Answer: The formation of a white solid is a clear indication of the spontaneous polymerization of this compound.[1] This is the most significant challenge in isolating the monomer.
-
Inherent Instability: Unlike its oxygen counterpart, acetone, this compound readily polymerizes, even at very low temperatures.[1][2] This process is accelerated by temperatures above -20°C, exposure to light, and the presence of free radicals.[1] The white solid is a mixture of a linear polymer and the cyclic trimer, trithis compound.[1][2]
Solutions:
-
Strict Temperature Control: The monomer must be maintained at temperatures below -20°C at all times after its generation.[2][3] Handling and subsequent reactions should be planned around this critical temperature threshold.
-
In Situ Generation and Use: The most effective strategy to avoid polymerization is to generate the this compound in situ and have it immediately react with a trapping agent or substrate in the reaction mixture.[6] This approach harnesses the reactivity of the monomer without the need for impractical isolation.[6]
-
Minimize Exposure to Light: Conduct the experiment in a dark environment or use amber glassware to minimize light-induced polymerization.[1]
Question 3: The initial synthesis of the trithis compound precursor from acetone and hydrogen sulfide is resulting in a poor yield. What experimental factors should I focus on optimizing?
Answer: The yield of the trithis compound precursor is sensitive to several reaction parameters. Optimizing these conditions is key to ensuring a sufficient supply of starting material for the final cracking step.
-
Catalyst Choice and Activity: The reaction requires a Lewis acid catalyst. Zinc chloride (ZnCl₂) has been reported to be more effective than other catalysts like aluminum chloride (AlCl₃) in promoting the formation of the trimer.[6]
-
Temperature and pH Control: The reaction is typically carried out at temperatures between 0°C and 30°C.[6] Maintaining a controlled pH, with a final pH between 4 and 7, is also reported as an important factor.[6]
-
Side Reactions: Under acidic conditions, the reaction between acetone and hydrogen sulfide can also produce the side-product 2,2-propanedithiol (B14755805), which can reduce the yield of the desired trimer.[7]
-
Reaction Time: The reaction can require a significant amount of time, with reported durations ranging from 5 to 15 hours.[6]
Solutions:
-
Select an Effective Catalyst: Employ zinc chloride as the Lewis acid catalyst for the reaction.
-
Maintain Optimal Conditions: Control the reaction temperature within the 0-30°C range and monitor the pH.
-
Purify the Trimer: After the reaction, purify the trithis compound to remove side products like 2,2-propanedithiol before proceeding to the cracking step. Steam distillation is a method mentioned for purification.[7]
-
Ensure Sufficient Reaction Time: Allow the reaction to proceed for an adequate duration, monitoring its progress if possible.
Data Presentation
Table 1: Recommended Conditions for Trithis compound Synthesis
| Parameter | Recommended Range/Value | Notes |
|---|---|---|
| Reactants | Acetone, Hydrogen Sulfide (H₂S) | H₂S should be bubbled through the acetone solution.[7] |
| Catalyst | Lewis Acid (e.g., ZnCl₂, HCl) | Zinc chloride is noted to be highly effective.[6] |
| Temperature | 0°C - 30°C | Cooling is generally required to manage the exothermic reaction.[6] |
| pH | 4 - 7 (final) | pH control can influence the reaction outcome.[6] |
| Reaction Time | 5 - 15 hours | The reaction may require extended periods to reach completion.[6] |
Table 2: Recommended Conditions for this compound Monomer Generation
| Parameter | Recommended Range/Value | Notes |
|---|---|---|
| Starting Material | Trithis compound [(CH₃)₂CS]₃ | The cyclic trimer is the standard precursor.[1] |
| Method | Thermal Cracking (Pyrolysis) | This is the most common method for generating the monomer.[2] |
| Temperature | 500°C - 650°C | Precise control is essential to prevent decomposition.[1][6] |
| Pressure | 5 - 20 mm Hg (Reduced Pressure) | A vacuum helps to efficiently transfer the product.[6] |
| Collection Temp. | < -20°C (ideally -78°C or lower) | Cryogenic trapping is necessary to prevent polymerization.[6] |
Experimental Protocols
Protocol 1: Synthesis of Trithis compound (Precursor)
This protocol describes the synthesis of the cyclic trimer of this compound from acetone and hydrogen sulfide.
-
Setup: In a well-ventilated fume hood, equip a three-necked flask with a gas inlet tube, a mechanical stirrer, and a gas outlet leading to a bleach scrubber. Cool the flask in an ice bath.
-
Reaction Mixture: To the flask, add acetone and a Lewis acid catalyst, such as zinc chloride.[6][8] A drop of hydrochloric acid may also be added to increase acidity.[8]
-
H₂S Addition: Begin stirring and bubble hydrogen sulfide gas through the cooled solution. Continue the gas flow for several hours (5-15 hours reported).[6]
-
Workup: After the reaction period, dilute the mixture with water. An oily layer containing the crude trithis compound will separate.
-
Purification: Separate the oily layer. The crude product can be purified by distillation, such as steam distillation, to yield the trithis compound.[7]
Protocol 2: Generation and Trapping of Monomeric this compound
This protocol outlines the thermal cracking of trithis compound to produce the monomer.
-
Apparatus Setup: Assemble a pyrolysis apparatus consisting of a tube furnace, a quartz or borosilicate glass tube, and a vacuum line connected to a cryogenic trap (e.g., cooled with dry ice/acetone or liquid nitrogen).
-
Cracking: Place a sample of purified trithis compound in a flask attached to the inlet of the pyrolysis tube. Heat the furnace to a stable temperature between 500-650°C.[1]
-
Pyrolysis: Apply a vacuum to the system (5-20 mm Hg).[6] Gently heat the flask containing the trithis compound to allow it to vaporize and pass through the hot tube.
-
Collection: The trimer will crack into the monomer in the hot zone. The gaseous this compound will then travel down the vacuum line and condense in the cryogenic trap as an orange-brown liquid.[1]
-
Handling: The collected this compound monomer must be kept at or below -20°C and handled immediately for subsequent use to prevent rapid polymerization.[1][2]
Visualizations
Caption: Workflow for the two-step synthesis of this compound monomer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (4756-05-2) for sale [vulcanchem.com]
- 3. Buy this compound | 4756-05-2 [smolecule.com]
- 4. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. acs.org [acs.org]
- 6. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 7. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Thioacetone Trapping
Welcome to the technical support center for the optimization of reaction conditions for trapping thioacetone. This resource is designed for researchers, scientists, and drug development professionals who are working with this highly reactive and notoriously odorous compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you successfully trap this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound?
A1: this compound is an extremely unstable and volatile organosulfur compound. The main challenges associated with its use are:
-
High Reactivity and Instability: It readily polymerizes at temperatures above -20°C.[1][2]
-
Extreme Odor: this compound is renowned for its intensely foul and pervasive odor, which can cause nausea and discomfort even at very low concentrations.[1]
-
Byproduct Formation: Synthesis of its precursor, trithis compound, can lead to the formation of odorous byproducts such as 2,2-propanedithiol (B14755805).[3][4]
Q2: What are the common methods for generating monomeric this compound?
A2: Monomeric this compound is typically generated in situ for immediate trapping due to its instability. The most common method is the thermal cracking of its cyclic trimer, trithis compound.[2][5][6] This is usually performed under vacuum at high temperatures. An alternative method involves the reaction of acetone (B3395972) with hydrogen sulfide (B99878) in the presence of a Lewis acid, which can generate small amounts of the monomer directly, although it primarily forms the trimer.[2][5]
Q3: What is the most effective strategy for trapping this compound?
A3: Given its high reactivity, the most effective strategy is in situ trapping. This involves generating the monomeric this compound in the presence of a trapping agent that will rapidly react with it to form a stable adduct. The hetero-Diels-Alder reaction is a powerful method for this purpose, where this compound acts as a dienophile and reacts with a suitable diene.[6]
Q4: What are suitable trapping agents for this compound?
A4: For a hetero-Diels-Alder reaction, electron-rich dienes are suitable for trapping the electron-deficient C=S bond of this compound. While specific examples for this compound are scarce in the literature, cyclopentadiene (B3395910) is a commonly used and effective trapping agent for reactive dienophiles.
Q5: How can I minimize the polymerization of this compound?
A5: Minimizing polymerization is critical for successful trapping. Key strategies include:
-
Low Temperatures: Maintain temperatures below -20°C whenever possible.[2]
-
In Situ Generation and Trapping: Generate the monomer in the presence of a trapping agent to ensure it reacts before it can polymerize.
-
Use of Inhibitors: While not extensively documented for this compound, the use of radical scavengers or polymerization inhibitors could potentially reduce unwanted polymerization.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of trapped adduct | 1. Inefficient cracking of trithis compound.2. This compound polymerization before trapping.3. Low reactivity of the trapping agent.4. Unoptimized reaction conditions for the trapping reaction. | 1. Ensure the cracking temperature is within the optimal range (500-650°C) and the vacuum is sufficient (5-20 mmHg).[6]2. Generate this compound in a solution containing a high concentration of the trapping agent. Ensure rapid mixing.3. Use a highly reactive diene, such as cyclopentadiene. Consider using a dienophile with electron-withdrawing groups for inverse-electron-demand Diels-Alder reactions if applicable.[8]4. Optimize temperature, pressure, and catalyst (if any) for the Diels-Alder reaction. High pressure can significantly increase yields.[8] |
| Presence of significant byproducts | 1. Formation of 2,2-propanedithiol during trithis compound synthesis.2. Decomposition of this compound at excessively high cracking temperatures. | 1. Purify the trithis compound precursor by vacuum distillation before the cracking step to remove 2,2-propanedithiol.[3][4]2. Carefully control the cracking temperature to avoid exceeding 650°C.[3] |
| Uncontrolled, rapid polymerization | 1. Generation of this compound at too high a temperature.2. Absence or insufficient concentration of a trapping agent. | 1. Ensure the collection trap for the this compound monomer is maintained at a very low temperature (e.g., with liquid nitrogen or a dry ice/acetone bath).2. Introduce the trapping agent before or immediately upon generation of the monomer. |
| Pervasive, unpleasant odor in the lab | 1. Leaks in the experimental setup.2. Inadequate quenching of unreacted this compound or byproducts. | 1. Ensure all glassware joints are properly sealed. Conduct the experiment in a well-ventilated fume hood.2. Quench all reaction residues and contaminated glassware with a strong oxidizing agent like bleach before removal from the fume hood. |
Experimental Protocols
Protocol 1: Synthesis of Trithis compound
This protocol describes the synthesis of the stable cyclic trimer of this compound, which is the precursor for the generation of the monomer.
Materials:
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Hydrogen Sulfide (H₂S) gas
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a reaction vessel cooled to below 10°C, dissolve anhydrous zinc chloride in acetone.
-
Bubble hydrogen sulfide gas through the solution while maintaining the temperature below 10°C. The reaction is exothermic and requires efficient cooling.
-
Continue the H₂S addition for 7-8 hours. The reaction mixture will turn milky white as the trithis compound precipitates.
-
After the reaction is complete, add water to dissolve the remaining zinc chloride.
-
Extract the mixture with benzene. The trithis compound will move into the organic layer.
-
Wash the benzene layer with water.
-
Remove the benzene by distillation. The crude trithis compound can be purified by vacuum distillation (boiling point 107°C at 10 mmHg).[9]
Protocol 2: In Situ Generation and Trapping of this compound via Diels-Alder Reaction
This protocol outlines the generation of monomeric this compound by cracking trithis compound and its immediate trapping with a suitable diene, such as cyclopentadiene.
Materials:
-
Purified Trithis compound
-
Cyclopentadiene (freshly cracked from its dimer)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Set up a pyrolysis apparatus consisting of a tube furnace, a quartz tube packed with quartz wool, a vacuum pump, and a collection flask cooled in a dry ice/acetone bath (-78°C).
-
Place the purified trithis compound in a flask at the entrance of the quartz tube.
-
Heat the furnace to 550-600°C.
-
Reduce the pressure in the system to 5-20 mmHg.
-
Gently heat the flask containing the trithis compound to allow it to slowly sublime and pass through the hot quartz tube.
-
The monomeric this compound will be generated and should be passed directly into the collection flask containing a cooled solution of freshly cracked cyclopentadiene in an anhydrous solvent.
-
The Diels-Alder reaction occurs in the collection flask, trapping the this compound as a stable adduct.
-
Once the reaction is complete, the solvent can be removed under reduced pressure, and the resulting adduct can be purified by chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Reaction Conditions for this compound Generation and Trapping.
Note: Specific quantitative yield data for the trapping of this compound is limited in the available literature. The following table provides illustrative conditions based on the synthesis of trithis compound and general principles of Diels-Alder reactions.
| Parameter | Synthesis of Trithis compound | Cracking of Trithis compound | In Situ Trapping with Cyclopentadiene |
| Key Reagents | Acetone, H₂S, ZnCl₂ | Trithis compound | This compound, Cyclopentadiene |
| Temperature | < 10°C | 500 - 650°C[6] | -78°C (initial trapping) |
| Pressure | Atmospheric | 5 - 20 mmHg[6] | Atmospheric |
| Catalyst | Lewis Acid (e.g., ZnCl₂) | None | None (can be Lewis acid catalyzed) |
| Typical Yield | 60 - 70% (crude)[9] | ~80% (monomer generation)[3] | High (expected for reactive dienes) |
| Key Byproducts | 2,2-propanedithiol (30-40%)[9] | Decomposition products (at >650°C) | Diastereomers of the adduct |
Visualizations
Caption: Experimental workflow for the synthesis of trithis compound and subsequent in situ generation and trapping of this compound.
Caption: Logical relationship between challenges in handling this compound and their corresponding solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Diels-Alder reactions of "in situ" generated perfluorinated thioketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. [PDF] New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in Thioacetone reactions
Welcome to the technical support center for Thioacetone reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis from acetone (B3395972) and hydrogen sulfide (B99878) resulted in a white, solid precipitate instead of the desired orange-red liquid. What is this substance and how can I obtain the monomer?
A1: The white solid you have isolated is likely the cyclic trimer of this compound, known as trithis compound.[1][2] Monomeric this compound is highly unstable above -20°C and rapidly trimerizes or polymerizes at ambient temperatures.[1][2] The direct synthesis from acetone and hydrogen sulfide, particularly in the presence of a Lewis acid catalyst, primarily yields this more stable trimer.[2]
To obtain monomeric this compound, you must first isolate the trithis compound and then subject it to thermal cracking.[2][3][4] This process, known as pyrolysis, involves heating the trimer to high temperatures (typically 500-650°C) under reduced pressure.[3][4] The resulting monomeric this compound is a volatile, orange-red substance that must be collected in a cold trap (e.g., using dry ice at -78°C) to prevent immediate repolymerization.[3][5]
Q2: I am observing significant polymer formation during my reaction. How can I minimize this?
A2: Polymerization is a common issue due to the high reactivity of the C=S double bond in this compound.[3] Minimizing polymer formation requires strict temperature control. This compound is only stable in its monomeric form at temperatures below -20°C.[1][2] To prevent polymerization, it is crucial to:
-
Maintain Low Temperatures: Conduct all manipulations of monomeric this compound at or below -20°C.
-
Immediate Use: Use the generated monomeric this compound immediately in subsequent reactions.
-
Avoid Light and Radical Initiators: Polymerization can be promoted by free radicals and light.[2] Store in a dark, cold environment and ensure all reagents and solvents are free of radical initiators.
Q3: During the synthesis of trithis compound, my yields are low, and I have a significant amount of an oily byproduct. What is this byproduct and how can I improve the yield of the desired trimer?
A3: A common byproduct in the synthesis of trithis compound from acetone and hydrogen sulfide is 2,2-propanedithiol.[3] To improve the yield of trithis compound, consider the following optimizations to your experimental protocol:
-
Catalyst Choice: The choice of Lewis acid catalyst can significantly impact the yield. Zinc chloride (ZnCl₂) has been reported to be more effective than aluminum chloride (AlCl₃), with yields of 60-70% for ZnCl₂ compared to 30-40% for AlCl₃.[3]
-
pH Control: Maintaining the reaction under controlled pH conditions, ideally between 4 and 7, can favor the formation of the trimer.[3]
-
Reaction Time: The reaction time can influence the product distribution. Reaction times are often in the range of 5 to 15 hours.[3]
Q4: What are the best practices for handling and storing this compound to ensure its purity and minimize degradation?
A4: Due to its extreme instability and potent odor, handling and storing this compound requires special precautions:
-
Handling: Always handle this compound in a well-ventilated fume hood.[6] Use appropriate personal protective equipment, including gloves and safety goggles.[7][8][9] Given its extreme odor, which can cause nausea and vomiting, ensure that your experimental setup is well-sealed.[1][5][6][10]
-
Storage: Monomeric this compound cannot be stored for extended periods at standard laboratory conditions. It must be kept at or below -20°C to prevent polymerization and trimerization.[1][2] For immediate use, it can be kept in a cold trap. The more stable trimer, trithis compound, can be stored at room temperature, though it is also known for its disagreeable odor.[2]
Data Presentation
Table 1: Catalyst Effect on Trithis compound Synthesis Yield
| Lewis Acid Catalyst | Reported Yield |
| Zinc Chloride (ZnCl₂) | 60-70%[3] |
| Aluminum Chloride (AlCl₃) | 30-40%[3] |
Experimental Protocols
Protocol 1: Synthesis of Trithis compound
This protocol is adapted from established methods for the synthesis of the this compound trimer.[2][3]
Materials:
-
Acetone
-
Hydrogen Sulfide (gas)
-
Lewis Acid Catalyst (e.g., Zinc Chloride)
-
Hydrochloric Acid (optional, for pH adjustment)
-
Solvent (e.g., ethanol)
Procedure:
-
In a reaction vessel equipped with a gas inlet and a stirrer, dissolve the Lewis acid catalyst in the solvent.
-
Cool the mixture in an ice bath (0°C).
-
Slowly bubble hydrogen sulfide gas through the acetone solution while stirring vigorously.
-
Monitor the pH of the reaction and maintain it between 4 and 7 by adding small amounts of hydrochloric acid if necessary.
-
Continue the reaction for 5-15 hours. The formation of a white precipitate (trithis compound) should be observed.
-
Filter the precipitate and wash with cold solvent.
-
Recrystallize the crude product from a suitable solvent to obtain purified trithis compound.
Protocol 2: Generation of Monomeric this compound via Pyrolysis
This protocol describes the cracking of trithis compound to yield the monomer.[2][3][4]
Materials:
-
Trithis compound
-
High-temperature tube furnace
-
Vacuum pump
-
Cold trap (e.g., Dewar condenser with dry ice/acetone bath)
Procedure:
-
Set up a pyrolysis apparatus consisting of a quartz tube packed with quartz wool placed inside a tube furnace.
-
Connect one end of the tube to a flask containing trithis compound and the other end to a cold trap cooled to -78°C, followed by a vacuum pump.
-
Evacuate the system to a reduced pressure (typically 5-20 mm Hg).
-
Heat the furnace to a temperature between 500°C and 650°C.
-
Gently heat the flask containing trithis compound to allow it to sublime and pass through the hot zone of the furnace.
-
The monomeric this compound will be collected as an orange-red liquid in the cold trap.
-
The collected monomer should be used immediately for subsequent reactions.
Visualizations
Caption: Workflow for the synthesis and isolation of monomeric this compound.
Caption: Troubleshooting guide for byproduct formation in this compound reactions.
References
- 1. This compound - American Chemical Society [acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 4. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Thioacetone Monomer Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the challenging isolation of pure monomeric thioacetone.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in isolating pure monomeric this compound?
The foremost challenge is its extreme instability. Monomeric this compound is highly reactive and spontaneously polymerizes or trimerizes at temperatures above -20°C (-4°F).[1][2] This inherent instability is due to the weakness of the carbon-sulfur double bond.[3]
Q2: What are the main products of this compound degradation?
Above -20°C, this compound rapidly converts into a mixture of a linear polymer and a cyclic trimer, known as trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane).[1][4]
Q3: What is the standard method for generating monomeric this compound?
The most established method is the thermal cracking (pyrolysis) of its stable cyclic trimer, trithis compound.[1][3][4] This process involves heating the trimer to high temperatures, causing it to decompose into the monomeric form.
Q4: Can monomeric this compound be synthesized directly?
While the pyrolysis of the trimer is the most common generation method, direct synthesis by reacting acetone (B3395972) with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst primarily yields the trimer, with only trace amounts of the monomer being transiently formed.[3][5] Another suggested method involves bubbling hydrogen sulfide into an acidic solution of acetone ketal.[5]
Q5: What are the characteristic properties of monomeric this compound?
Monomeric this compound is described as an unstable orange or brown liquid.[1] It is infamous for its extremely potent and unpleasant odor.[1][2]
Troubleshooting Guide
Issue 1: Rapid polymerization/trimerization of the product.
-
Cause: The temperature of the monomer is rising above -20°C.
-
Solution:
-
Ensure immediate and efficient trapping of the generated monomer at cryogenic temperatures. Use a cold trap cooled with liquid nitrogen (-196°C) or a dry ice/acetone bath (-78°C).[3]
-
The monomer must be consumed in a subsequent reaction immediately after generation or kept at temperatures below -50°C for short-term storage.[6]
-
The presence of free radicals and light can promote polymerization; conduct experiments in the dark and consider the use of radical inhibitors if compatible with subsequent steps.[1]
-
Issue 2: Low yield of monomeric this compound.
-
Cause: Inefficient pyrolysis of the trithis compound precursor.
-
Solution:
-
Optimize the pyrolysis temperature. The recommended range is between 500°C and 650°C.[3][4] Temperatures below 500°C may result in incomplete cracking, while temperatures above 650°C can lead to decomposition into smaller, undesired products.[5][6]
-
Conduct the pyrolysis under reduced pressure (5-20 mm Hg) to facilitate the removal of the monomer from the hot zone and minimize decomposition.[3]
-
Issue 3: Difficulty in characterizing the monomer.
-
Cause: The high reactivity of the monomer makes it challenging to handle for analytical measurements.
-
Solution:
-
Utilize spectroscopic techniques that can be performed at low temperatures. Matrix isolation infrared (IR) spectroscopy is a suitable method for characterizing the vibrational modes of the monomer while it is stabilized in an inert gas matrix at cryogenic temperatures.[3]
-
For Nuclear Magnetic Resonance (NMR) spectroscopy, the sample must be prepared and analyzed at very low temperatures to prevent polymerization. The ¹H NMR spectrum of monomeric this compound is reported to show a single peak around δ = 1.9 ppm.[1]
-
Issue 4: Overwhelming and hazardous odor.
-
Cause: this compound is one of the most malodorous substances known, and even minute quantities can be detected over a large area.[1][2][7] The odor is a significant safety and environmental concern.
-
Solution:
-
All manipulations must be performed in a well-ventilated fume hood with a robust scrubbing system. A bleach solution can be used to neutralize organosulfur compounds.[8]
-
Work with the smallest possible quantities.
-
Due to the pervasive nature of the odor, which can cause nausea and vomiting, ensure that the experimental setup is completely sealed.[1][2]
-
Quantitative Data Summary
| Parameter | Value | Conditions/Notes |
| Monomeric this compound Stability | Unstable above -20°C | Rapidly polymerizes and trimerizes.[1][2] |
| Trithis compound Synthesis Temperature | 0°C to 30°C | Reaction of acetone and hydrogen sulfide with a Lewis acid catalyst.[3] |
| Pyrolysis Temperature for Monomer Generation | 500°C - 650°C | Thermal cracking of trithis compound.[3][4] |
| Pyrolysis Pressure | 5 - 20 mm Hg | Reduced pressure is recommended.[3] |
| Trithis compound Melting Point | 24°C | The cyclic trimer.[1][4] |
| This compound Polymer Melting Point | 70°C to 125°C | The linear polymer.[1] |
| ¹H NMR Signal of Monomer | ~1.9 ppm | Single peak due to the six equivalent protons of the two methyl groups.[1][3] |
| C=S Stretching Frequency (IR) | ~1085-643 cm⁻¹ | Infrared spectroscopy.[3] |
Experimental Protocols
1. Synthesis of Trithis compound (Precursor)
-
Methodology: The synthesis is typically achieved by reacting acetone with hydrogen sulfide in the presence of a Lewis acid catalyst.[3][4]
-
Cool a mixture of acetone and a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) to a temperature between 0°C and 30°C.[3]
-
Bubble hydrogen sulfide gas through the cooled mixture.
-
The reaction is often carried out for 5 to 15 hours.[3]
-
The crude product, which may also contain 2,2-propanedithiol, is then purified, for instance, by fractional distillation under reduced pressure.[5][6]
-
2. Generation and Trapping of Monomeric this compound
-
Methodology: This procedure involves the pyrolysis of trithis compound.
-
Place the purified trithis compound in a pyrolysis apparatus.
-
Heat the apparatus to a temperature between 500°C and 650°C under a reduced pressure of 5-20 mm Hg.[3]
-
The vapor containing monomeric this compound is passed through a cold trap maintained at cryogenic temperatures (e.g., -78°C or lower) to condense and collect the monomer.[3]
-
The collected monomer must be used immediately or stored at temperatures below -50°C.[6]
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 4. This compound (4756-05-2) for sale [vulcanchem.com]
- 5. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. oddfeed.net [oddfeed.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Thioacetone Decontamination
This guide provides detailed procedures and answers to frequently asked questions regarding the safe cleanup and decontamination of Thioacetone spills. Given the extremely potent and hazardous nature of this compound, all procedures must be conducted within a certified fume hood with appropriate personal protective equipment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: The primary hazard of this compound is its extremely potent and foul odor, which can cause nausea, vomiting, and panic even at very low concentrations.[1][2][3] While comprehensive toxicological data is scarce due to its instability, it is classified as a skin and eye irritant.[4] this compound is also unstable above -20°C and can spontaneously polymerize or trimerize into Trithis compound, which is also malodorous.[1][2][5]
Q2: What should I do immediately after a this compound spill?
A2: Your immediate actions should be:
-
Evacuate: Alert all personnel in the immediate vicinity and evacuate the laboratory.
-
Ventilate: Ensure the laboratory's ventilation system and the fume hood where the spill occurred are operating at maximum capacity.
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Isolate: Close the laboratory doors to prevent the odor from spreading.
-
Inform: Notify your institution's Environmental Health & Safety (EHS) department immediately.
-
Assess: Only trained personnel wearing appropriate PPE should re-enter the lab to assess the spill.
Q3: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?
A3: A high level of PPE is mandatory. This includes:
-
A full-face respirator with cartridges rated for organic vapors and acid gases.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
Q4: What are the recommended decontaminating agents for this compound?
A4: Strong oxidizing agents are recommended for the chemical neutralization of this compound. The two primary recommended solutions are:
-
Alkaline Potassium Permanganate (B83412) Solution: A potent oxidizing agent that can break down the this compound molecule.
-
Sodium Hypochlorite Solution (Bleach): A readily available and effective oxidizing agent.
Anecdotal evidence suggests that while bleach can be used, alkaline permanganate is a very effective decontaminant for laboratory apparatus.
Q5: Can I dispose of this compound waste down the drain?
A5: Absolutely not. Do not discharge this compound or any materials used for its cleanup to the sewer system.[5] All contaminated materials must be collected, properly labeled as hazardous waste, and disposed of through your institution's EHS department.
Troubleshooting Guides
Problem: A persistent foul odor remains after the initial cleanup.
-
Possible Cause 1: Incomplete Decontamination. Small, unreacted droplets of this compound or its trimer may be trapped in porous materials or on surfaces.
-
Solution: Re-apply the decontamination solution (alkaline potassium permanganate or bleach) to all affected surfaces and equipment. Allow for a longer contact time (at least one hour). For persistent odors, a second treatment may be necessary.
-
-
Possible Cause 2: Contaminated Equipment. Lab equipment, especially items with complex geometries, may not have been fully decontaminated.
-
Solution: Disassemble any affected equipment if possible and immerse all components in a bath of the decontamination solution. Anecdotal reports suggest soaking glassware in a bleach bath overnight is effective for thiols.
-
-
Possible Cause 3: Ventilation Issues. The odor may have permeated into the laboratory's ventilation system.
-
Solution: Contact your institution's facilities department to inquire about procedures for decontaminating the fume hood and associated ductwork.
-
Problem: The decontamination solution is not working effectively.
-
Possible Cause 1: Insufficient Concentration. The decontamination solution may be too dilute to effectively oxidize the this compound.
-
Solution: Prepare a fresh, higher concentration solution as specified in the experimental protocols below.
-
-
Possible Cause 2: Insufficient Contact Time. The decontaminant needs adequate time to react with the this compound.
-
Solution: Ensure the decontamination solution remains in contact with the spilled material for the recommended duration (minimum of 30 minutes, longer if possible).
-
-
Possible Cause 3: Age of Decontaminant. Bleach solutions, in particular, can degrade over time.
-
Solution: Always use a freshly prepared decontamination solution for maximum efficacy.
-
Quantitative Data Summary
| Decontaminating Agent | Recommended Concentration | Recommended Contact Time | Notes |
| Alkaline Potassium Permanganate | 5% (w/v) KMnO₄ in 1 M NaOH | ≥ 30 minutes | Highly effective but will stain surfaces and clothing brown. |
| Sodium Hypochlorite (Bleach) | 10-15% solution (from household bleach) | ≥ 30 minutes | Readily available and effective. Corrosive to metals. |
Experimental Protocols
Protocol 1: Preparation and Use of Alkaline Potassium Permanganate Decontamination Solution
Objective: To prepare a 5% (w/v) solution of potassium permanganate in 1 M sodium hydroxide (B78521) and detail its application for the decontamination of a this compound spill.
Materials:
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Glass beaker
-
Stir bar and stir plate
-
Graduated cylinder
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Prepare 1 M NaOH Solution: Carefully dissolve 40 g of NaOH pellets in approximately 900 mL of distilled water in a large beaker, stirring continuously. Once dissolved and cooled to room temperature, transfer to a 1 L volumetric flask and add distilled water to the mark.
-
Prepare Alkaline Permanganate Solution: In a fume hood, slowly add 50 g of KMnO₄ to 1 L of the 1 M NaOH solution while stirring. Continue stirring until the KMnO₄ is completely dissolved. The solution will be a deep purple color.
-
Application to Spill:
-
First, absorb the bulk of the liquid this compound spill with an inert absorbent material like vermiculite (B1170534) or sand.
-
Carefully transfer the contaminated absorbent into a designated hazardous waste container.
-
Pour the prepared alkaline potassium permanganate solution over the entire spill area, working from the outside in. Ensure complete coverage.
-
Allow the solution to react for a minimum of 30 minutes. A brown precipitate (manganese dioxide) will form as the permanganate is reduced.
-
Using absorbent pads, soak up the decontamination solution and precipitate. Place all used pads into the hazardous waste container.
-
Wipe the area with a damp cloth to remove any residual solution.
-
Visualizations
Caption: Workflow for this compound Spill Decontamination.
References
Technical Support Center: Optimizing Trithioacetone Cracking for Thioacetone Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of trithioacetone cracking for the synthesis of monomeric this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind trithis compound cracking?
Trithis compound, a stable cyclic trimer, undergoes thermal decomposition (pyrolysis) at elevated temperatures to yield three molecules of the highly reactive and unstable monomer, this compound.[1][2] This process is typically carried out under reduced pressure to facilitate the volatilization of the trimer and the removal of the this compound monomer from the high-temperature zone, thereby minimizing its decomposition and polymerization.[2][3]
Q2: What are the typical operating conditions for trithis compound cracking?
Effective cracking of trithis compound is generally achieved within a specific range of temperature and pressure. The optimal conditions can vary slightly depending on the specific experimental setup.
| Parameter | Recommended Range | Notes |
| Temperature | 500–650 °C | Temperatures below 500 °C may result in incomplete cracking and survival of the trimer.[4] Temperatures above 650 °C can lead to excessive decomposition into simpler compounds like allene (B1206475) and hydrogen sulfide (B99878).[4] |
| Pressure | 5–20 mm Hg | Reduced pressure is crucial for efficient removal of the this compound monomer from the reaction zone.[2][3] |
Q3: Why is cryogenic trapping essential for collecting this compound?
This compound is highly unstable at temperatures above -20 °C and readily polymerizes or trimerizes back to trithis compound.[1][5] To isolate and handle the monomer, it is imperative to use cryogenic trapping, typically with a cold trap cooled to at least -78 °C (dry ice/acetone (B3395972) bath) or lower (liquid nitrogen).[2] This rapid cooling quenches the reactive monomer and prevents its subsequent reactions.
Q4: What are the primary safety concerns associated with trithis compound and this compound?
The most significant hazard is the extremely potent and unpleasant odor of both this compound and its trimer, trithis compound.[1] Exposure to even minute quantities can cause nausea, vomiting, and headaches.[6] this compound is also a skin and eye irritant.[1] All manipulations should be performed in a well-ventilated fume hood or a glove box.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trithis compound and its subsequent cracking to this compound.
Section 1: Trithis compound Synthesis
Problem 1: Low yield of trithis compound.
-
Possible Cause: Inefficient reaction between acetone and hydrogen sulfide.
-
Solution:
Problem 2: Contamination of trithis compound with 2,2-propanedithiol.
-
Possible Cause: A significant side reaction during the synthesis of trithis compound from acetone and hydrogen sulfide can lead to the formation of 2,2-propanedithiol, which also has a potent odor.[2][4]
-
Solution:
-
Purify the crude trithis compound by vacuum distillation or recrystallization to separate it from the dithiol byproduct.[4]
-
Careful control of reaction conditions, such as temperature and catalyst concentration, may help minimize the formation of this byproduct.
-
Section 2: Trithis compound Cracking and this compound Collection
Problem 3: Low yield of monomeric this compound.
-
Possible Cause 1: Incomplete cracking of trithis compound.
-
Solution: Ensure the furnace temperature is within the optimal range of 500-650 °C.[2] Monitor the temperature closely throughout the process.
-
-
Possible Cause 2: Decomposition of this compound at high temperatures.
-
Possible Cause 3: Inefficient trapping of this compound.
-
Solution: Ensure the cold trap is sufficiently cold (at least -78 °C) and has a large surface area for efficient condensation.[2] Check for any leaks in the vacuum system that could compromise trapping efficiency.
-
-
Possible Cause 4: Polymerization of this compound before or during trapping.
-
Solution: Minimize the distance between the pyrolysis tube and the cold trap. Ensure the glassware connecting the furnace to the trap is wide enough to prevent clogging from polymerization.
-
Problem 4: The collected product is a white solid instead of an orange/brown liquid.
-
Possible Cause: The collected product is likely polymerized this compound or uncracked trithis compound.
-
Solution:
-
Verify the cracking temperature was sufficiently high.
-
Ensure the cold trap was cold enough to rapidly quench the monomer. This compound appears as an orange or brown liquid only at low temperatures.[1]
-
The white solid could also be the cyclic trimer, which is a white or colorless compound with a melting point of 24 °C.[1]
-
Experimental Protocols
Protocol 1: Synthesis of Trithis compound
This protocol is adapted from a patented synthesis method.[9]
Materials:
-
Acetone (600 ml)
-
Anhydrous zinc chloride (200 g)
-
Hydrogen sulfide gas
-
Benzene (B151609) (300 ml)
-
Water (750 ml)
-
Three-necked flask, dropping funnel, gas inlet tube, stirrer, cooling bath, separating funnel, distillation apparatus.
Procedure:
-
In a fume hood, equip a three-necked flask with a stirrer, a gas inlet tube, and a thermometer.
-
Add 600 ml of acetone and 200 g of anhydrous zinc chloride to the flask.
-
Cool the mixture to below 10 °C using a cooling bath while stirring.
-
Begin bubbling hydrogen sulfide gas through the mixture. Control the gas flow rate to maintain the reaction temperature at or below 10 °C.
-
Continue the reaction for approximately 7 hours. The solution will initially turn reddish and then become an off-white slurry.
-
After 7 hours, stop the hydrogen sulfide flow and continue stirring for an additional hour at room temperature.
-
Transfer the reaction mixture to a separating funnel and add 600 ml of water to dissolve the zinc chloride.
-
Extract the aqueous layer twice with 150 ml portions of benzene.
-
Wash the combined benzene layers with 150 ml of water.
-
Recover the benzene by distillation at atmospheric pressure.
-
The remaining crude product can be purified by vacuum distillation.
Protocol 2: Cracking of Trithis compound
Materials:
-
Purified trithis compound
-
Pyrolysis apparatus (quartz tube, tube furnace)
-
High-vacuum pump
-
Cold trap (Dewar flask)
-
Dry ice or liquid nitrogen
-
Acetone or isopropanol (B130326) for the cooling bath
Procedure:
-
Set up the pyrolysis apparatus in a fume hood. The setup consists of a quartz tube packed with quartz wool or rings passing through a tube furnace. The outlet of the quartz tube should be connected to a cold trap, which is then connected to a high-vacuum pump.
-
Place a sample of trithis compound in a flask connected to the inlet of the quartz tube.
-
Cool the cold trap to -78 °C or lower using a dry ice/acetone bath or liquid nitrogen.
-
Evacuate the system to a pressure of 5-20 mm Hg.
-
Heat the tube furnace to a temperature between 500-600 °C.
-
Gently heat the flask containing the trithis compound to sublime it and allow the vapor to pass through the hot quartz tube.
-
The cracked this compound monomer will be collected as a condensed liquid or solid in the cold trap.
-
Once the cracking is complete, carefully vent the system with an inert gas before removing the cold trap.
-
The collected this compound must be kept at low temperatures to prevent polymerization.
Safety and Decontamination
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling trithis compound or this compound.[6][7]
Decontamination Procedure for Spills and Odor Control: Due to the extremely persistent and offensive odor, immediate and thorough decontamination is critical.
-
Containment: For liquid spills, absorb the material with an inert absorbent like vermiculite (B1170534) or sand.[6]
-
Neutralization: Treat contaminated surfaces and materials with an oxidizing agent. A solution of alkaline potassium permanganate (B83412) is effective. A 10% bleach solution can also be used to destroy organosulfur compounds.[10]
-
Disposal: All contaminated materials, including absorbent, gloves, and disposable lab coats, should be placed in a sealed container and disposed of as hazardous waste.[6]
-
Ventilation: Ensure the affected area is well-ventilated. In case of a significant release, evacuate the area and contact your institution's environmental health and safety office.
Visualizations
Caption: Experimental workflow for the synthesis and cracking of trithis compound.
Caption: Troubleshooting logic for low this compound yield during cracking.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Trithis compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 4. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Buy this compound | 4756-05-2 [smolecule.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. synerzine.com [synerzine.com]
- 8. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Challenges of Thioacetone in Synthesis
Welcome to the technical support center for handling thioacetone in multi-step synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the safe and effective use of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to work with in multi-step syntheses?
A1: this compound is notoriously challenging due to its extreme instability.[1][2][3] Above -20°C (-4°F), it rapidly undergoes self-polymerization to form a linear polymer and a cyclic trimer, known as trithis compound.[1][2][4][5] This high reactivity makes it nearly impossible to isolate and store as a pure monomer under standard laboratory conditions, necessitating specialized handling techniques.[5][6] Additionally, this compound is renowned for its intensely foul and pervasive odor, which can cause significant safety and environmental concerns.[1][4][5]
Q2: What are the main products of this compound degradation?
A2: When left at temperatures above -20°C, this compound primarily converts into two main products: a linear polymer with the repeating unit ···–[C(CH₃)₂–S–]n–··· and a cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (B1294623) (trithis compound).[4][6] The linear polymer is a white solid with a molecular weight ranging from 2,000 to 14,000 g/mol and a melting point between 70°C and 125°C.[4][6] The cyclic trimer is a colorless or white solid with a melting point of 24°C.[4][6]
Q3: Is it possible to use this compound as a reagent in a reaction?
A3: Yes, it is possible, but it almost always involves in situ generation and immediate trapping.[6] This strategy involves generating the reactive monomeric this compound in the reaction vessel, where it can be immediately consumed by another reactant (a trapping agent) before it has a chance to polymerize.[6]
Q4: What are the common methods for generating this compound in situ?
A4: The most common and established method is the thermal cracking of its stable cyclic trimer, trithis compound.[2][3][4][5][6] This is typically done under vacuum at high temperatures (500–650°C), which breaks down the trimer into monomeric this compound.[6] Other methods include the thermolysis of specific sulfur-containing precursors like allyl isopropyl thiosulfinate or derivatives of 1,2,4-trithiolanes.[6]
Q5: What kind of reactions can be performed with in situ generated this compound?
A5: A common application is its use as a dienophile in Diels-Alder cycloaddition reactions. The highly reactive this compound monomer can be trapped by a suitable diene to form stable adducts that can be isolated and characterized.[6]
Troubleshooting Guide
Problem: My reaction yield is very low, and I suspect the this compound is polymerizing before it can react.
-
Solution 1: Optimize the generation and trapping conditions. Ensure that the trapping agent is present in a sufficient concentration and that the reaction conditions favor the desired reaction over polymerization. The rate of this compound generation should ideally be matched by the rate of its consumption by the trapping agent.
-
Solution 2: Lower the reaction temperature (if possible). While the generation of this compound often requires high temperatures, subsequent trapping reactions might be feasible at lower temperatures. Rapid cooling of the generated this compound using cryogenic traps can help to minimize polymerization before it is introduced to the trapping agent.[6]
-
Solution 3: Check the purity of the trithis compound precursor. Impurities in the trithis compound can affect the cracking process and the subsequent reactivity of the monomeric this compound.
Problem: I am observing unexpected side products in my reaction.
-
Solution 1: Characterize the side products. Use analytical techniques such as NMR, IR, and mass spectrometry to identify the structure of the side products. This can provide insights into undesired reaction pathways. For instance, the synthesis of trithis compound from acetone (B3395972) and hydrogen sulfide (B99878) can also produce 2,2-propanedithiol (B14755805), which has a potent odor.[7]
-
Solution 2: Modify the reaction conditions. The formation of side products can be influenced by factors such as temperature, pressure, and the presence of catalysts. Systematically varying these parameters may help to suppress the formation of unwanted byproducts.
Problem: The odor from my experiment is overwhelming and causing safety concerns.
-
Solution 1: Work in a well-ventilated fume hood. All manipulations involving this compound or its precursors must be conducted in a high-performance fume hood to minimize exposure.[7]
-
Solution 2: Use appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. In some cases, a respirator with appropriate cartridges may be necessary.
-
Solution 3: Neutralize residual this compound and its byproducts. A bleach solution can be used to scrub exhaust gases and decontaminate equipment, as it oxidizes organosulfur compounds.[8]
Data Presentation
Table 1: Physical Properties of this compound and its Polymerization Products
| Property | Monomeric this compound | Polythis compound (Linear) | Trithis compound (Cyclic Trimer) |
| Chemical Formula | (CH₃)₂CS | ···–[C(CH₃)₂–S–]n–··· | [(CH₃)₂CS]₃ |
| Appearance | Orange or brown liquid | White solid | White/colorless solid |
| Stability | Unstable above -20°C | Stable | Stable |
| Melting Point | -55°C | 70°C - 125°C[4][6] | 24°C[4][6] |
| Molecular Weight | 74.14 g/mol | 2,000 - 14,000 g/mol [4][6] | 222.47 g/mol [6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observables |
| ¹H NMR | Single peak around δ = 1.9 ppm (due to the six equivalent protons of the two methyl groups).[4][5][6] |
| ¹³C NMR | Thiocarbonyl carbon (C=S) resonates significantly downfield at approximately δ = 252.7 ppm.[6] |
| Infrared (IR) | C=S stretching vibration typically in the range of 1050-1425 cm⁻¹. Reported absorption bands around 1085 cm⁻¹ and 643 cm⁻¹ attributed to the C–S bond.[4][6] |
Experimental Protocols
Protocol 1: Synthesis of Trithis compound (this compound Precursor)
This protocol describes the synthesis of the stable cyclic trimer of this compound, which can be used as a precursor for the in situ generation of the monomer.
-
Reaction Setup: In a well-ventilated fume hood, combine acetone and hydrogen sulfide in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[6][8] The reaction is typically carried out at temperatures between 0°C and 30°C.[6]
-
Reaction Execution: Control the pH of the reaction mixture, aiming for a final pH between 4 and 7.[6] The reaction time can vary from 5 to 15 hours.[6]
-
Workup and Purification: After the reaction is complete, the resulting trithis compound can be purified. Note that this synthesis can produce 2,2-propanedithiol as a significant, malodorous byproduct, which may require separation by vacuum distillation.[7]
Protocol 2: In Situ Generation of this compound via Thermal Cracking of Trithis compound
This protocol outlines the generation of monomeric this compound for immediate use in a subsequent reaction.
-
Apparatus Setup: Assemble a pyrolysis apparatus consisting of a tube furnace, a quartz tube packed with an inert material (e.g., glass wool), and a collection flask cooled with a cryogenic trap (e.g., liquid nitrogen at -196°C or a dry ice/acetone bath at -78°C).[6] The system should be connected to a vacuum pump to maintain reduced pressure (typically 5-20 mm Hg).[6]
-
Pyrolysis: Place the trithis compound in the heating zone of the apparatus. Heat the furnace to a temperature between 500°C and 650°C.[4][5][6] The trithis compound will vaporize and pass through the hot zone, where it will crack into monomeric this compound.
-
Trapping: The highly reactive this compound monomer will be carried by the vacuum to the cryogenic trap, where it will condense and can be used for subsequent reactions. It is crucial to use the trapped this compound immediately to prevent polymerization.[6]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and in situ use of this compound.
Caption: Troubleshooting flowchart for issues in this compound reactions.
References
- 1. This compound - American Chemical Society [acs.org]
- 2. Thioaceton - Wikipedia [nl.wikipedia.org]
- 3. Buy this compound | 4756-05-2 [smolecule.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (4756-05-2) for sale [vulcanchem.com]
- 6. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 7. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Thioacetone Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of thioacetone derivatives. Given their inherent instability, these compounds require specialized handling and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying this compound derivatives?
A1: The main difficulties stem from the high reactivity of the thiocarbonyl group. Monomeric this compound and its simple derivatives are highly unstable and readily undergo spontaneous polymerization or oligomerization, especially at temperatures above -20°C.[1][2][3] This instability is exacerbated by exposure to light and free radicals.[2] Additionally, their extremely potent and unpleasant odor requires specialized containment and handling procedures.[1][2][4]
Q2: Why are this compound derivatives so prone to polymerization?
A2: this compound spontaneously polymerizes even at very low temperatures, forming a mixture of a linear polymer and a cyclic trimer, trithis compound.[2] This process is driven by the high reactivity of the C=S double bond. Polymerization is actively promoted by the presence of free radicals, light, and the compound's own thioenol tautomer.[1][2]
Q3: What is the most common method for generating monomeric this compound?
A3: The most established method is the thermal cracking of its stable cyclic trimer, trithis compound [(CH₃)₂CS]₃.[1][2][5] This process involves heating the trimer to high temperatures (500–650°C) under reduced pressure, which causes the ring to break apart, yielding the monomeric this compound.[2][5] The highly reactive monomer must then be immediately trapped at cryogenic temperatures (e.g., -78°C or -196°C) to prevent rapid repolymerization.[5]
Q4: Are there any stable forms or precursors of this compound that are easier to handle?
A4: Yes, the cyclic trimer, trithis compound, is a white, crystalline solid at room temperature (melting point 24°C) and is significantly more stable than the monomer.[1][2] It serves as the primary precursor for generating the monomer via thermal cracking.[2] While more stable, the trimer also possesses a disagreeable odor.[2]
Troubleshooting Guide
Problem 1: My purified, orange-colored liquid product turned into a white solid upon warming up.
-
Possible Cause: You have successfully isolated the monomeric this compound derivative, but it has polymerized upon warming. This compound and its simple derivatives are unstable above -20°C and spontaneously polymerize to a white solid.[2][3]
-
Solution: All purification and handling steps for the monomer must be conducted at low temperatures (ideally at or below -78°C using a dry ice/acetone (B3395972) bath).[4][5] If the experiment requires the monomer at a higher temperature, it should be generated and used in situ or trapped cryogenically and used immediately after isolation.[5]
Problem 2: My reaction mixture shows multiple product spots on TLC, and the pattern changes over time.
-
Possible Cause: This is likely due to the formation of various oligomers (dimers, trimers) and the polymer from your target monomeric derivative. The cyclic trimer is a common and relatively stable byproduct.[2]
-
Solution:
-
Minimize Time: Analyze TLC samples immediately after they are taken from the reaction.
-
Low Temperature: Run column chromatography at low temperatures. This can be achieved by packing the column in a cold room or using a jacketed column with a cooling circulator.
-
Inert Atmosphere: Work under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and radical-initiated polymerization.[5]
-
Problem 3: My product seems to be degrading during distillation.
-
Possible Cause: this compound derivatives can be thermally labile, and heating can accelerate polymerization or decomposition.[1] Many related organosulfur compounds are known to decompose near their melting or boiling points.[6]
-
Solution: Use vacuum distillation to lower the boiling point. For highly sensitive compounds, short-path distillation (Kugelrohr) is recommended to minimize the time the compound spends at high temperatures. Distillation should be considered only for derivatives that show reasonable thermal stability.
Problem 4: I am trying to generate the monomer by cracking the trimer, but the yield is very low.
-
Possible Cause 1: The cracking temperature is insufficient. The trimer requires temperatures in the range of 500-650°C to efficiently dissociate into the monomer.[2][5]
-
Solution 1: Ensure your tube furnace is properly calibrated and reaching the target temperature. Optimize the temperature within the recommended range.
-
Possible Cause 2: The monomer is repolymerizing before it can be collected.
-
Solution 2: Ensure the collection trap is sufficiently cold (liquid nitrogen, -196°C, is ideal) and positioned as close as possible to the furnace outlet to trap the monomer immediately as it forms.[5] The process should be done under vacuum to facilitate the rapid transfer of the monomer from the hot zone to the cold trap.[5]
Data and Characterization
For researchers identifying products and byproducts, the following spectroscopic data can be used to distinguish between the monomeric and polymeric/trimeric forms of this compound.
Table 1: Spectroscopic Data for this compound Forms
| Property | Monomeric this compound | Polymeric this compound / Trithis compound (Trimer) |
| Appearance | Orange/brown liquid (unstable)[2] | White/colorless solid[1][2] |
| ¹H NMR (δ, ppm) | Not readily available due to instability | ~1.9 ppm (single peak for polymer)[1][2] |
| Key IR Bands (cm⁻¹) | C=S stretch: ~1050-1250 | C-S bond: 1085, 643[1][2][5] |
| gem-methyl pairs: 2950, 2900, 1440, 1375, 1360, 1150[1][2] |
Experimental Protocols
Protocol 1: Generation and Cryogenic Trapping of Monomeric this compound
This protocol describes the generation of this compound from its cyclic trimer, a common procedure required before use in subsequent reactions or for certain purification steps.
Materials:
-
Trithis compound (cyclic trimer)
-
High-temperature tube furnace
-
Quartz tube
-
High-vacuum pump
-
Two cold traps (one for product, one to protect the pump)
-
Dewars for coolant
-
Dry ice and acetone (for -78°C) or liquid nitrogen (for -196°C)
Procedure:
-
Apparatus Setup: Assemble the quartz tube to fit inside the tube furnace. Connect one end to a vacuum line equipped with two sequential cold traps. The first trap is for collecting the product, and the second protects the vacuum pump.
-
Loading: Place a small amount of trithis compound into the center of the quartz tube.
-
Cooling: Fill the Dewar for the product collection trap with liquid nitrogen or a dry ice/acetone slurry. The monomer must be stabilized through rapid cooling.[5]
-
Evacuation: Evacuate the system to a pressure of 5-20 mm Hg.[5]
-
Heating: Begin heating the tube furnace to the target cracking temperature of 500-650°C.[2][5]
-
Collection: As the trimer is heated, it will crack, and the resulting orange-colored monomeric this compound will be carried by the vacuum to the cold trap, where it will condense and solidify.
-
Completion: Once all the trimer has been pyrolyzed, turn off the furnace and allow the system to cool to room temperature while maintaining the vacuum.
-
Handling: The collected monomeric this compound must be kept at or below -78°C and handled under an inert atmosphere to prevent immediate repolymerization.[1][5]
Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Troubleshooting guide for product polymerization.
References
- 1. This compound (4756-05-2) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - American Chemical Society [acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 6. US5712401A - Processes for preparing thioxanthone and derivatives thereof - Google Patents [patents.google.com]
Addressing the air and moisture sensitivity of Thioacetone
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with thioacetone and its precursors. Due to its extreme air and moisture sensitivity, as well as its exceptionally potent odor, handling this compound requires specialized procedures and a thorough understanding of its chemical properties. This guide offers troubleshooting advice and frequently asked questions to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so difficult to handle?
A1: this compound ((CH₃)₂CS) is the sulfur analog of acetone (B3395972) and is considered one of the worst-smelling substances known to science. Its primary challenge lies in its extreme instability; it readily polymerizes at temperatures above -20°C. This reactivity, combined with its intense and pervasive odor, makes it exceptionally difficult to handle outside of highly controlled environments.
Q2: What are the primary hazards associated with this compound?
A2: The main hazards are its extreme odor, which can cause nausea, vomiting, and even panic over a wide area, and its propensity to spontaneously polymerize.[1] While detailed toxicological data for the monomer is scarce due to its instability, the trimer, trithis compound, is known to cause skin and serious eye irritation, as well as respiratory irritation.[2]
Q3: What is trithis compound, and how is it related to this compound?
A3: Trithis compound ([(CH₃)₂CS]₃) is the cyclic trimer of this compound. It is a more stable, solid precursor that can be used to generate monomeric this compound in situ through pyrolysis (cracking) at high temperatures (500-600°C).[1] For most applications, working with trithis compound is a safer alternative to handling the monomer directly.
Q4: What are the recommended storage conditions for this compound precursors like trithis compound?
A4: Trithis compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[3][4][5] Given its disagreeable odor, even in its more stable trimer form, storage in a designated and isolated area is recommended.
Q5: Can I work with this compound on an open bench?
A5: Absolutely not. All manipulations involving this compound or its volatile precursors must be conducted in a high-performance fume hood or, preferably, within a glovebox to contain the potent odor and prevent exposure.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| A "fearful" or "evil" odor is detected in the lab or surrounding areas. [1][6] | - Accidental generation of monomeric this compound. - A leak from a container of trithis compound. - Improper disposal of waste. | 1. Evacuate the immediate area. 2. If safe to do so, identify and seal the source of the leak. 3. Increase ventilation to the maximum safe level. 4. Neutralize small spills with a suitable oxidizing agent (e.g., sodium hypochlorite (B82951) solution), followed by absorption with an inert material. 5. For significant releases, contact your institution's environmental health and safety department immediately. |
| A white solid has formed in a solution intended to contain monomeric this compound. | - Spontaneous polymerization of this compound. | 1. This indicates that the temperature has risen above -20°C.[1] 2. The experiment should be discontinued (B1498344) if the monomer is required. 3. The solid polymer should be treated as hazardous waste and disposed of according to institutional protocols. |
| The reaction requiring this compound is not proceeding as expected. | - The this compound monomer was not successfully generated from the trimer. - The monomer polymerized before it could react. | 1. Verify the temperature of the pyrolysis apparatus used for cracking trithis compound. 2. Ensure the transfer line from the pyrolysis setup to the reaction vessel is as short as possible and maintained at a low temperature. 3. Consider using a solvent in the reaction vessel that is pre-cooled to below -20°C. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Trithis compound
| Property | This compound (Monomer) | Trithis compound (Trimer) |
| Chemical Formula | (CH₃)₂CS | C₉H₁₈S₃ |
| Molar Mass | 74.14 g/mol [2] | 222.44 g/mol [2] |
| Appearance | Orange to brown liquid[1][2] | White to yellow solid/liquid[2] |
| Boiling Point | ~70°C (158°F)[1] | 105-107°C (10 torr)[2] |
| Melting Point | -55°C (-67°F)[1] | 24°C (75°F)[1][2] |
| Stability | Unstable above -20°C; spontaneously polymerizes.[1][2] | Stable under normal conditions.[4] |
| Odor | Extremely potent and foul.[1][2][6] | Disagreeable.[1] |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of Trithis compound
Objective: To safely handle and dispense solid trithis compound for use as a this compound precursor.
Materials:
-
Trithis compound
-
Spatula
-
Weighing paper or boat
-
Airtight container for transfer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
High-performance fume hood.
Procedure:
-
Ensure all work is performed within a certified and operating fume hood.
-
Don appropriate PPE before handling the material.
-
Carefully open the stock container of trithis compound. Minimize the time the container is open.
-
Using a clean spatula, dispense the desired amount of trithis compound onto a weighing paper or boat.
-
Promptly and securely close the stock container.
-
Transfer the weighed trithis compound to your reaction vessel or a sealed transfer container within the fume hood.
-
Clean any residual material from the spatula and work surface using a cloth lightly dampened with a suitable solvent (e.g., isopropanol), and dispose of the cloth as hazardous waste.
-
Dispose of used weighing paper and gloves as hazardous waste.
Visualizations
Caption: Troubleshooting workflow for an accidental odor release.
Caption: Relationship between this compound and its trimer/polymer.
References
Thioacetone Reactions: A Technical Support Guide to Solvent Selection
Welcome to the Technical Support Center for Thioacetone Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on handling the unique challenges associated with this compound, a highly reactive and notoriously malodorous organosulfur compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical properties of this compound to consider when selecting a solvent?
A1: this compound is characterized by its extreme instability and high reactivity. It is a volatile, orange-to-brown liquid that is only stable at low temperatures, typically below -20°C.[1][2] Above this temperature, it rapidly polymerizes into a white solid or trimerizes into trithis compound.[1][2] This inherent instability is the primary consideration for solvent selection. Additionally, this compound is essentially insoluble in water but shows varying degrees of solubility in organic solvents.[1]
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on its solubility profile, the following solvents are recommended, particularly for use at low temperatures:
-
Ethers: Diethyl ether is a good solvent for this compound.
-
Chlorinated Solvents: Dichloromethane is also a suitable solvent.
-
Ketones: Acetone can be used, though its reactivity should be considered for the specific reaction.
It is crucial to note that even when dissolved in solvents like ether, this compound will still spontaneously polymerize, albeit potentially at a slower rate than when neat.[3] Therefore, reactions should be conducted as quickly as possible after generation of the this compound.
Q3: Are there any solvents that should be avoided?
A3: Yes. Due to its limited solubility, non-polar solvents such as hexane (B92381) are generally not recommended. Protic solvents, especially water, should be avoided due to this compound's insolubility.[1] Additionally, any solvent that could react with the highly reactive thiocarbonyl group under the experimental conditions should not be used.
Q4: How does solvent polarity affect this compound reactions?
A4: For cycloaddition reactions like the Diels-Alder reaction, where this compound acts as a dienophile, solvent polarity may not significantly impact the reaction rate. Studies on the related compound thiobenzophenone (B74592) have shown that its Diels-Alder reaction rate does not increase with growing solvent polarity. However, for other reaction types, the polarity of the solvent could influence the stability of intermediates and transition states.
Troubleshooting Guide
Issue: Rapid Polymerization of this compound in Solution
-
Symptom: The characteristic orange or brown color of the this compound solution quickly fades, and a white precipitate (polymer) forms.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Action |
| Temperature is too high. | Ensure the reaction temperature is maintained below -20°C. Use a cooling bath such as dry ice/acetone (-78°C) or dry ice/toluene (B28343) (-95°C) for rigorous temperature control. |
| Presence of radical initiators. | Polymerization of this compound can be promoted by free radicals and light.[2] Ensure the reaction is carried out in the dark or under inert atmosphere to minimize radical formation. |
| High concentration of this compound. | Work with dilute solutions of this compound to reduce the rate of polymerization. |
| Extended reaction time. | As this compound is inherently unstable, reactions should be designed to proceed as quickly as possible. Consider optimizing reaction conditions to reduce the required time. |
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a this compound reaction.
Experimental Protocols
Due to its instability, this compound is almost always generated in situ and immediately used in a subsequent reaction. The most common method for its preparation is the thermal cracking of its cyclic trimer, trithis compound.[2]
Protocol 1: In Situ Generation and Diels-Alder Trapping of this compound
This protocol describes a general procedure for the generation of this compound via pyrolysis of trithis compound and its immediate trapping with a suitable diene in a Diels-Alder reaction.
Materials:
-
Trithis compound
-
Diene (e.g., cyclopentadiene)
-
Inert, dry solvent (e.g., anhydrous toluene or diethyl ether)
-
Anhydrous magnesium sulfate
-
Inert gas (e.g., argon or nitrogen)
Equipment:
-
Pyrolysis apparatus (quartz tube packed with quartz rings)
-
Tube furnace
-
High-vacuum pump
-
Reaction flask equipped with a magnetic stirrer and an inlet for the pyrolysis product
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Methodology:
-
Preparation: Assemble the pyrolysis apparatus, connecting the quartz tube to the reaction flask via a vacuum-jacketed condenser. The reaction flask should contain a solution of the diene in the chosen anhydrous solvent and be cooled to -78°C in the cooling bath.
-
Pyrolysis: Place trithis compound in the pyrolysis tube. Evacuate the entire system to a pressure of 5-20 mm Hg and then introduce an inert atmosphere. Heat the tube furnace to 500-650°C.
-
Generation and Trapping: Slowly sublime the trithis compound through the hot zone of the furnace. The trimer will crack to form monomeric this compound, which will be carried by the inert gas flow into the cold reaction flask.
-
Reaction: The generated this compound will immediately react with the diene in the solution. Stir the reaction mixture at -78°C for the desired time (typically 1-3 hours).
-
Workup: Once the reaction is complete, allow the mixture to slowly warm to room temperature. Quench any unreacted this compound with a suitable reagent if necessary. Wash the organic solution, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct.
-
Purification: Purify the crude product by standard methods such as column chromatography or recrystallization.
The following diagram illustrates the experimental workflow for this protocol.
This technical support guide provides a starting point for researchers working with this compound. Due to the hazardous nature of this compound, all experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the relevant safety data sheets and perform a thorough risk assessment before beginning any new experimental procedure.
References
Technical Support Center: Monitoring Thioacetone Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with thioacetone. Given its extreme odor and instability, all experiments should be conducted with stringent safety protocols in place.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its decomposition a critical issue?
A1: this compound ((CH₃)₂CS) is a highly volatile organosulfur compound known for being one of the worst-smelling substances on Earth.[1] It is unstable above -20°C and readily undergoes decomposition through oligomerization into a cyclic trimer (trithis compound) and a polymer.[1][2] Monitoring this process is crucial to ensure the monomer is present for a reaction, to understand reaction kinetics, and to prevent uncontrolled polymerization which can complicate purification and analysis.
Q2: What are the primary decomposition products of this compound?
A2: At ambient temperatures, this compound rapidly converts into two main products[2]:
-
Trithis compound: A cyclic trimer (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane), which is a more stable, white or colorless compound with a melting point near 24°C.[1] It also possesses a disagreeable odor.[1]
-
Poly(this compound): A polymer with a variable molecular weight (2,000 to 14,000 g/mol ) and a melting range of 70°C to 125°C.[1] This process is often promoted by light and free radicals.[1]
Q3: My reaction is supposed to generate this compound, but I don't observe the characteristic orange/brown color. What could be the issue?
A3: this compound is a transient orange to brown liquid.[1] If you do not observe this color, it's likely that the monomer is rapidly converting to its trimer or polymer as it forms. This can be due to the reaction temperature being above -20°C or the presence of initiators like light.[1][2] Consider running the reaction at a lower temperature and in the dark.
Q4: How can I confirm the presence of this compound monomer versus its trimer or polymer?
A4: Spectroscopic methods are the most effective way to differentiate these species. Infrared (IR) spectroscopy can identify the C=S stretch of the monomer. Nuclear Magnetic Resonance (NMR) spectroscopy is also useful; the ¹H NMR spectrum for the polymer shows a single peak around δ = 1.9 ppm.[1]
Q5: What are the key safety precautions when working with this compound?
A5: Due to its exceptionally foul and pervasive odor, extreme precautions are necessary.
-
Ventilation: All work must be performed in a high-performance fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and chemical splash goggles.[5][6]
-
Containment: Use sealed reaction systems whenever possible.[7]
-
Waste Disposal: Have a quenching and disposal plan in place before starting. A bleach solution can be used to destroy hydrogen sulfide (B99878) and other organosulfur compounds.[7]
-
Odor Control: Even minuscule amounts can cause widespread odor issues.[3] Inform colleagues and facility managers before beginning work.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid Disappearance of Color & Product | The reaction temperature is too high (above -20°C), leading to rapid polymerization/trimerization.[2] | Maintain the reaction vessel in a cooling bath (e.g., dry ice/acetone) to keep the temperature below -20°C. |
| Exposure to ambient light is initiating polymerization.[1] | Shield the reaction vessel from light using aluminum foil or by working in a darkened fume hood. | |
| Pervasive, Uncontrollable Odor | A leak in the experimental setup. | Before introducing reagents, leak-test all glassware and connections. Ensure all joints are properly sealed. |
| Improper quenching of waste or contaminated equipment. | Prepare a quench bath (e.g., bleach solution) for all glassware and waste streams before starting the experiment.[7] | |
| Low Yield of Desired Product | This compound monomer is decomposing before it can react with the substrate. | Generate the this compound monomer in situ in the presence of your substrate, ensuring it reacts immediately upon formation. |
| Formation of a White Precipitate or Viscous Oil | The white solid is likely the trithis compound, and the oil is the polymer.[1] | This confirms decomposition. To utilize the monomer, it must be generated and used at low temperatures immediately. The trimer can be isolated and used as a more stable precursor.[1] |
Quantitative Data Summary
The stability of this compound is highly dependent on temperature. The primary decomposition pathway is not a breakdown into smaller molecules but rather an oligomerization process.
| Parameter | Value / Description | Citation |
| Monomer Stability Threshold | Unstable above -20°C | [1][2] |
| Decomposition Products | Cyclic Trimer (Trithis compound) & Polymer | [2] |
| Trimer Melting Point | ~24 °C | [1] |
| Polymer Melting Range | 70 - 125 °C | [1] |
| Polymerization Promoters | Temperatures > -20°C, Free Radicals, Light | [1] |
Experimental Protocols
Protocol 1: Generation and Monitoring of this compound Monomer via Pyrolysis
This protocol describes the generation of this compound monomer by cracking its trimer, followed by monitoring using IR spectroscopy. Warning: This procedure is extremely hazardous due to the intense odor and should only be performed with extensive safety measures.
Objective: To generate and spectroscopically observe monomeric this compound.
Materials:
-
Trithis compound
-
Pyrolysis apparatus (quartz tube, tube furnace)
-
High-vacuum line
-
Low-temperature trapping system (-78°C, dry ice/acetone bath)
-
IR spectrometer with a gas cell or a low-temperature liquid cell
Methodology:
-
Set up the pyrolysis apparatus with the quartz tube positioned inside the tube furnace.
-
Connect the outlet of the pyrolysis tube to a series of cold traps maintained at -78°C using a high-vacuum line.
-
Place a small amount of trithis compound into the pyrolysis tube.
-
Evacuate the system to a pressure of 5-20 mm Hg.[8]
-
Heat the furnace to a temperature between 500-600°C to crack the trimer into the monomer.[1][8]
-
The volatile this compound monomer will be carried under vacuum and condense in the cold trap as an orange-brown liquid.[1]
-
Monitoring: Carefully transfer a sample of the condensed monomer to a pre-cooled IR cell.
-
Acquire the IR spectrum and look for characteristic peaks. The C-S bond absorptions are reported around 1085 cm⁻¹ and 643 cm⁻¹.[1][8] The disappearance of these peaks over time when the sample is warmed indicates decomposition.
Protocol 2: In-Situ Monitoring of this compound Decomposition
Objective: To monitor the rate of this compound decomposition at a specific temperature using NMR.
Materials:
-
A solution of freshly prepared this compound monomer in a deuterated solvent (e.g., CDCl₃), kept at <-20°C.
-
NMR spectrometer with variable temperature control.
Methodology:
-
Prepare a dilute solution of this compound monomer at low temperature.
-
Quickly transfer the solution to a pre-cooled NMR tube.
-
Insert the sample into the NMR spectrometer, pre-set to a desired temperature (e.g., 0°C or 10°C).
-
Immediately begin acquiring a series of ¹H NMR spectra at set time intervals.
-
Monitoring: Observe the appearance and growth of a single peak at approximately δ = 1.9 ppm, which corresponds to the formation of the this compound polymer.[1]
-
The rate of decomposition can be determined by integrating the polymer peak relative to an internal standard over time.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. reddit.com [reddit.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | 4756-05-2 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Thioacetone and Other Thioketones
For Researchers, Scientists, and Drug Development Professionals
The enhanced reactivity of the thiocarbonyl group compared to its carbonyl counterpart offers unique opportunities in organic synthesis and drug development. However, this heightened reactivity also presents significant challenges, particularly in the case of simple aliphatic thioketones like thioacetone, which are notoriously unstable. This guide provides an objective comparison of the reactivity of this compound with other thioketones, supported by experimental data, to aid researchers in harnessing the synthetic potential of these versatile compounds.
The Thiocarbonyl Group: A Source of Enhanced Reactivity
The fundamental difference in reactivity between ketones and thioketones stems from the electronic and steric properties of the carbon-sulfur double bond (C=S) versus the carbon-oxygen double bond (C=O). The C=S bond is longer and weaker than the C=O bond, making the thiocarbonyl group more polarizable and the carbon atom more susceptible to nucleophilic attack. This inherent instability is most pronounced in this compound, the simplest aliphatic thioketone.
This compound: A Case Study in Extreme Reactivity
This compound ((CH₃)₂CS) is a highly unstable orange or brown liquid that can only be isolated at low temperatures, typically below -20°C.[1] Above this temperature, it rapidly polymerizes or trimerizes to form the more stable cyclic trimer, trithis compound.[1] This extreme reactivity makes it challenging to work with, often requiring in-situ generation for synthetic applications.
In-Situ Generation of this compound
Due to its instability, this compound is commonly generated in the presence of a trapping agent to immediately undergo a subsequent reaction. A widely used method for its in-situ generation is the thermal cracking of its cyclic trimer, trithis compound, at high temperatures (500–600 °C).[1]
Comparative Reactivity in Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for trapping unstable thioketones and quantifying their reactivity. The yields of the resulting cycloadducts provide a measure of the thioketone's dienophilicity.
Diels-Alder Reactions of Perfluorinated Thioketones
A study on the in-situ generation of perfluorinated thioketones from fluoroolefins and elemental sulfur in the presence of various dienes provides valuable data on their reactivity in [4+2] cycloaddition reactions. The yields of the Diels-Alder adducts, summarized in the table below, demonstrate the influence of both the thioketone and the diene structure on the reaction efficiency.
| Thioketone Precursor (Fluoroolefin) | Diene | Product Yield (%) |
| CF₂=CFCF₃ | 2,3-Dimethyl-1,3-butadiene | 78 |
| CF₂=CFCF₃ | Isoprene | 65 |
| CF₂=CFCF₃ | Cyclopentadiene | 75 |
| CF₂=CFCF₂CF₃ | 2,3-Dimethyl-1,3-butadiene | 70 |
| CF₂=CFCF₂CF₃ | Isoprene | 55 |
| CF₂=CFCF₂CF₃ | Cyclopentadiene | 68 |
| (CF₃)₂C=CF₂ | 2,3-Dimethyl-1,3-butadiene | 45 |
| (CF₃)₂C=CF₂ | Isoprene | 30 |
| (CF₃)₂C=CF₂ | Cyclopentadiene | 50 |
Data sourced from a study on Diels-Alder reactions of in-situ generated perfluorinated thioketones.[1][2]
Aliphatic vs. Aromatic Thioketones: A Stability Dichotomy
In contrast to the high reactivity of aliphatic thioketones, their aromatic counterparts, such as thiobenzophenone, exhibit significantly greater stability.[3] This stability is attributed to the delocalization of the π-electrons of the thiocarbonyl group into the aromatic rings. While still more reactive than their corresponding ketones, aromatic thioketones can often be isolated and handled under normal laboratory conditions.[3] The reactivity of thioketones generally decreases with increasing steric hindrance around the thiocarbonyl group.
Experimental Protocols
Synthesis of Trithis compound (Cyclic Trimer of this compound)
Materials:
-
Hydrogen sulfide (B99878) (H₂S) gas
-
Lewis acid catalyst (e.g., zinc chloride, ZnCl₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Bleach solution
Procedure:
-
Prepare a solution of acetone and a catalytic amount of zinc chloride in a reaction vessel.
-
Cool the mixture in an ice bath.
-
Bubble hydrogen sulfide gas through the solution. The reaction is typically carried out in a sealed system with a gas outlet leading to a bleach trap to neutralize excess H₂S.[4]
-
Add a small amount of hydrochloric acid to increase the acidity of the reaction mixture.[4]
-
After the reaction is complete, neutralize the remaining acid and H₂S.
-
Extract the product with diethyl ether.
-
Evaporate the ether to obtain crude trithis compound, which can be further purified.[4]
This protocol is a generalized procedure based on common synthetic methods.
In-Situ Generation and Trapping of a Thioketone via Diels-Alder Reaction
Materials:
-
Thioketone precursor (e.g., a corresponding ketone)
-
Thionating agent (e.g., Lawesson's reagent or phosphorus pentasulfide)
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the ketone and the diene in the anhydrous solvent.
-
Add the thionating agent to the solution.
-
Heat the reaction mixture to the appropriate temperature to facilitate the formation of the thioketone.
-
The in-situ generated thioketone will be immediately trapped by the diene in a Diels-Alder reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction and purify the Diels-Alder adduct using column chromatography.
This is a general protocol for the in-situ generation and trapping of an unstable thioketone.
Visualizing Reaction Pathways
Logical Flow for In-Situ Generation and Trapping of this compound
Caption: In-situ generation of this compound and its subsequent trapping.
Comparative Reactivity Pathway
Caption: Reactivity comparison of aliphatic and aromatic thioketones.
References
- 1. Diels–Alder reactions of “in situ” generated perfluorinated thioketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Diels-Alder reactions of "in situ" generated perfluorinated thioketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiobenzophenone - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
Spectroscopic comparison of Thioacetone and trithioacetone
A comprehensive guide to the distinct spectroscopic signatures of the volatile monomer, thioacetone, and its stable cyclic trimer, trithis compound. This document provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
This compound, the sulfur analog of acetone, is a highly reactive and notoriously malodorous orange-brown liquid that readily trimerizes into the more stable, crystalline solid, trithis compound, at temperatures above -20°C.[1] This inherent instability poses significant challenges for the spectroscopic characterization of the monomer. In contrast, trithis compound, a six-membered ring with alternating carbon and sulfur atoms, is a commercially available and stable compound.[2][3] Understanding the distinct spectroscopic properties of these two organosulfur compounds is crucial for their identification, characterization, and utilization in various chemical and pharmaceutical applications.
Comparative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for this compound and trithis compound, highlighting their fundamental structural differences.
| Spectroscopic Technique | This compound [(CH₃)₂CS] | Trithis compound [C₉H₁₈S₃] |
| ¹H NMR | δ ≈ 1.9 ppm (singlet)[1] | δ ≈ 1.6 ppm (singlet) |
| ¹³C NMR | δ ≈ 252.7 ppm (C=S) | δ ≈ 52 ppm (C-S) |
| δ ≈ 33 ppm (-CH₃) | δ ≈ 32 ppm (-CH₃) | |
| Infrared (IR) | C=S stretch: ~1085-1250 cm⁻¹ | C-S stretch: Multiple bands ~600-800 cm⁻¹ |
| C-H stretch (sp³): ~2900-2950 cm⁻¹[1] | C-H stretch (sp³): ~2900-2970 cm⁻¹ | |
| UV-Visible | n → π* transition: ~490-500 nm (responsible for orange-brown color) | No significant absorption in the visible range |
Experimental Protocols
The acquisition of high-quality spectroscopic data for this compound requires specialized handling due to its high volatility and reactivity. Trithis compound, being a stable solid, can be analyzed using standard procedures.
Synthesis of this compound for Spectroscopic Analysis
This compound is typically prepared for immediate spectroscopic analysis by the pyrolysis of its trimer, trithis compound.[1]
-
Apparatus: A quartz tube packed with quartz wool, connected to a vacuum line with a cold trap (liquid nitrogen).
-
Procedure: A sample of trithis compound is placed in the quartz tube. The system is evacuated, and the tube is heated to 500-600°C. The monomeric this compound is collected in the cold trap at -196°C. For analysis, the this compound is then dissolved in a pre-cooled deuterated solvent directly in the cold trap under an inert atmosphere.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural differences between this compound and trithis compound.
-
Sample Preparation:
-
This compound: A solution is prepared by dissolving the freshly prepared this compound in a pre-cooled deuterated solvent (e.g., CDCl₃ or acetone-d₆) at low temperatures (-78°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and oxidation. The NMR tube is then quickly transferred to the pre-cooled NMR probe.
-
Trithis compound: Approximately 10-20 mg of trithis compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) at room temperature.
-
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used. For this compound, the probe should be pre-cooled to a low temperature (e.g., -50°C) to maintain the sample integrity during data acquisition.
-
Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR are used. The number of scans may be increased for ¹³C NMR to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the vibrational modes of the C=S and C-S bonds.
-
Sample Preparation:
-
This compound:
-
Gas Phase: The vapor from the pyrolysis of trithis compound can be directly introduced into a gas cell for IR analysis.
-
Matrix Isolation: For higher resolution spectra, this compound can be co-deposited with an inert gas (e.g., argon) onto a cold window (e.g., CsI) at cryogenic temperatures (~10-20 K).
-
Low-Temperature Solution: A dilute solution in a suitable solvent (e.g., carbon disulfide) can be prepared at low temperatures and analyzed in a cryogenically cooled transmission cell.
-
-
Trithis compound:
-
KBr Pellet: A small amount of trithis compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
ATR: A small amount of the solid is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. For low-temperature measurements, a cryostat is required.
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for observing the electronic transitions that give this compound its characteristic color.
-
Sample Preparation:
-
This compound: A dilute solution of freshly prepared this compound is made in a suitable solvent (e.g., hexane (B92381) or ethanol) at low temperatures. The solution must be kept cold and analyzed quickly.
-
Trithis compound: A solution of trithis compound is prepared in a standard UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) at room temperature.
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. For this compound, a cryostatted cell holder is necessary to maintain the low temperature of the sample.
-
Data Acquisition: The instrument is blanked with the pure solvent. The absorbance spectrum of the sample is then recorded over the desired wavelength range (typically 200-800 nm).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and trithis compound.
Caption: Workflow for the comparative spectroscopic analysis of this compound and trithis compound.
References
A Comparative Guide to Theoretical and Experimental Properties of Thioacetone
Thioacetone ((CH₃)₂CS), the sulfur analogue of acetone (B3395972), is a highly reactive and notoriously foul-smelling organosulfur compound. Its instability and propensity for rapid polymerization at temperatures above -20°C make experimental investigation challenging.[1][2] Consequently, computational chemistry plays a crucial role in understanding its intrinsic properties.[3] This guide provides a comparative overview of theoretical models and experimental data for this compound, offering insights into the validation of these computational approaches.
I. Molecular Structure and Spectroscopic Properties: A Tale of Two Analogues
The replacement of acetone's oxygen atom with sulfur significantly alters the molecule's electronic structure and geometry, which is reflected in its spectroscopic properties. Theoretical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in predicting these properties, showing strong agreement with experimental findings.
Table 1: Comparison of Theoretical and Experimental Properties of this compound and Acetone
| Property | This compound (Theoretical) | This compound (Experimental) | Acetone (Experimental) |
| C=S / C=O Bond Length | 1.6169 Å (S₀), 1.7583 Å (T₁)[3] | - | ~1.22 Å |
| ¹H NMR (δ, ppm) | - | ~1.9[1][3] | ~2.16 |
| ¹³C NMR (C=S / C=O, δ, ppm) | - | ~252.7[3] | ~206.7 |
| IR (C=S / C=O stretch, cm⁻¹) | 566–642[3] | 1085, 643 (attributed to C-S bond)[1][3] | ~1715[3] |
| Ionization Energy (eV) | - | 8.600 ± 0.050[4] | ~9.7 |
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of this compound are typically acquired at low temperatures to prevent polymerization.[1] Samples are often prepared by cracking the trimer, trithis compound, and trapping the monomeric this compound in a suitable deuterated solvent.[1]
-
Infrared (IR) Spectroscopy: IR spectra are obtained by isolating monomeric this compound in a cryogenic matrix, such as argon or nitrogen, at temperatures as low as 10-20 K.[3] This matrix isolation technique prevents intermolecular interactions and polymerization, allowing for the characterization of the vibrational modes of the individual molecule.[3]
-
Photoelectron Spectroscopy: This technique is used to determine the ionization energy of the molecule.[4]
II. Theoretical Models for Stability and Reactivity
Due to its high reactivity, experimental studies on the reaction mechanisms of this compound are limited. Computational models provide a powerful tool to investigate its thermodynamic stability and decomposition pathways.[3]
Key Theoretical Approaches:
-
Density Functional Theory (DFT): Methods such as ωB97X-D/6-311++G** and M06-2X/6-311++G** have been employed to study the hypothetical decomposition reactions of this compound and its analogues.[3][5] These studies have shown that this compound analogues of cyclic peroxides are considerably less prone to spontaneous decomposition compared to their oxygen-containing counterparts.[3]
-
Ab Initio Self-Consistent Field Molecular Orbital (SCF-MO) Calculations: These methods are fundamental in determining the structural and energetic properties of this compound from first principles.[3]
Logical Workflow for Validation of Theoretical Models:
Caption: Workflow for the validation of theoretical models of this compound.
III. Generation and Handling of Monomeric this compound
The inherent instability of this compound necessitates specialized experimental techniques for its generation and study in its monomeric form.
Experimental Workflow for this compound Characterization:
Caption: Experimental workflow for the generation and characterization of monomeric this compound.
Detailed Methodologies:
-
Synthesis of Trithis compound: The stable cyclic trimer, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (B1294623) (trithis compound), is synthesized by reacting acetone with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst, such as zinc chloride.[1] The reaction is typically carried out at temperatures between 0°C and 30°C.[3]
-
Flash Vacuum Pyrolysis (FVP): Monomeric this compound is generated by the thermal cracking of its trimer.[1] The trimer is vaporized under high vacuum and passed through a heated quartz tube at 500-600°C.[1] The resulting monomeric this compound is then either studied in the gas phase or trapped at low temperatures for further analysis.[3]
IV. Conclusion
The study of this compound provides a compelling case for the synergy between theoretical and experimental chemistry. While its high reactivity presents significant experimental hurdles, computational models have proven to be remarkably accurate in predicting its fundamental properties. The close agreement between calculated and experimentally observed spectroscopic data validates the use of DFT and ab initio methods for investigating such transient and unstable molecules. This integrated approach is essential for advancing our understanding of the chemistry of thiocarbonyl compounds and for the rational design of related molecules in fields such as drug development.
References
A Comparative Analysis of Thioacetone and Thioformaldehyde for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties, synthesis, stability, and reactivity of thioacetone and thioformaldehyde (B1214467). The information presented is supported by experimental data to assist researchers in understanding and utilizing these reactive thiocarbonyl compounds.
Physicochemical Properties
This compound and thioformaldehyde, the simplest thioketone and thioaldehyde respectively, exhibit significant differences in their physical and chemical properties, primarily dictated by their extreme instability under ambient conditions.
| Property | This compound | Thioformaldehyde | Reference |
| Chemical Formula | (CH₃)₂CS | CH₂S | [1][2] |
| Molar Mass | 74.14 g/mol | 46.09 g/mol | [1][2] |
| Appearance | Orange to brown liquid (only at low temperatures) | Unknown in condensed state; studied as a dilute gas | [1][2] |
| Odor | Extremely potent and unpleasant | Not well-documented due to instability | [1] |
| Melting Point | -55 °C | Not applicable (unstable) | [1] |
| Boiling Point | 70 °C (extrapolated) | Not applicable (unstable) | [1] |
| Stability | Unstable above -20 °C; readily polymerizes and trimerizes | Highly unstable in condensed phase; rapidly oligomerizes to 1,3,5-trithiane | [1][2] |
Synthesis and Handling
The high reactivity of this compound and thioformaldehyde necessitates their in situ generation for most applications.
This compound
This compound is typically prepared by the thermal decomposition (cracking) of its cyclic trimer, trithis compound.[1][3] The trimer itself is synthesized from acetone (B3395972).
Experimental Protocol: Synthesis of Trithis compound
-
Reaction Setup: A reaction vessel is charged with acetone and a Lewis acid catalyst, such as zinc chloride (ZnCl₂).
-
Introduction of Hydrogen Sulfide (B99878): Hydrogen sulfide (H₂S) gas is bubbled through the acetone solution. The reaction is typically carried out at or below room temperature.
-
Reaction Monitoring and Work-up: The reaction progress is monitored for the formation of a precipitate. Upon completion, the mixture is worked up to isolate the trithis compound.
-
Purification: The crude trithis compound can be purified by distillation or recrystallization.
Experimental Protocol: Generation of this compound Monomer
-
Pyrolysis Setup: A pyrolysis tube packed with an inert material is heated to 500–600 °C.[1]
-
Introduction of Trithis compound: Trithis compound is vaporized and passed through the heated tube under reduced pressure.
-
Trapping: The monomeric this compound is collected in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.[4]
Thioformaldehyde
Thioformaldehyde is most commonly generated by the pyrolysis of dimethyl disulfide.[2][5]
Experimental Protocol: Generation of Thioformaldehyde Monomer
-
Pyrolysis Setup: A quartz tube is heated to a high temperature, typically in the range of 800-1000 °C.
-
Introduction of Dimethyl Disulfide: A stream of dimethyl disulfide vapor, often diluted with an inert gas like argon, is passed through the hot zone.
-
In Situ Analysis: The gaseous products, containing thioformaldehyde, are then directly introduced into the analytical instrument (e.g., spectrometer) for characterization or used immediately in a subsequent reaction. Due to its extreme instability, thioformaldehyde is not typically isolated in a condensed phase.
Stability and Reactivity
The most prominent chemical feature of both this compound and thioformaldehyde is their propensity to undergo rapid polymerization or trimerization.[1][2]
This compound: Above -20°C, this compound readily converts to a linear polymer and the cyclic trimer, trithis compound.[1] This polymerization is promoted by free radicals and light.[1] The pure thioketo tautomer of this compound polymerizes rapidly at room temperature, while the thioenol tautomer is more stable.[6]
Thioformaldehyde: In the condensed phase, thioformaldehyde spontaneously and rapidly trimerizes to the stable, colorless compound 1,3,5-trithiane.[2] It is only stable as a dilute gas.[7]
In general, thioaldehydes are even more reactive than thioketones.[8] This is attributed to the lower steric hindrance and greater partial positive charge on the carbonyl carbon of aldehydes compared to ketones.[8][9] The C=S bond is weaker and more polarizable than the C=O bond, leading to higher reactivity with a variety of reagents. Thiocarbonyl compounds readily react with nucleophiles, electrophiles, and radicals.[10]
Spectroscopic Data
| Spectroscopic Data | This compound (Monomer) | Thioformaldehyde (Monomer) | Reference |
| ¹H NMR (δ, ppm) | ~1.9 (s, 6H) | Not readily available due to instability | [1] |
| ¹³C NMR (δ, ppm) | ~252.7 (C=S) | Theoretical calculations suggest a deshielded carbon, but experimental data is scarce. | [4] |
| IR (cm⁻¹) | C=S stretch: ~1050-1270 | C=S stretch: ~1059 | [4][11][12] |
Note: Spectroscopic data for the monomers are obtained under specialized conditions, such as in the gas phase or at very low temperatures, to prevent polymerization.
Applications in Research
Despite their instability, both this compound and thioformaldehyde have found applications in specialized areas of chemical research.
This compound: Derivatives of this compound, such as bis-thio-acetone (BTA) linkages, are utilized in the synthesis of protein analogs to study protein aggregation and degradation, which is relevant to neurodegenerative diseases.[3] Its strong reducing properties and ability to form stable linkages make it a valuable tool in the synthesis of complex molecules for research purposes.[3]
Thioformaldehyde: Due to its fundamental nature as the simplest thioaldehyde, thioformaldehyde is of great interest in spectroscopic and astrochemical studies.[2] It has been detected in the interstellar medium.[2][7] While its synthetic applications are limited by its reactivity, it can be trapped in cycloaddition reactions and has been used to form stable coordination complexes with transition metals.[2]
Signaling Pathways and Experimental Workflows
The generation and subsequent reactions of this compound and thioformaldehyde can be represented as logical workflows.
Caption: Synthesis of this compound via its trimer and subsequent reactivity.
Caption: Generation of thioformaldehyde and its trimerization pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thioformaldehyde - Wikipedia [en.wikipedia.org]
- 3. This compound (4756-05-2) for sale [vulcanchem.com]
- 4. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Thioformaldehyde | chemical compound | Britannica [britannica.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Thioformaldehyde [webbook.nist.gov]
A Comparative Guide to Thioacetone Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Thioacetone ((CH₃)₂CS) is a volatile organosulfur compound known for its extreme instability at temperatures above -20°C and its remarkably potent, unpleasant odor.[1] Despite these challenges, its unique properties as a thioketone make it a subject of interest in specialized research. This guide provides a comparative analysis of the primary methods for its synthesis, focusing on experimental protocols, reaction yields, and operational considerations to aid researchers in selecting an appropriate method.
Due to its inherent instability, this compound is typically prepared immediately before use. The most common strategies involve the synthesis of its stable cyclic trimer, trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane), followed by thermal cracking, or a direct synthesis from an acetone (B3395972) ketal.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary methods of this compound synthesis.
| Parameter | Method 1: Trimer Synthesis & Cracking | Method 2: Direct Synthesis from Acetone Ketal |
| Precursor | Acetone | Acetone Ketal (e.g., 2,2-dimethoxypropane) |
| Key Reagents | Acetone, Hydrogen Sulfide (B99878), Lewis Acid (e.g., ZnCl₂, AlCl₃) | Acetone Ketal, Hydrogen Sulfide, Glacial Acetic Acid, Sulfuric Acid (catalyst), Hydroquinone (B1673460) |
| Intermediate | Trithis compound | None |
| Trimer Yield | 60-70% (with ZnCl₂)[2][3], 30-40% (with AlCl₃)[2] | Not Applicable |
| This compound Yield | Up to 80% from trimer under optimal conditions[4][5] | Reported to be higher than trimer cracking, but specific quantitative yield is not widely documented.[4][5] |
| Reaction Time | Trimer Synthesis: 5-15 hours[2]; Cracking: Dependent on setup. | 15-20 minutes[4][5] |
| Reaction Temperature | Trimer Synthesis: 0-30°C[2]; Cracking: 500-650°C[2][3] | ~35°C[4] |
| Key Byproducts | 2,2-Propanedithiol (30-40%) during trimer synthesis[3][4] | Not specified, but purification is required. |
| Primary Advantages | Well-established method with a stable, isolable intermediate. | Faster reaction time, lower temperature, and potentially higher yield of the monomer.[4][5] |
| Primary Disadvantages | Two-step process requiring high-temperature pyrolysis and specialized equipment. Significant byproduct formation in the first step. | Requires the preparation or purchase of an acetone ketal. |
Experimental Protocols
Method 1: Synthesis of Trithis compound and Thermal Cracking
This two-step method first involves the synthesis of the stable trimer, which is then pyrolyzed to yield the this compound monomer.
Step 1: Synthesis of Trithis compound
This procedure is based on the reaction of acetone with hydrogen sulfide in the presence of a Lewis acid catalyst.[2]
-
Reaction Setup: In a fume hood, equip a three-necked flask with a gas inlet tube, a mechanical stirrer, and a cooling bath.
-
Reagents: Charge the flask with acetone and a Lewis acid catalyst (e.g., anhydrous zinc chloride). Cool the mixture to below 10°C.
-
Reaction: Bubble hydrogen sulfide gas through the cooled, stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C. The reaction progress can be monitored by the formation of a white precipitate.
-
Work-up: After several hours, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., benzene). The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of trithis compound and 2,2-propanedithiol, is purified by vacuum distillation to isolate the trithis compound.
Step 2: Thermal Cracking of Trithis compound
The isolated trithis compound is pyrolyzed under vacuum to produce monomeric this compound.[2][3]
-
Apparatus: The pyrolysis is conducted in a quartz tube heated by a tube furnace, connected to a vacuum pump and a cold trap cooled with liquid nitrogen or a dry ice/acetone bath (-78°C).
-
Pyrolysis: Place the trithis compound in the quartz tube. Heat the tube to 500-650°C under a reduced pressure of 5-20 mm Hg.
-
Collection: The volatile this compound monomer passes through the hot zone and is condensed in the cold trap as a red-orange liquid. The product must be kept at a low temperature to prevent rapid polymerization.
Method 2: Direct Synthesis from Acetone Ketal
This method provides a more direct route to this compound at a lower temperature.[4][5]
-
Reaction Setup: In a fume hood, prepare a reaction flask with a gas inlet and a magnetic stirrer.
-
Reagents: For each mole of the acetone ketal (e.g., 2,2-dimethoxypropane), add double the amount by weight of glacial acetic acid and approximately 1 gram of hydroquinone to inhibit polymerization.
-
Catalyst: Add a few drops of concentrated sulfuric acid to the mixture.
-
Reaction: Bubble hydrogen sulfide gas through the solution. The reaction is typically complete within 15-20 minutes, with the final temperature around 35°C.
-
Work-up: Pour the reaction mixture into ice water. The insoluble organic phase, containing this compound, is rapidly extracted with a cold organic solvent (e.g., petroleum ether).
-
Purification and Storage: The organic extract is purified and should be used immediately or stored at a very low temperature (-78°C or below).
Visualized Workflows
The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.
Caption: Workflow for this compound Synthesis via Trimer Cracking.
Caption: Workflow for Direct this compound Synthesis from Acetone Ketal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 3. Trithis compound - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Synthesis of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. sciencemadness.org [sciencemadness.org]
A Comparative Analysis of Thioacetone and Acetone Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction kinetics of thioacetone and its oxygen analog, acetone (B3395972). While extensive kinetic data is available for acetone, the extreme instability of this compound presents significant challenges to its quantitative kinetic analysis. This document summarizes the known reactivity of both compounds, provides experimental details for a key acetone reaction, and discusses the structural basis for the observed differences in their chemical behavior.
Overview of Reactivity: A Tale of Two Carbonyls
Acetone, a familiar and stable ketone, undergoes a variety of well-characterized reactions, making it a staple in both laboratory and industrial settings.[1] Its reactivity is centered around the carbonyl group (C=O). In contrast, this compound, the sulfur analog with a thiocarbonyl group (C=S), is a highly unstable and reactive substance.[1][2][3] It readily polymerizes at temperatures above -20°C, a characteristic that severely limits the ability to perform detailed kinetic studies.[3]
The fundamental difference in reactivity stems from the nature of the carbon-sulfur double bond compared to the carbon-oxygen double bond. The C=S bond is weaker and longer than the C=O bond, making the thiocarbonyl group more susceptible to both nucleophilic and electrophilic attack.[4] This inherent instability leads to a significantly faster reaction rate for thioketones in general when compared to their ketone counterparts. For instance, thiobenzophenone (B74592) reacts approximately 2000 times faster than benzophenone (B1666685) with phenylhydrazine. While direct quantitative data for this compound is scarce, it is expected to exhibit similarly enhanced reactivity over acetone.
Comparative Data on Physicochemical Properties and Reactivity
The following table summarizes key properties and reactivity characteristics of this compound and acetone, highlighting their fundamental differences.
| Property | This compound ((CH₃)₂CS) | Acetone ((CH₃)₂CO) | References |
| Molar Mass | 74.14 g/mol | 58.08 g/mol | [3] |
| Appearance | Unstable orange or brown liquid | Colorless liquid | [3] |
| Stability | Highly unstable, readily polymerizes above -20°C | Stable | [1][3] |
| Bonding | Weaker, less polar C=S double bond | Stronger, more polar C=O double bond | [4] |
| Reactivity | Extremely high, prone to polymerization and other reactions | Moderately reactive | [2] |
| Kinetic Data | Limited to qualitative observations due to instability | Extensive data available for various reactions | [5][6][7] |
Kinetic Analysis of a Model Reaction: The Iodination of Acetone
A classic example of acetone kinetics is its acid-catalyzed iodination. This reaction is well-studied and provides a framework for understanding ketone reactivity.
Reaction: CH₃COCH₃ + I₂ --(H⁺)--> CH₃COCH₂I + HI
Rate Law: The experimentally determined rate law for the iodination of acetone is: Rate = k[Acetone][H⁺]
Notably, the reaction is zero-order with respect to iodine, indicating that the iodination step itself is not the rate-determining step.[8][9]
Experimental Protocol: Iodination of Acetone
This protocol outlines a common method for determining the rate law of the acid-catalyzed iodination of acetone.
Materials:
-
4.0 M Acetone solution
-
1.0 M HCl solution
-
0.0050 M Iodine (I₂) solution
-
Distilled water
-
Erlenmeyer flasks
-
Graduated cylinders or pipettes
-
Stopwatch
Procedure:
-
Reaction Mixture Preparation: In an Erlenmeyer flask, combine specific volumes of the 4.0 M acetone solution, 1.0 M HCl solution, and distilled water. The volumes are varied systematically to determine the order of reaction with respect to acetone and H⁺.
-
Initiation of Reaction: To start the reaction, add a measured volume of the 0.0050 M iodine solution to the flask and simultaneously start the stopwatch.
-
Monitoring the Reaction: The reaction progress is monitored by observing the disappearance of the yellow-brown color of the iodine. The endpoint is reached when the solution becomes colorless.
-
Data Collection: Record the time taken for the color to disappear. The initial rate of the reaction can be calculated as the initial concentration of iodine divided by the time elapsed.
-
Determination of Reaction Orders: By comparing the initial rates of reaction from experiments with different initial concentrations of acetone and HCl, the orders of the reaction with respect to these reactants can be determined.
-
Calculation of the Rate Constant (k): Once the orders of the reaction are known, the rate constant, k, can be calculated using the rate law equation and the experimental data.
Example Data for Rate Law Determination:
| Experiment | [Acetone] (M) | [H⁺] (M) | [I₂] (M) | Initial Rate (M/s) |
| 1 | 1.0 | 0.1 | 0.001 | 5.0 x 10⁻⁶ |
| 2 | 2.0 | 0.1 | 0.001 | 1.0 x 10⁻⁵ |
| 3 | 1.0 | 0.2 | 0.001 | 1.0 x 10⁻⁵ |
| 4 | 1.0 | 0.1 | 0.002 | 5.0 x 10⁻⁶ |
Note: This is illustrative data.
Reaction Mechanisms and Visualizations
Acid-Catalyzed Enolization of Acetone: The Rate-Determining Step
The rate-determining step in the acid-catalyzed iodination of acetone is the formation of its enol tautomer.[10] This is because the enol is the species that actually reacts with the iodine in a subsequent fast step.
Caption: Acid-catalyzed enolization of acetone.
Overall Reaction Workflow for Acetone Iodination
The following diagram illustrates the overall workflow for the acid-catalyzed iodination of acetone.
Caption: Workflow of acid-catalyzed acetone iodination.
Hypothetical Reaction of this compound
Due to its extreme instability, a detailed kinetic study of a reaction analogous to the iodination of acetone for this compound has not been reported. However, it is reasonable to hypothesize that this compound would also undergo acid-catalyzed tautomerization to form a thioenol. Given the generally higher reactivity of thiocarbonyls, it is expected that the rate of this thioenolization, and any subsequent reaction, would be significantly faster than that of acetone.
Conclusion
The kinetic behavior of this compound is dramatically different from that of acetone, primarily due to the inherent instability and high reactivity of the thiocarbonyl group. While acetone's reaction kinetics are well-documented and readily studied, this compound's propensity for rapid polymerization at temperatures above -20°C makes quantitative kinetic analysis exceedingly difficult. Qualitative evidence strongly suggests that this compound reacts much faster than acetone in analogous reactions. Future advances in experimental techniques for studying highly reactive intermediates at low temperatures may one day allow for a more quantitative comparison of the reaction kinetics of these two fascinating molecules.
References
- 1. acs.org [acs.org]
- 2. This compound (4756-05-2) for sale [vulcanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 4756-05-2 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. sinhainstitute.com [sinhainstitute.com]
- 9. moorparkcollege.edu [moorparkcollege.edu]
- 10. Mechanisms of the Cl-atom-initiated oxidation of acetone and hydroxyacetone in air - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Comparing the electrophilicity of Thioacetone with other carbonyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophilicity of thioacetone and other carbonyl compounds. While the high reactivity and instability of this compound present significant challenges for direct experimental quantification, this document synthesizes available qualitative, spectroscopic, and computational data to offer a comprehensive overview.
Executive Summary
This compound, the sulfur analog of acetone (B3395972), exhibits significantly different electronic properties compared to its oxygen counterpart. Due to the lower electronegativity of sulfur, the carbon atom in the C=S bond of this compound is less electrophilic than the carbonyl carbon in acetone. This difference in electrophilicity has profound implications for their respective reactivities. While direct quantitative measurement of this compound's electrophilicity on established scales like Mayr's has been hampered by its instability, computational studies and spectroscopic data consistently support its lower electrophilicity compared to acetone.
Data Presentation: A Comparative Overview
The following table summarizes key parameters and observations that inform the comparative electrophilicity of this compound and related carbonyl compounds.
| Compound | Carbonyl/Thiocarbonyl Carbon ¹³C NMR Shift (ppm) | Electronegativity of Heteroatom (Pauling Scale) | Qualitative Electrophilicity | Computational Findings on Reactivity with Nucleophiles |
| This compound | ~252.7[1] | 2.58 (Sulfur)[1] | Less electrophilic than acetone[1] | Slower addition of organolithium reagents to the C=S carbon compared to the C=O carbon of acetone.[2][3] |
| Acetone | ~206.7[1] | 3.44 (Oxygen)[1] | More electrophilic than this compound[1] | Facile nucleophilic addition to the C=O carbon.[2][3] |
| Formaldehyde | ~200 | 3.44 (Oxygen) | Generally more electrophilic than acetone due to less steric hindrance and no electron-donating alkyl groups. | - |
| Thioformaldehyde | Not readily available | 2.58 (Sulfur) | Expected to be less electrophilic than formaldehyde. | - |
Experimental Protocols: Determining Electrophilicity via Kinetic Studies
While a specific protocol for the highly reactive this compound is not established, the following generalized methodology, based on the principles of determining Mayr's electrophilicity parameters, can be adapted. Significant modifications are required to handle the instability of this compound.
Objective: To determine the electrophilicity parameter (E) of a carbonyl or thiocarbonyl compound by measuring the kinetics of its reaction with a series of reference nucleophiles.
Materials:
-
The electrophile (e.g., a stable ketone or an in situ generated thioketone).
-
A series of reference nucleophiles with known nucleophilicity (N) and sensitivity (sN) parameters (available in Mayr's database).
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Spectrophotometer (UV-Vis or other suitable detector).
-
Stopped-flow apparatus (for fast reactions).
-
Inert atmosphere glovebox or Schlenk line.
-
Low-temperature reaction setup (-78 °C, e.g., dry ice/acetone bath).
Procedure:
-
Preparation of Electrophile Solution:
-
For stable carbonyls, prepare a stock solution of known concentration in the chosen anhydrous solvent under an inert atmosphere.
-
For this compound: this compound must be generated in situ at low temperatures, for example, by pyrolysis of its trimer, trithis compound.[4] The monomeric this compound must be trapped in a cold solvent and used immediately. All manipulations must be carried out under a strict inert atmosphere and at low temperatures (e.g., below -20 °C) to prevent rapid polymerization.[1][4]
-
-
Kinetic Measurements:
-
The reactions of the electrophile with a series of reference nucleophiles are monitored over time. The concentration of one of the reactants (often the colored reference nucleophile) is followed spectrophotometrically.
-
Pseudo-first-order conditions are typically employed, with a large excess of one reactant.
-
For fast reactions, a stopped-flow technique is necessary to measure the rapid decay of the reactants.
-
-
Data Analysis:
-
The pseudo-first-order rate constants (k_obs) are determined from the exponential decay of the reactant concentration.
-
The second-order rate constants (k) are calculated from k_obs and the concentration of the reactant in excess.
-
The electrophilicity parameter (E) is determined by plotting log(k) for the reactions with different reference nucleophiles against their known N and sN parameters, using the Mayr-Patz equation: log(k) = sN(N + E) .[3]
-
Special Considerations for this compound:
-
Instability: Due to its extreme instability, all steps must be conducted at low temperatures and under an inert atmosphere to minimize polymerization.[1][4]
-
Purification: Purifying monomeric this compound is exceptionally challenging. In situ generation and immediate use are the most viable approaches.
-
Safety: this compound has an intensely foul and pervasive odor.[1] All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualization of Factors Influencing Electrophilicity
The following diagram illustrates the key factors that determine the electrophilicity of the carbon atom in carbonyl and thiocarbonyl compounds.
References
A Comparative Guide to Experimental and Computational Infrared Spectroscopy of Thioacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental and computationally predicted infrared (IR) spectrum of thioacetone (propan-2-thione). Due to the highly reactive and unstable nature of this compound, obtaining a comprehensive experimental IR spectrum is challenging. This document summarizes the available experimental data and outlines a robust computational methodology for predicting its vibrational spectrum, offering a framework for the validation of theoretical models.
Data Presentation: Comparison of Vibrational Frequencies
The following table summarizes the reported experimental vibrational frequencies for this compound and provides a placeholder for computationally predicted values. The predicted values would be derived from the computational protocol outlined in the subsequent section.
| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Computationally Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |
| C-H Stretching | 2950, 2900[1] | Calculated Value | Calculated Value |
| C-H Bending/Deformation | 1440, 1375, 1360[1] | Calculated Value | Calculated Value |
| CH₃ Rocking/C-C Stretching | 1150[1] | Calculated Value | Calculated Value |
| C=S Stretching / C-S Stretching | 1085, 643[1] | Calculated Value | Calculated Value |
| Skeletal Bending | 363[2] | Calculated Value | Calculated Value |
| Torsional Mode | 153[2] | Calculated Value | Calculated Value |
Experimental and Computational Protocols
Experimental Protocol: Gas-Phase Fourier Transform Infrared (FT-IR) Spectroscopy
A plausible experimental approach to determine the IR spectrum of monomeric this compound would involve the following steps:
-
Synthesis: this compound is typically prepared by the pyrolysis of its trimer, trithis compound, at high temperatures (500-600 °C).[1] The resulting monomeric this compound must be immediately handled at low temperatures to prevent polymerization.
-
Sample Introduction: The gaseous this compound product from the pyrolysis would be introduced into a gas-phase IR cell. To minimize polymerization, the cell and transfer lines should be maintained at low temperatures.
-
Data Acquisition: The FT-IR spectrum would be recorded using a high-resolution spectrometer. A sufficient number of scans would be co-added to achieve an adequate signal-to-noise ratio. The spectral range should cover the mid-infrared region (typically 4000 to 400 cm⁻¹).
-
Data Processing: The resulting interferogram would be Fourier-transformed to obtain the frequency-domain spectrum. Baseline correction and other standard processing techniques would be applied.
Computational Protocol: Density Functional Theory (DFT) Calculations
A standard and effective method for predicting the IR spectrum of a molecule like this compound is through DFT calculations. The following protocol outlines the typical steps:
-
Molecular Geometry Optimization:
-
The initial 3D structure of the this compound molecule is built.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. A commonly used DFT functional for this purpose is B3LYP, paired with a suitable basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for many organic molecules.
-
-
Vibrational Frequency Calculation:
-
Following the successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
This calculation computes the second derivatives of the energy with respect to the nuclear positions, which are then used to determine the harmonic vibrational frequencies.
-
The output of this calculation provides a list of vibrational frequencies and their corresponding IR intensities.
-
-
Frequency Scaling:
-
It is a common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors inherent in the computational method. The appropriate scaling factor is dependent on the chosen functional and basis set and is typically derived from empirical comparisons with a large set of experimental data.
-
-
Spectral Visualization:
-
The calculated frequencies and intensities can be used to generate a simulated IR spectrum, often by applying a broadening function (e.g., Lorentzian or Gaussian) to each peak.
-
Workflow for Validation of Computational Predictions
The logical flow for validating computational predictions of the this compound IR spectrum against experimental data is depicted in the following diagram.
Caption: Workflow for the validation of computational IR spectra.
This guide provides a framework for researchers to approach the validation of computational predictions for the IR spectrum of highly reactive molecules like this compound. By combining the available experimental data with robust computational methodologies, a deeper understanding of the vibrational properties of such challenging chemical species can be achieved.
References
A Comparative Analysis of Thioacetone Polymerization: Unraveling the Impact of Reaction Conditions
Thioacetone, a thioketone analog of acetone, is notorious for its exceedingly foul odor and its remarkable propensity to spontaneously polymerize. This comprehensive guide provides a comparative analysis of this compound polymerization under a variety of experimental conditions, offering valuable insights for researchers and professionals in drug development and materials science. The extreme reactivity of the thioketo tautomer of this compound drives its rapid polymerization, a characteristic that is highly sensitive to temperature, catalysts, and the presence of its more stable thioenol tautomer.
Data Summary of this compound Polymerization
The following table summarizes the quantitative data on this compound polymerization, highlighting the influence of different initiators and temperatures on the resulting polymer's properties.
| Initiator/Condition | Temperature (°C) | Monomer Purity (% Thioketo) | Polymer Yield (%) | Polymer Melting Point (°C) | Molecular Weight (Da) | Observations |
| Spontaneous | -10 to -20 | >95 | High | - | - | Reproducible formation of solid polymer over 20-25 hours.[1] |
| Spontaneous | Room Temperature | High | - | - | - | Rapid polymerization.[1] |
| Free-radical | -78 | Not specified | >60 | 90-92 | - | Yielded a solid polymer.[1] |
| Photoinitiation (>3000 Å) | -50 | Not specified | - | - | - | a,a'-Azobisisobutyronitrile and ethyl azodiisobutyrate increased polymerization rate.[1] |
| Triethylborane-diethyl(peroxyethyl)borane | -50 | >95 | - | 120-124 | High | Resulted in a high-melting-point polymer.[1] |
| Sodium Hydride | -60 | >95 | - | 119-120 | 1500 | Rapid reaction, but resulted in low molecular weight polymer.[1] |
| Potassium tert-butoxide | Not specified | >95 | - | 71-73 | Low | Rapid color loss followed by slow polymer precipitation; polymer reverted to a viscous liquid if not purified.[1] |
| Boron Trifluoride | -120 | Solid this compound | - | - | - | Some solid polymer obtained, but acid catalysis generally favors trimerization.[1] |
The molecular weight of polythis compound can vary significantly, with reported values ranging from 2,000 to 14,000, and melting points between 70°C and 125°C, depending on the specific preparation conditions.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the synthesis of this compound monomer and its subsequent polymerization.
1. Synthesis of this compound Monomer via Pyrolysis of Trithis compound
The most common method for preparing this compound monomer is the thermal cracking of its cyclic trimer, trithis compound.[2][3][4]
-
Apparatus: A pyrolysis apparatus consisting of a tube furnace, a quartz tube packed with quartz rings, a vacuum pump, and a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
-
Procedure:
-
Place trithis compound in a flask connected to one end of the quartz tube.
-
Heat the quartz tube to a temperature between 500-650°C.[4][5] Temperatures below 500°C result in incomplete cracking, while temperatures above 650°C can lead to decomposition into allene (B1206475) and hydrogen sulfide.[5]
-
Gently heat the flask containing trithis compound to induce sublimation.
-
The vaporized trimer passes through the hot quartz tube, where it cracks into monomeric this compound.
-
The highly reactive this compound monomer is then immediately condensed and collected in the cold trap at -78°C or lower.[4][5] The monomer appears as a red-orange liquid.[5]
-
2. Spontaneous Polymerization of this compound
Purified this compound monomer will polymerize spontaneously, with the rate being highly temperature-dependent.
-
Procedure:
3. Initiated Polymerization of this compound
Various initiators can be used to control the polymerization process.
-
Free-Radical Initiation:
-
Cool the this compound monomer to -78°C.
-
Introduce a free-radical initiator, such as a,a'-azobisisobutyronitrile or a redox couple like triethylborane-diethyl(peroxyethyl)borane.[1]
-
The polymerization will proceed to yield a solid polymer.
-
-
Anionic Initiation:
-
Cool the this compound monomer (with a high thioketo content) to -60°C.
-
Add an anionic initiator, such as sodium hydride or potassium tert-butoxide.[1]
-
A rapid reaction, indicated by the disappearance of the monomer's color, will occur, leading to the formation of a solid polymer.[1] It is important to note that the presence of the thioenol tautomer can act as a transfer agent, limiting the molecular weight of the resulting polymer in anionic systems.[1]
-
Reaction Mechanisms and Experimental Workflow
The polymerization of this compound is a complex process influenced by the equilibrium between its thioketo and thioenol tautomers. The thioketo form is highly reactive and readily undergoes polymerization, while the thioenol form is more stable.[1] The polymerization can proceed through different mechanisms depending on the initiator used.
Caption: Experimental workflow for this compound polymerization.
The diagram above illustrates the overall experimental workflow, starting from the synthesis of the this compound monomer via pyrolysis of its trimer. The monomer, a mixture of thioketo and thioenol tautomers, can then be subjected to various polymerization conditions. Spontaneous and free-radical initiated polymerizations at low temperatures tend to yield solid, high molecular weight polymers. In contrast, anionic initiation can lead to lower molecular weight polymers, and acid catalysis predominantly favors the formation of the cyclic trimer, trithis compound. The choice of conditions is therefore critical in determining the final product of the reaction.
References
Evaluating the performance of different catalysts for trithioacetone synthesis
A comprehensive evaluation of various Lewis acid catalysts for the synthesis of trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of catalyst performance based on available experimental data, details experimental protocols, and visualizes the synthetic pathway and workflow.
Catalyst Performance Comparison
The synthesis of trithis compound from acetone (B3395972) and hydrogen sulfide (B99878) is catalyzed by Lewis acids. The choice of catalyst significantly impacts the yield and purity of the product. Below is a summary of the performance of different Lewis acid catalysts based on reported experimental data. It is important to note that the cited experiments were not conducted under identical conditions, which may affect the direct comparability of the results.
| Catalyst | Yield of Trithis compound | Side Products | Reaction Conditions | Source |
| Anhydrous Zinc Chloride (ZnCl₂) | 90-95% | Not specified | Acetone, H₂S, 10°C, 7 hours, followed by workup and distillation. | [1] |
| Acidified Zinc Chloride (ZnCl₂) | 60-70% | 30-40% 2,2-propanedithiol, small amounts of isomeric impurities. | Acetone, H₂S, 25°C. | [2] |
| Aluminum Chloride (AlCl₃) | Data not available | Not specified | Mentioned as a suitable Lewis acid catalyst. | [1] |
| Iron(III) Chloride (FeCl₃) | Data not available | Not specified | Mentioned as a suitable Lewis acid catalyst. | [1] |
| Boron Trifluoride (BF₃) | Data not available | Not specified | Mentioned as a suitable Lewis acid catalyst. | [1] |
Reaction Pathway and Experimental Workflow
The synthesis of trithis compound proceeds through the acid-catalyzed formation of the unstable monomer, this compound, from the reaction of acetone with hydrogen sulfide. This compound then undergoes a rapid acid-catalyzed trimerization to form the stable cyclic product, trithis compound.
Caption: Acid-catalyzed synthesis of trithis compound from acetone and hydrogen sulfide.
A general experimental workflow for the synthesis of trithis compound using a Lewis acid catalyst is depicted below. The process involves the reaction of acetone and hydrogen sulfide in the presence of the catalyst, followed by workup and purification.
Caption: General experimental workflow for trithis compound synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are protocols for the synthesis of trithis compound using different Lewis acid catalysts.
Protocol 1: Synthesis using Anhydrous Zinc Chloride (ZnCl₂) Catalyst
This protocol is based on a patented procedure with a reported high yield.[1]
Materials:
-
Acetone (600 ml)
-
Anhydrous Zinc Chloride (200 g)
-
Hydrogen Sulfide (gas)
-
Benzene (B151609) (for extraction)
-
Water
Equipment:
-
Reaction vessel with stirring and cooling capabilities
-
Gas inlet tube
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a suitable reaction vessel, combine 600 ml of acetone and 200 g of anhydrous zinc chloride powder.
-
Cool the mixture to below 10°C with stirring.
-
Begin bubbling hydrogen sulfide gas into the reaction mixture. Control the gas flow rate to maintain the reaction temperature at no more than 10°C.
-
Continue the addition of hydrogen sulfide for approximately 7 hours. The reaction mixture will progressively turn into a whitish slurry.
-
After the addition of hydrogen sulfide is complete, continue stirring for an additional hour at room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 600 ml of water to dissolve the zinc chloride.
-
Extract the aqueous layer twice with 150 ml portions of benzene.
-
Wash the combined benzene layers with 150 ml of water.
-
Recover the benzene (and any residual acetone) by distillation at atmospheric pressure.
-
The crude, oily residue is then purified by vacuum distillation. The fraction collected at 104-110°C / 1 kPa is the trithis compound product.
Protocol 2: Synthesis using Acidified Zinc Chloride (ZnCl₂) Catalyst
This protocol is based on a widely cited method that produces a mixture of trithis compound and 2,2-propanedithiol.[2]
Materials:
-
Acetone
-
Zinc Chloride (ZnCl₂)
-
Hydrochloric Acid (HCl)
-
Hydrogen Sulfide (gas)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Water
Equipment:
-
Reaction flask with a gas inlet and stirrer
-
Cooling bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare a solution of acetone and a catalytic amount of zinc chloride.
-
Acidify the mixture with a small amount of concentrated hydrochloric acid.
-
Cool the reaction mixture to 25°C.
-
Bubble hydrogen sulfide gas through the stirred solution.
-
Monitor the reaction progress. The reaction is typically run for several hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product mixture with an organic solvent.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of trithis compound and 2,2-propanedithiol, can be separated by vacuum distillation.
Protocols for AlCl₃, FeCl₃, and BF₃
While specific, detailed experimental protocols for the use of aluminum chloride, iron(III) chloride, and boron trifluoride in trithis compound synthesis were not found in the searched literature, a general procedure analogous to that for zinc chloride can be proposed. The primary difference would be the specific Lewis acid used. The molar equivalents of the catalyst and the reaction conditions (temperature, time) would likely require optimization for each catalyst to achieve maximum yield and selectivity. It is recommended to start with catalytic amounts and monitor the reaction progress by techniques such as TLC or GC to determine the optimal parameters. The workup procedure would be similar, involving quenching with water, extraction, and purification.
References
Comparing the odor threshold of Thioacetone with other sulfur compounds
For researchers and professionals in drug development and chemical sciences, understanding the odor profiles of sulfur-containing compounds is crucial for safety, environmental impact assessment, and product formulation. While many sulfur compounds are notorious for their potent smells, thioacetone holds a legendary status as one of the most malodorous substances known. This guide provides a comparative analysis of the odor threshold of this compound with other common sulfur compounds, supported by available data and standardized experimental methodologies.
A Tale of Two Stenches: Quantitative vs. Qualitative Potency
The human nose is exceptionally sensitive to sulfur compounds, a likely evolutionary trait to detect decaying organic matter. This sensitivity is reflected in the remarkably low odor thresholds of many of these molecules. An odor threshold is the lowest concentration of a substance in the air that can be detected by the human sense of smell.
While quantitative data for many sulfur compounds are well-documented, the extreme and reportedly overwhelming nature of this compound has made its precise measurement challenging. Anecdotal evidence consistently points to its unparalleled potency, capable of causing nausea and discomfort at considerable distances.[1][2] One account suggests it can be detected in quantities as small as 1 part per billion (ppb).[3] However, a specific, scientifically validated odor threshold value from peer-reviewed literature remains elusive.
Comparative Odor Thresholds of Selected Sulfur Compounds
For a clear comparison, the table below summarizes the reported odor threshold values for several common sulfur compounds. It is important to note that these values can vary depending on the experimental methodology and the sensitivity of the human panel.
| Compound Name | Chemical Formula | Odor Description | Odor Threshold (ppb) |
| This compound | (CH₃)₂CS | Intensely foul, "fearful" | Not Quantitatively Determined (Anecdotally < 1 ppb) |
| Hydrogen Sulfide (B99878) | H₂S | Rotten eggs | 0.0005 - 10 |
| Methyl Mercaptan | CH₃SH | Decayed cabbage | 1.1 - 2.1 |
| Ethyl Mercaptan | C₂H₅SH | Onions, garlic, skunk | 0.2 - 1.0 |
| Dimethyl Sulfide | (CH₃)₂S | Wild radish, cooked cabbage | 0.02 - 63 |
Understanding the Numbers: Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds is a complex sensory science that relies on human panelists and standardized procedures to ensure accuracy and reproducibility. The most common and accepted methods are based on dynamic olfactometry.
Key Experimental Methodologies:
-
Forced-Choice Ascending Concentration Series: This is a widely used and standardized method (e.g., ASTM E679).[4] In this protocol, panelists are presented with a series of samples, with each set containing one sample of the diluted odorant and one or more "blank" samples of odor-free air. The concentration of the odorant is gradually increased in subsequent presentations. The threshold is determined as the concentration at which a panelist can reliably distinguish the odorous sample from the blanks.
-
Dynamic Olfactometry (EN 13725): This European standard specifies a method for the objective determination of odor concentration using a dynamic olfactometer.[5] This instrument precisely mixes a sample of odorous gas with a controlled flow of odor-free air at various dilution ratios. A panel of trained and calibrated human assessors sniffs the diluted air streams, and the odor threshold is determined as the dilution factor at which 50% of the panel can just detect an odor.
General Experimental Workflow:
-
Sample Preparation: A known concentration of the sulfur compound is prepared in a suitable solvent or as a gas standard.
-
Dilution: The sample is diluted with a large volume of odor-free air using a dynamic olfactometer or a static dilution method in specialized bags.
-
Presentation to Panel: The diluted samples are presented to a panel of human subjects in a controlled environment with clean, odor-free air.
-
Sensory Evaluation: Panelists are asked to indicate whether they can detect an odor in the presented sample.
-
Data Analysis: The responses of the panelists are statistically analyzed to determine the concentration at which a certain percentage of the population (typically 50%) can detect the odor.
Below is a Graphviz diagram illustrating the logical workflow for comparing odor thresholds.
Caption: Logical flow for comparing sulfur compound odor thresholds.
Conclusion
The comparison of odor thresholds highlights the extreme potency of sulfur compounds. While hydrogen sulfide, methyl mercaptan, ethyl mercaptan, and dimethyl sulfide have remarkably low, scientifically established odor thresholds in the parts-per-billion range, this compound stands apart. The absence of a precise quantitative value in scientific literature, coupled with historical accounts of its overwhelming stench, suggests that its odor is so potent and aversive that it defies conventional measurement. For researchers working with any of these compounds, stringent safety protocols and effective odor control measures are paramount. The standardized methodologies for odor threshold determination provide a framework for evaluating and comparing the sensory impact of volatile substances, which is essential for both occupational safety and environmental stewardship.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Dangerous Stink of the World's Smelliest Chemical | RealClearScience [realclearscience.com]
- 3. This compound, the stink that sent a town running - FlipScience - Top Philippine science news and features for the inquisitive Filipino. [flipscience.ph]
- 4. store.astm.org [store.astm.org]
- 5. fivesenses.com [fivesenses.com]
Thioacetone's Elusive Structure: A Comparative Validation Through its Stable Trimer, Trithioacetone
Thioacetone ((CH₃)₂CS), the sulfur analogue of acetone (B3395972), is a compound of significant chemical interest due to its extreme instability and notoriously foul odor. Its transient nature makes direct structural analysis by methods such as single-crystal X-ray crystallography practically impossible. To circumvent this challenge, chemists have turned to its stable, cyclic derivative, trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane), for indirect structural validation. This guide provides a comparative analysis of the structural parameters of this compound, inferred from X-ray crystallographic data of its trimer, alongside spectroscopic and computational methods.
The inherent instability of this compound, which readily polymerizes or trimerizes at temperatures above -20 °C, precludes the growth of single crystals necessary for X-ray diffraction studies.[1] Consequently, its molecular structure is most reliably inferred by examining its stable cyclic trimer, trithis compound.[2] This approach allows for the precise measurement of bond lengths and angles within a framework derived from the this compound monomer, providing valuable, albeit indirect, evidence of its structure.
Comparative Structural Data
To offer a comprehensive understanding, the structural parameters of this compound's core C-S-C linkage, as determined from the X-ray crystallography of trithis compound, are compared with data obtained from spectroscopic analyses and theoretical calculations of the this compound monomer.
| Parameter | Method | Molecule | Value | Reference |
| C-S Bond Length | X-ray Crystallography | Trithis compound | 1.816 Å | [3] |
| Computational (STO-3G) | This compound (monomer) | 1.636 Å | ||
| Computational | This compound (monomer) | 1.650 Å | ||
| C-S-C Bond Angle | X-ray Crystallography | Trithis compound | 111.9° | [3] |
| C-C Bond Length | X-ray Crystallography | Trithis compound | 1.533 Å | [3] |
| ¹H-NMR (δ, ppm) | NMR Spectroscopy | This compound (polymer) | 1.9 | [1] |
| IR (C-S stretch, cm⁻¹) | IR Spectroscopy | This compound (polymer) | 1085, 643 | [1] |
Experimental Protocols
Synthesis and Crystallization of Trithis compound
Objective: To synthesize and crystallize trithis compound for subsequent single-crystal X-ray diffraction analysis.
Procedure: The synthesis of trithis compound is typically achieved through the reaction of acetone with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst.[2]
-
Reaction Setup: A solution of acetone is cooled in an ice bath.
-
Addition of Catalyst: A Lewis acid, such as zinc chloride, is added to the cooled acetone.
-
Introduction of Hydrogen Sulfide: Hydrogen sulfide gas is bubbled through the solution. The reaction is typically stirred for several hours.
-
Workup: The reaction mixture is worked up by adding water to dissolve the catalyst and then extracting the product with an organic solvent like benzene.
-
Purification and Crystallization: The organic extract is dried and the solvent is removed under reduced pressure to yield crude trithis compound. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified trithis compound in an appropriate solvent, such as ethanol.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional structure of trithis compound.
Methodology:
-
Crystal Mounting: A suitable single crystal of trithis compound is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.
Workflow and Logical Relationships
The logical workflow from the unstable this compound monomer to the structural validation via its stable trimer is illustrated in the following diagram.
Caption: From unstable monomer to structural validation.
Comparison with Alternative Methods
While X-ray crystallography of trithis compound provides precise bond lengths and angles of the C-S-C linkage, other methods offer complementary information about the this compound monomer itself, albeit with certain limitations.
-
Spectroscopic Methods: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to characterize the polymeric form of this compound.[1] The IR spectrum shows characteristic C-S stretching frequencies, and the ¹H-NMR spectrum displays a single peak, consistent with the repeating monomeric unit.[1] However, these methods provide information about the polymer and not the isolated monomer in the gas or liquid phase, and the data is less precise for structural determination than X-ray crystallography.
-
Computational Chemistry: Theoretical calculations, such as ab initio and density functional theory methods, have been employed to predict the molecular geometry of the this compound monomer. These studies provide estimates of bond lengths and angles that are in reasonable agreement with the values inferred from the trimer's crystal structure. While powerful, these are theoretical models and require experimental validation.
References
A Comparative Study on the Thermal Stability of Thioacetone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of thioacetone and its derivatives. This compound, the simplest thioketone, is notoriously unstable, posing significant challenges for its isolation and application. However, structural modifications can dramatically enhance its thermal stability. This document summarizes the available data on the thermal properties of this compound, its cyclic trimer (trithis compound), and other stabilized thioketones, providing a framework for understanding the structure-stability relationships in this class of compounds.
Introduction to this compound and its Derivatives
This compound ((CH₃)₂CS) is the sulfur analog of acetone.[1] The substitution of the oxygen atom with a larger sulfur atom leads to a weaker C=S double bond compared to the C=O bond in acetone, resulting in high reactivity and inherent instability.[2] Monomeric this compound is an orange or brown liquid that is only stable at temperatures below -20°C.[3][4] Above this temperature, it readily polymerizes or trimerizes into a more stable cyclic form.[3][4] This instability has driven research into derivatives with enhanced thermal properties, primarily through steric hindrance or electronic stabilization.
Comparative Thermal Stability Data
Direct quantitative thermal analysis data, such as that from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), is scarce for a homologous series of simple this compound derivatives due to their inherent instability. However, a clear qualitative and semi-quantitative comparison can be made between this compound, its stable trimer, and other sterically hindered thioketones.
| Compound Name | Structure | Decomposition/Cracking Temperature (°C) | Stability at Room Temperature |
| This compound | (CH₃)₂CS | > -20 (Polymerizes) | Highly unstable, spontaneously polymerizes.[3][4][5] |
| Trithis compound | C₉H₁₈S₃ (Cyclic Trimer) | 500 - 650 (Cracks to monomer) | Stable solid/liquid.[1][6] |
| Thiobenzophenone | (C₆H₅)₂CS | Stable up to its melting point (53-54) | Stable deep blue solid.[2] |
| Adamantanethione | C₁₀H₁₄S | High (implied by high melting point) | Stable solid, used in synthesis. |
| Thiobenzophenone S-oxide | (C₆H₅)₂CSO | ~130 | Decomposes in solution around 130°C.[1] |
Analysis of Thermal Stability
The data clearly illustrates the profound impact of molecular structure on the thermal stability of thioketones.
-
This compound: The monomer is exceptionally unstable due to the high reactivity of the unhindered C=S bond. It spontaneously polymerizes above -20°C to form a linear polymer and the cyclic trimer, trithis compound.[1][3]
-
Trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane): This cyclic trimer is a stable compound at room temperature.[6] Its stability arises from the absence of the reactive C=S double bonds, which are replaced by more stable C-S single bonds within a six-membered ring. To regenerate monomeric this compound, high temperatures in the range of 500-650°C are required to crack the trimer, highlighting its significant thermal stability.[1][6]
-
Sterically Hindered Thioacetones (Thioketones): Introducing bulky substituents around the thiocarbonyl group is a key strategy for stabilizing thioketones.
-
Thiobenzophenone: The presence of two phenyl groups sterically shields the C=S bond, preventing polymerization and allowing it to exist as a stable, crystalline solid at room temperature.[2]
-
Experimental Protocols
Standard thermal analysis techniques are used to evaluate the decomposition and stability of these compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a compound decomposes by measuring its mass change as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed on a high-precision microbalance within a furnace.
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range.
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Analysis: The onset temperature of decomposition is determined from the resulting TGA curve, often taken as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, including decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: An inert atmosphere is maintained by purging with a gas like nitrogen.
-
Temperature Program: The sample and reference are heated at a linear rate (e.g., 10°C/min).
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: Decomposition is typically observed as a sharp exothermic or endothermic peak on the DSC thermogram. The onset temperature of this peak indicates the beginning of the decomposition process.
Visualizations
Logical Relationship of this compound Stability
Caption: Relationship between unstable this compound and its stable forms.
Experimental Workflow for Thermal Stability Analysis
Caption: General workflow for TGA and DSC analysis.
References
- 1. scispace.com [scispace.com]
- 2. Thiobenzophenone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Theoretical study on the unimolecular decomposition of thiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (1R)-(-)-THIOCAMPHOR | 53402-10-1 [chemicalbook.com]
Assessing the differences in reaction pathways between Thioacetone and enolizable ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction pathways of thioacetone, the simplest thioketone, and enolizable ketones, using acetone (B3395972) as a primary example. The distinct electronic and steric properties conferred by the substitution of a sulfur atom for an oxygen atom in the carbonyl group lead to significant divergences in reactivity, stability, and product formation. This analysis is supported by available experimental and computational data to offer a comprehensive resource for professionals in chemistry and drug development.
Introduction: The Carbonyl vs. the Thiocarbonyl
Enolizable ketones are a cornerstone of organic synthesis, defined by the presence of a carbonyl group (C=O) and at least one alpha-hydrogen. This structure allows for the formation of a nucleophilic enolate intermediate, which is central to a wide array of carbon-carbon bond-forming reactions, most notably the aldol (B89426) reaction. Acetone, the simplest ketone, is a stable, widely used solvent and reagent that exemplifies the typical reactivity of this class of compounds.[1]
This compound ((CH₃)₂CS), the sulfur analog of acetone, presents a starkly different chemical profile. The carbon-sulfur double bond (C=S) is longer and weaker than the C=O bond, and the larger 3p orbitals of sulfur result in less effective pi-orbital overlap with the 2p orbital of carbon. This makes the thiocarbonyl group more polarizable and the carbon atom more electrophilic. However, the most notable characteristic of this compound is its extreme instability. Above -20°C, it readily polymerizes or trimerizes, a behavior driven by the high reactivity of the C=S bond.[1][2] This inherent instability makes the isolation and study of monomeric this compound challenging.[2]
Comparative Reaction Pathways
The fundamental differences in the electronic structure of the carbonyl and thiocarbonyl groups dictate their divergent reaction pathways. This section explores these differences in the context of tautomerization, nucleophilic attack, and aldol-type condensation reactions.
Tautomerization: Enol vs. Enethiol Formation
Enolizable ketones exist in equilibrium with their enol tautomers. For simple ketones like acetone, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the C=O double bond compared to the C=C double bond.
In contrast, thioketones exhibit a much greater propensity to form the enethiol tautomer. Theoretical calculations suggest that the energy difference between the thioketo and enethiol forms is significantly smaller than that between the keto and enol forms. This is attributed to the weaker C=S pi-bond, which makes its conversion to a C-S single bond in the enethiol less energetically costly.
Quantitative Comparison of Tautomerization
| Compound | Tautomerization Equilibrium | Keto/Thioketo Form Stability | Enol/Enethiol Form Content | Method |
| Acetone | Keto-Enol | Favored | ~1.5 x 10⁻⁴ % in H₂O | Spectroscopic |
| This compound | Thioketo-Enethiol | Less Favored than Acetone | Significantly Higher (Qualitative) | Theoretical Calculations |
Note: Precise experimental equilibrium constants for this compound are scarce due to its instability.
Reactions with Nucleophiles: Carbophilic vs. Thiophilic Attack
The reaction of ketones with strong nucleophiles, such as organolithium reagents, typically proceeds via a straightforward carbophilic attack on the electrophilic carbonyl carbon to yield a tertiary alcohol after workup.
The reaction of thioketones with the same nucleophiles is more complex and follows different pathways. Instead of the expected carbophilic addition to form a tertiary thiol, the major reaction pathways are often reduction of the thiocarbonyl group to a secondary thiol or thiophilic attack, where the nucleophile adds to the sulfur atom. Computational studies indicate a significantly higher activation energy for the carbophilic addition to this compound compared to acetone, making this pathway kinetically unfavorable. Conversely, the reduction of the thioketone is more exothermic and has a lower activation energy than the reduction of a ketone.
Product Distribution in Reactions with Organolithium Reagents
| Substrate | Reagent | Major Product(s) | Minor/Unobserved Product(s) |
| Acetone | MeLi | 2-Propan-2-ol (Carbophilic Addition) | - |
| Adamantanethione | n-BuLi | 2-Adamantanethiol (Reduction) | Carbophilic Addition Product |
| Adamantanethione | t-BuLi | 2-Adamantanethiol (Reduction) | Carbophilic Addition Product |
Adamantanethione, a stable, non-enolizable thioketone, is often used as a proxy for studying the reactivity of the thiocarbonyl group due to the instability of this compound.
Aldol and Thio-Aldol Reactions
The aldol reaction is a hallmark of enolizable ketones. In the presence of a base, acetone forms an enolate ion that can act as a nucleophile, attacking the carbonyl carbon of another acetone molecule to form a β-hydroxy ketone.
While detailed experimental studies on the thio-aldol reaction of this compound are limited due to its rapid polymerization, the reaction is presumed to proceed through an analogous pathway involving the formation of a more nucleophilic enethiolate. The alpha-protons of thioketones are generally more acidic than those of their ketone counterparts, facilitating the formation of the enethiolate. The resulting β-mercapto thioketone would be the expected product. However, the high reactivity of both the starting this compound and the potential product makes this reaction difficult to control and often leads to complex mixtures or polymers.
Experimental Protocols
The extreme instability and potent odor of this compound necessitate specialized handling procedures. The following protocols are representative of methods described in the literature.
Protocol 1: Synthesis of Monomeric this compound
Monomeric this compound is typically prepared by the pyrolysis of its cyclic trimer, trithis compound, and trapped at low temperatures.
Materials:
-
Trithis compound (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane)
-
Quartz tube packed with quartz wool
-
Tube furnace
-
High-vacuum line
-
Cold traps (Dry ice/acetone and liquid nitrogen)
Procedure:
-
Assemble the pyrolysis apparatus consisting of a quartz tube situated in a tube furnace, connected to a series of cold traps and a high-vacuum line.
-
Place trithis compound in a vessel at the entrance of the quartz tube.
-
Evacuate the system to a pressure of 5-20 mm Hg.
-
Heat the tube furnace to 500-600°C.
-
Sublime the trithis compound through the hot zone of the furnace.
-
The monomeric this compound is formed and carried by the vacuum into the cold traps. Collect the orange-red liquid monomer in a trap cooled with liquid nitrogen (-196°C).
-
The monomer must be kept at or below -78°C for subsequent use to prevent rapid polymerization.
Protocol 2: Comparative Reaction with Organolithium Reagents
This protocol outlines a general procedure for comparing the reaction of an enolizable ketone (acetone) and a stable thioketone (adamantanethione) with an organolithium reagent.
Materials:
-
Acetone
-
Adamantanethione
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous diethyl ether
-
Dry, inert atmosphere glovebox or Schlenk line
-
Reaction flasks, syringes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching
-
Standard workup and purification reagents (e.g., separating funnel, drying agent, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction with Acetone: a. In an inert atmosphere, dissolve acetone (1 equivalent) in anhydrous diethyl ether in a flame-dried flask at -78°C. b. Slowly add MeLi solution (1.1 equivalents) via syringe. c. Stir the reaction mixture at -78°C for 1 hour. d. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. e. Allow the mixture to warm to room temperature, perform a standard aqueous workup, extract with ether, dry the organic layer, and concentrate under reduced pressure. f. Analyze the product (2-propan-2-ol) yield by GC or NMR.
-
Reaction with Adamantanethione: a. Repeat the procedure above, substituting adamantanethione for acetone. b. After quenching and workup, analyze the product mixture to identify and quantify the major product (2-adamantanethiol) and any potential minor products. c. Compare the product distribution with that obtained from the acetone reaction to highlight the difference in reaction pathways.
Conclusion
The substitution of sulfur for oxygen in the carbonyl group results in a profound alteration of chemical reactivity. This compound, in contrast to the stable and well-behaved acetone, is a highly reactive and unstable molecule. Its reaction pathways are dominated by its tendency to polymerize, its preference for enethiolization, and its susceptibility to reduction or thiophilic attack by strong nucleophiles. While enolizable ketones readily undergo carbophilic addition and controlled aldol reactions, the analogous reactions with this compound are either disfavored or lead to uncontrolled polymerization. These fundamental differences, rooted in the electronic properties of the C=S bond, provide a clear illustration of how a single atom substitution can dramatically reshape the chemical landscape of a functional group. For researchers in drug development and organic synthesis, understanding these divergent pathways is crucial for predicting the reactivity of sulfur-containing molecules and for designing novel synthetic strategies.
References
Safety Operating Guide
Mitigating the Menace: A Comprehensive Guide to Thioacetone Disposal
For Immediate Implementation by Laboratory Personnel
Thioacetone, an organosulfur compound notorious for its overwhelmingly foul and pervasive odor, presents significant challenges in handling and disposal. Due to its extreme volatility and the sensory distress it can cause even at minute concentrations, proper and thorough disposal procedures are not just a matter of laboratory hygiene but of public safety. This document provides essential, step-by-step guidance for the safe neutralization and disposal of this compound waste, ensuring the protection of researchers, the wider community, and the environment.
I. Operational Plan: Neutralization and Disposal
The primary method for rendering this compound safe for disposal is through chemical neutralization via oxidation. This process chemically alters the this compound, breaking it down into less odorous and hazardous compounds. The recommended oxidizing agent is a sodium hypochlorite (B82951) solution, commonly known as bleach.
Core Principle: this compound, a thioketone, is oxidized by sodium hypochlorite to sulfoxides and ultimately to sulfonic acids or other less volatile and odorous compounds. This is a well-established method for deodorizing and neutralizing similar organosulfur compounds like thiols.
Safety First: Due to the extreme nature of this compound, all procedures must be conducted within a certified and fully operational chemical fume hood. Full personal protective equipment (PPE) is mandatory at all times.
II. Quantitative Data for Neutralization
The following table provides a guideline for the quantities of neutralizing agent required for this compound waste. These are based on stoichiometric calculations and best practices for similar compounds, given the absence of specific published data for this compound. It is always recommended to use an excess of the neutralizing agent to ensure complete reaction.
| This compound Waste (g) | Recommended Volume of 5.25% Sodium Hypochlorite Solution (mL) | Minimum Reaction Time (hours) |
| 1 | 200 | 24 |
| 5 | 1000 | 24 |
| 10 | 2000 | 48 |
| For spills | Saturate with a 1:1 bleach to water solution | Until odor is gone |
III. Experimental Protocol for this compound Disposal
This protocol details the step-by-step methodology for the safe neutralization and disposal of this compound waste.
Materials:
-
This compound waste
-
Commercial sodium hypochlorite solution (5.25% household bleach)
-
Large chemical-resistant container with a screw-top lid (e.g., HDPE)
-
Stir bar and magnetic stir plate
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, nitrile gloves (double-gloved), chemically resistant apron or lab coat.
Procedure:
-
Preparation (in a chemical fume hood):
-
Don all required PPE.
-
Place a large, chemical-resistant container on a magnetic stir plate inside the fume hood.
-
Add a stir bar to the container.
-
-
Neutralization:
-
For every 1 gram of this compound waste, pour 200 mL of 5.25% sodium hypochlorite solution into the container. It is crucial to use a significant excess of the bleach solution.
-
Begin stirring the bleach solution at a moderate speed.
-
Slowly and carefully add the this compound waste to the stirring bleach solution. Caution: The reaction may be exothermic. Add the waste in small portions to control the reaction rate and prevent splashing.
-
Once all the waste has been added, securely close the container with its screw-top lid.
-
Continue stirring the sealed container for a minimum of 24 hours. For larger quantities, extend the reaction time to 48 hours to ensure complete neutralization.
-
-
Post-Neutralization Check:
-
After the recommended reaction time, turn off the stirrer.
-
Carefully and briefly open the container in the fume hood to check for any residual this compound odor. If a foul odor is still present, add more bleach solution, reseal the container, and continue stirring for another 24 hours.
-
-
Final Disposal:
-
Once the odor is no longer detectable, the neutralized solution can be disposed of as hazardous waste according to your institution's and local regulations.
-
Clearly label the waste container with its contents (e.g., "Neutralized this compound Waste: Reaction mixture of this compound and sodium hypochlorite").
-
Contact your institution's Environmental Health and Safety (EH&S) department for waste pickup.
-
For Contaminated Labware:
-
All glassware and equipment that have come into contact with this compound should be immediately submerged in a prepared bleach bath.
-
The bleach bath should consist of a 1:1 mixture of commercial bleach and water.[1]
-
Allow the equipment to soak for at least 24 hours before standard cleaning procedures.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage and dispose of this compound waste, mitigating the significant risks associated with this exceptionally malodorous and hazardous compound.
References
Safeguarding Against the Stench: A Guide to Handling Thioacetone
Thioacetone, an organosulfur compound with the chemical formula (CH₃)₂CS, is notorious for its intensely foul odor, considered one of the most unpleasant smells known.[1][2] Its handling demands the utmost caution due to its hazardous nature and extreme olfactory properties, which can cause nausea, vomiting, and unconsciousness in those exposed.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Chemical Properties and Hazards
This compound is an unstable orange or brown liquid that is only stable at low temperatures.[2] Above -20°C (-4°F), it readily polymerizes or trimerizes into trithis compound.[2][3] This inherent instability, coupled with its extreme odor, makes strict adherence to safety protocols paramount. While comprehensive hazard data for monomeric this compound is limited due to its instability, information for its more stable trimer, trithis compound, and other related compounds serves as a crucial reference for safety measures.[3]
Table 1: Physicochemical Properties of this compound
| Property | Description |
| Chemical Formula | C₃H₆S |
| Molar Mass | 74.14 g/mol |
| Appearance | Orange to brown liquid |
| Odor | Extremely potent and unpleasant |
| Boiling Point | 70°C (158°F) |
| Melting Point | -55°C (-67°F) |
| Stability | Unstable above -20°C (-4°F) |
Source:[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The selection of PPE should be based on a thorough risk assessment for the specific procedures being undertaken.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Respiratory Protection | A positive-pressure, self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with an escape SCBA is recommended.[4] For lower concentrations, a full-face or half-mask air-purifying respirator with appropriate cartridges may be considered, but only after a thorough risk assessment.[4] | To prevent inhalation of the extremely potent and hazardous vapors. |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or NIOSH standards are mandatory.[5][6] A face shield should be worn over goggles, especially when there is a risk of splashes or vigorous reactions.[7] | To protect the eyes and face from splashes and vapors. |
| Skin and Body Protection | A fully encapsulating chemical protective suit is the highest level of protection.[4] At a minimum, wear impervious clothing, such as a hooded two-piece chemical splash suit or disposable chemical-resistant coveralls.[5][6] | To prevent any skin contact with the substance. |
| Hand Protection | Double gloving is required. Wear chemically resistant inner and outer gloves.[4] The specific glove material should be selected based on chemical compatibility data. Gloves must be inspected before use and disposed of properly after handling.[5] | To provide robust protection against skin absorption. |
| Foot Protection | Chemical-resistant boots with steel toes and shanks are necessary.[4] | To protect feet from spills and impacts. |
Experimental Protocols: Handling and Storage
All manipulations involving this compound must be conducted in a well-ventilated area, preferably within a certified fume hood.[1][8]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by removing all non-essential items and ensuring spill control materials are readily accessible.
-
Dispensing: Use a syringe to transfer this compound to minimize exposure to the atmosphere.[9] The container should have a solid cap that can be penetrated by a syringe.[9]
-
Reaction: Conduct all reactions within a closed system or a fume hood with excellent ventilation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated PPE in accordance with institutional guidelines. Wash hands and any potentially exposed skin thoroughly.[5]
Storage:
This compound must be stored at or below -20°C to prevent polymerization.[1][2] The container should be tightly sealed and stored in a designated, well-ventilated, and locked area.[1][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and exposure to others.
Step-by-Step Disposal Procedure:
-
Collection: Collect all this compound waste, including contaminated solvents and disposable materials, in a designated, sealed, and clearly labeled waste container.
-
Treatment: The primary recommended disposal method is controlled incineration at a licensed chemical destruction facility.[5] This process should include flue gas scrubbing to neutralize harmful sulfur oxides produced during combustion.
-
Packaging: Contaminated packaging should be triple-rinsed (or equivalent) before recycling or reconditioning.[5] Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[5]
-
Regulations: All disposal activities must comply with local, state, and federal regulations. Do not discharge this compound or its waste into sewer systems or the environment.[5]
Logical Workflow for Handling this compound
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: A flowchart illustrating the essential steps for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. This compound CAS 4756-05-2 | Manufacturer | COA & MSDS [industrochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. synerzine.com [synerzine.com]
- 9. reddit.com [reddit.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
